(+)-Amlodipine
描述
Structure
3D Structure
属性
IUPAC Name |
3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIQEAQVCYTUBX-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430938 | |
| Record name | (R)-Amlodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103129-81-3 | |
| Record name | (+)-Amlodipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103129-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Amlodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMLODIPINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH55G7ZTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (+)-Amlodipine on Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic for hypertension and angina. It is administered as a racemic mixture of S-(-)- and R-(+)-enantiomers, each possessing distinct pharmacological activities that contribute to its overall therapeutic effect on vascular smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms of action of both enantiomers, with a focus on their effects on vascular smooth muscle cells (VSMCs). We present quantitative data on their efficacy, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Stereospecific Interactions with Vascular Smooth Muscle
The therapeutic efficacy of racemic amlodipine stems from the distinct and complementary actions of its two enantiomers. The S-(-)-amlodipine isomer is the primary contributor to vasodilation through its potent blockade of L-type calcium channels, while the R-(+)-amlodipine isomer exhibits ancillary effects, including the stimulation of nitric oxide synthesis.
S-(-)-Amlodipine: The Potent Vasodilator
The principal mechanism of action of S-(-)-amlodipine is the stereoselective inhibition of voltage-gated L-type calcium channels (Ca_v_1.2) in vascular smooth muscle cells.[1][2] This blockade prevents the influx of extracellular calcium (Ca²⁺) into the cell, a critical step in the initiation of smooth muscle contraction.[1] By reducing intracellular Ca²⁺ concentration, S-(-)-amlodipine leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[3]
R-(+)-Amlodipine: A Modulator of Nitric Oxide Production
While significantly less potent as a calcium channel blocker, the R-(+)-enantiomer of amlodipine contributes to vasodilation through a distinct mechanism: the stimulation of endothelial nitric oxide synthase (eNOS) activity.[4] This leads to an increased production of nitric oxide (NO), a potent endogenous vasodilator. NO diffuses from the endothelium to the underlying vascular smooth muscle, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[4]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of amlodipine and its enantiomers from various in vitro studies.
Table 1: Inhibitory Concentration (IC₅₀) of S-(-)-Amlodipine on Vascular Smooth Muscle Contraction
| Cell Type/Tissue | Stimulus | Assay | IC₅₀ (nM) | Reference(s) |
| Rat Aorta | Ca²⁺-induced contraction | Contraction Assay | 1.9 | [5][6] |
| Rat Aorta | K⁺ (45 mM)-induced contraction | Contraction Assay | 19.4 | [5] |
Table 2: Inhibitory Concentration (IC₅₀) of Amlodipine on Vascular Smooth Muscle Cell Proliferation
| Cell Type | Stimulus | Assay | IC₅₀ (µM) | Reference(s) |
| Rat Aortic VSMCs | Serum-induced | DNA Synthesis | 0.1 - 10 | [7] |
| Rat Aortic VSMCs | Thrombin-induced | DNA Synthesis | 0.1 - 10 | [7] |
| Rat Aortic VSMCs | bFGF-induced | DNA Synthesis | 0.1 - 10 | [7] |
| Human VSMCs | bFGF-induced | p42/p44 MAPK activation | 0.001 - 0.1 | [8] |
Table 3: Effective Concentration (EC) of R-(+)-Amlodipine on Nitric Oxide Production
| Cell Type | Effect | Assay | Effective Concentration | Reference(s) |
| Porcine Endothelial Cells | Long-term (24h) NO formation | - | 0.1 - 10 µM | [9] |
| Spontaneously Hypertensive Rat Aortic and Glomerular Endothelial Cells | Increased NO release | Amperometric Nanosensors | 5 mg/kg/day (in vivo) | [4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the enantiomers of amlodipine in vascular smooth muscle and endothelial cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of amlodipine on vascular smooth muscle.
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current Measurement
Objective: To measure the inhibitory effect of S-(-)-amlodipine on L-type Ca²⁺ currents in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells (e.g., from rabbit ear artery)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)
-
S-(-)-amlodipine stock solution (in DMSO) and serial dilutions
Procedure:
-
Isolate single vascular smooth muscle cells using established enzymatic digestion protocols.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy VSMC.
-
Hold the cell at a holding potential of -80 mV to inactivate sodium channels.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type Ca²⁺ currents (carried by Ba²⁺ in this protocol).
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the external solution containing increasing concentrations of S-(-)-amlodipine.
-
Record the currents at each concentration after steady-state inhibition is reached.
-
Analyze the data to determine the concentration-dependent inhibition of the peak inward current and calculate the IC₅₀ value.
Intracellular Calcium Imaging with Fura-2 AM
Objective: To measure the effect of amlodipine on intracellular Ca²⁺ concentration in VSMCs.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Amlodipine stock solution and dilutions
-
Agonist to induce Ca²⁺ influx (e.g., KCl or a vasoconstrictor)
Procedure:
-
Seed VSMCs on glass-bottom dishes and culture until they reach the desired confluency.
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
-
Perfuse the cells with the desired concentration of amlodipine for a specified pre-incubation period.
-
Stimulate the cells with an agonist to induce a Ca²⁺ response.
-
Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular Ca²⁺ concentration.
-
Note: Due to potential fluorescent interactions between amlodipine and Fura-2, alternative dyes like Rhod-2 may be considered for validation.[10]
Western Blotting for ERK1/2 Phosphorylation
Objective: To determine the effect of amlodipine on the phosphorylation of ERK1/2 in VSMCs.
Materials:
-
Cultured VSMCs
-
Amlodipine and growth factor (e.g., bFGF) solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture VSMCs to near confluence and serum-starve overnight.
-
Pre-treat cells with various concentrations of amlodipine for a specified time.
-
Stimulate the cells with a growth factor (e.g., bFGF) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the antibody for total ERK1/2 to normalize the data.
-
Quantify the band intensities to determine the relative phosphorylation of ERK1/2.
Nitric Oxide Measurement using the Griess Assay
Objective: To measure the effect of R-(+)-amlodipine on nitric oxide production in endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
R-(+)-amlodipine solutions
-
Cell culture medium
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
Procedure:
-
Culture endothelial cells in multi-well plates until confluent.
-
Replace the medium with fresh medium containing various concentrations of R-(+)-amlodipine.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and to the nitrite standards in a 96-well plate.
-
Incubate in the dark at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Conclusion
The mechanism of action of (+)-amlodipine on vascular smooth muscle is a multifaceted process involving the distinct actions of its S-(-) and R-(+) enantiomers. S-(-)-amlodipine's primary role as a potent L-type calcium channel blocker is the cornerstone of its vasodilatory and antihypertensive effects. Concurrently, R-(+)-amlodipine contributes to vasodilation through the stimulation of endothelial nitric oxide production. Furthermore, amlodipine exhibits pleiotropic effects by modulating key signaling pathways involved in vascular smooth muscle cell proliferation, suggesting a role in mitigating vascular remodeling. A thorough understanding of these intricate mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for the ongoing research and development of novel cardiovascular therapeutics.
References
- 1. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Channel Blocking Properties of Amlodipine in Vascular Smooth Muscle and Cardiac Muscle In Vitro: Evidence for Voltage Modulation of Vascular Dihydropyridine Receptors | Semantic Scholar [semanticscholar.org]
- 4. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amlodipine increases endothelial nitric oxide by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
Data Presentation: Quantitative Comparison of Amlodipine Enantiomers
An In-depth Technical Guide to the Stereospecific Effects of (+)-Amlodipine on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereospecific effects of amlodipine enantiomers on L-type calcium channels. Amlodipine, a widely prescribed medication for hypertension and angina, is a racemic mixture of two enantiomers: the (S)-(-) and (R)-(+)-forms.[1][2] The therapeutic effects of amlodipine are primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity and blocking potency for L-type calcium channels compared to the (R)-enantiomer.[3][4] This document details the quantitative differences in their pharmacological activity, the experimental protocols used to elucidate these effects, and the distinct signaling pathways they modulate.
The pharmacological activity of amlodipine is highly stereospecific, with the (S)-enantiomer being the primary contributor to its L-type calcium channel blocking effects.[5] The following tables summarize the quantitative data from various studies, highlighting the differences in binding affinity and functional blockade between the enantiomers.
Table 1: Binding Affinity of Amlodipine Enantiomers to L-type Calcium Channels
| Enantiomer | Preparation | Ligand | K_d (nM) | B_max (pmol/mg protein) | Reference |
| (-)-Amlodipine | Rat cardiac membranes | (-)[³H]amlodipine | 1.64 ± 0.17 | 0.45 ± 0.08 | [6] |
Table 2: Functional Blockade of L-type Calcium Current (I_Ca-L) by (S)-Amlodipine in Rat Ventricular Myocytes
| Concentration (µmol/L) | % Blockade of I_Ca-L | Shift in Half-Activation Voltage (mV) | Shift in Half-Inactivation Voltage (mV) | Reference |
| 0.1 | 1.5 ± 0.2 | -16.01 ± 1.65 | -27.16 ± 4.48 | [5] |
| 0.5 | 25.4 ± 5.3 | -17.61 ± 1.60 | -28.69 ± 4.52 | [5] |
| 1 | 65.2 ± 7.3 | -20.17 ± 1.46 | -31.19 ± 4.17 | [5] |
| 5 | 78.4 ± 8.1 | -21.87 ± 1.69 | -32.63 ± 4.34 | [5] |
| 10 | 94.2 ± 5.0 | -24.09 ± 1.87 | -35.16 ± 4.46 | [5] |
Note: (R)-Amlodipine at the same concentrations had no significant effect on I_Ca-L.[5]
Table 3: Comparative Potency of Amlodipine Enantiomers
| Enantiomer | Relative Affinity for L-type Calcium Channel Receptor | Reference |
| (S)-Amlodipine | ~1000 times greater than (R)-Amlodipine | [3][7] |
| (R)-Amlodipine | ~1000 times weaker than (S)-Amlodipine | [7][8] |
Signaling Pathways
The two enantiomers of amlodipine interact with the cardiovascular system through distinct signaling pathways. The (S)-enantiomer acts as a canonical L-type calcium channel blocker, while the (R)-enantiomer has been shown to induce nitric oxide release.
(S)-Amlodipine Signaling Pathway
The primary mechanism of action for (S)-Amlodipine is the blockade of L-type calcium channels in vascular smooth muscle cells.[9][10] This inhibition of calcium influx leads to a cascade of intracellular events culminating in vasodilation and a reduction in blood pressure.[11]
References
- 1. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of amlodipine in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of (S)-amlodipine and (R)-amlodipine on L-type calcium ch...: Ingenta Connect [ingentaconnect.com]
- 6. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Amlodipine - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Beyond the Channel Blockade: An In-depth Technical Guide to the Molecular Targets of (+)-Amlodipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its therapeutic efficacy is primarily attributed to the potent and long-lasting inhibition of L-type calcium channels by its S(-)-enantiomer, leading to vasodilation. However, a growing body of evidence reveals that amlodipine, particularly its R(+)-enantiomer, possesses a repertoire of pharmacological activities that extend beyond calcium channel blockade. These "off-target" effects contribute to the drug's pleiotropic benefits, including its anti-atherosclerotic and cardioprotective properties. This technical guide provides a comprehensive exploration of the non-canonical molecular targets of (+)-amlodipine and the racemic mixture, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Modulation of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide Bioavailability
One of the most significant non-calcium channel effects of amlodipine is its ability to enhance the production and bioavailability of nitric oxide (NO), a critical signaling molecule for vascular health.
Enantiomer-Specific Effects on NO Release
Notably, this effect is primarily attributed to the R(+)-enantiomer. Studies have shown that this compound stimulates the release of nitric oxide from coronary microvessels in a concentration-dependent manner, an effect not observed with the S(-)-enantiomer[1][2]. This release is dependent on the production of kinins, as it is blocked by a B2-kinin receptor antagonist[1][2].
Amlodipine (Racemate) and eNOS Phosphorylation
Racemic amlodipine has been demonstrated to activate eNOS by altering its phosphorylation state. It promotes the phosphorylation of eNOS at the activating site, Serine 1177 (Ser1177), and reduces phosphorylation at the inhibitory site, Threonine 495 (Thr495)[3]. This dual action leads to increased eNOS activity and NO production. This modulation of eNOS phosphorylation is thought to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC)[3].
Quantitative Data: eNOS Activation
| Compound | Effect | Concentration | Model System | Reference |
| This compound | 45 ± 5 pmol/mg/20 min increase in nitrite release | 10⁻⁶ M | Isolated coronary microvessels | [1][2] |
| Amlodipine (racemate) | 57 ± 12 pmol/mg/20 min increase in nitrite release | 10⁻⁶ M | Isolated coronary microvessels | [1] |
| Amlodipine (racemate) | Concentration-dependent increase in basal NO release | 0.1-10 µmol/l | Porcine endothelial cell cultures | [4] |
Signaling Pathway: this compound-Induced NO Release
Caption: this compound stimulates kinin production, leading to B2 kinin receptor-mediated activation of eNOS and subsequent nitric oxide release.
Experimental Protocol: Measurement of eNOS Phosphorylation via Western Blot
A detailed protocol for assessing eNOS phosphorylation is available in the Appendix.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
The abnormal proliferation of vascular smooth muscle cells is a key event in the pathogenesis of atherosclerosis and restenosis. Amlodipine has been shown to inhibit VSMC proliferation through mechanisms independent of its calcium channel blocking activity.
Inhibition of the MAPK/ERK Pathway
Growth factors such as basic fibroblast growth factor (bFGF) and thrombin stimulate VSMC proliferation via the Ras-Raf-MEK-ERK (p42/p44 MAPK) signaling cascade. Amlodipine dose-dependently inhibits the activation of p42/p44 MAPKs in response to these mitogens, thereby attenuating the downstream signaling that leads to cell proliferation[5][6].
Upregulation of p21(Waf1/Cip1)
Amlodipine has been found to induce the expression of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1), a potent inhibitor of cell cycle progression. This induction leads to cell cycle arrest in the G1 phase[7][8]. This effect is independent of intracellular calcium changes and involves the activation of the glucocorticoid receptor (GR) and the transcription factor C/EBP-alpha.
Quantitative Data: VSMC Proliferation Inhibition
| Compound | Effect | Concentration Range | Model System | Reference |
| Amlodipine (racemate) | Dose-dependent inhibition of p42/p44 MAPKs activation | 1-100 nM | Human VSMCs | [5] |
| Amlodipine (racemate) | Inhibition of serum-, bFGF-, and thrombin-induced proliferation | 0.1-10 µM | Rat aortic VSMCs | [6] |
| Amlodipine (racemate) | Significant inhibition of serum-induced proliferation | 10⁻⁸ to 10⁻⁶ M | Human VSMCs | [9] |
Signaling Pathway: Amlodipine's Anti-Proliferative Effects in VSMCs
Caption: Amlodipine inhibits VSMC proliferation by blocking the MAPK/ERK pathway and upregulating the cell cycle inhibitor p21(Waf1/Cip1).
Experimental Protocol: VSMC Proliferation Assay (BrdU Incorporation)
A detailed protocol for the Bromodeoxyuridine (BrdU) incorporation assay is provided in the Appendix.
Modulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their dysregulation is implicated in atherosclerosis and plaque instability.
Amlodipine has been shown to modulate the expression and activity of several MMPs. Specifically, it can decrease the expression of MMP-1 in human vascular endothelial cells stimulated with interleukin-1β[10]. In cardiac fibroblasts, amlodipine has been observed to decrease the expression of MMP-2[11]. However, another study suggested that amlodipine could potentiate MMP-9 activity in a model of aneurysmal disease, indicating that its effects on MMPs may be context-dependent[12]. To date, there is a lack of specific data on the effects of the (+)-enantiomer on MMP activity.
Experimental Protocol: Gelatin Zymography for MMP Activity
A detailed protocol for gelatin zymography to assess MMP-2 and MMP-9 activity is available in the Appendix.
Antioxidant Properties
Oxidative stress is a key contributor to endothelial dysfunction and the progression of cardiovascular disease. Amlodipine has demonstrated significant antioxidant properties.
In vitro studies have shown that amlodipine can directly quench superoxide anions, although at high concentrations (150 µM)[4]. In a more physiological model, amlodipine at a lower concentration (10 µM) attenuated the release of reactive oxygen species from endothelial cells by over 60%[4]. It has also been shown to reduce lipid peroxidation, as measured by malondialdehyde (MDA) levels, and increase the activity of the antioxidant enzyme superoxide dismutase (SOD) in hypertensive patients[13][14]. The antioxidant activity of amlodipine is thought to be related to its high lipophilicity, allowing it to accumulate in cell membranes and protect lipids from oxidation. There is currently no specific quantitative data available for the antioxidant properties of the (+)-enantiomer.
Quantitative Data: Antioxidant Effects
| Compound | Effect | Concentration | Model System | Reference |
| Amlodipine (racemate) | Quenching of superoxide anions | 150 µM | Cell-free system | [4] |
| Amlodipine (racemate) | >60% attenuation of reactive oxygen species release | 10 µM | Native endothelial cells | [4] |
| Amlodipine (racemate) | Significant reduction in plasma malondialdehyde | 5 mg daily | Hypertensive patients | [13][14] |
| Amlodipine (racemate) | Significant increase in superoxide dismutase levels | 5 mg daily | Hypertensive patients | [13][14] |
Conclusion
The therapeutic profile of amlodipine is more complex and nuanced than its classification as a simple L-type calcium channel blocker would suggest. The evidence strongly indicates that amlodipine, and particularly its (+)-enantiomer, engages with a variety of molecular targets that are central to vascular health and disease. The stimulation of endothelial nitric oxide production by this compound, coupled with the anti-proliferative, MMP-modulating, and antioxidant effects of the racemic mixture, likely contribute significantly to its clinical benefits in reducing cardiovascular events. Further research into the specific molecular interactions of the (+)-enantiomer will be crucial for a complete understanding of amlodipine's pharmacological actions and may pave the way for the development of novel cardiovascular therapies with enhanced pleiotropic effects.
Appendix: Detailed Experimental Protocols
A.1 Western Blot for eNOS Phosphorylation
-
Sample Preparation: Culture endothelial cells (e.g., HUVECs) to confluence. Treat with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 7.5% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-eNOS (Ser1177 or Thr495) and total eNOS overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect chemiluminescence using an appropriate substrate and imaging system.
-
Analysis: Quantify band intensities and express the results as the ratio of phosphorylated eNOS to total eNOS.
A.2 VSMC Proliferation Assay (BrdU Incorporation)
-
Cell Culture: Seed vascular smooth muscle cells in a 96-well plate and allow them to adhere. Synchronize cells by serum starvation for 24-48 hours.
-
Treatment: Treat cells with mitogens (e.g., bFGF) in the presence or absence of various concentrations of this compound for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection: Fix and denature the DNA according to the manufacturer's protocol. Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP). Add the substrate and measure the colorimetric or fluorometric signal using a microplate reader.
-
Analysis: Express the results as a percentage of the mitogen-stimulated control.
A.3 Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Sample Preparation: Culture cells (e.g., cardiac fibroblasts or endothelial cells) in serum-free media. Treat with this compound or vehicle control. Collect the conditioned media and centrifuge to remove cellular debris.
-
Zymography Gel Electrophoresis: Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin. Load equal amounts of protein from the conditioned media mixed with non-reducing sample buffer. Run the gel at 4°C.
-
Enzyme Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 18-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of MMP activity will appear as clear bands against a blue background.
-
Analysis: Quantify the clear bands using densitometry. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their molecular weights.
References
- 1. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amlodipine inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amlodipine inhibits expression of matrix metalloproteinase-1 and its inhibitor in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Amlodipine potentiates metalloproteinase activity and accelerates elastin degradation in a model of aneurysmal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihypertensive and Antioxidant Action of Amlodipine and Vitamin C in Patients of Essential Hypertension [jstage.jst.go.jp]
- 14. Antihypertensive and antioxidant action of amlodipine and vitamin C in patients of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Endothelial-Protective Effects of (+)-Amlodipine: A Deep Dive into eNOS Modulation
For Immediate Release
[City, State] – [Date] – In the landscape of cardiovascular therapeutics, the calcium channel blocker amlodipine has long been a cornerstone for managing hypertension. Beyond its well-established vasodilatory effects, a growing body of evidence illuminates a distinct, vasoprotective role for its dextrorotatory enantiomer, (+)-amlodipine (also known as R-amlodipine). This technical guide delves into the intricate molecular mechanisms by which this compound modulates endothelial nitric oxide synthase (eNOS), the key enzyme responsible for producing the critical signaling molecule, nitric oxide (NO). This exploration is particularly pertinent for researchers, scientists, and drug development professionals seeking to understand the nuanced, pleiotropic effects of cardiovascular drugs.
Executive Summary
Amlodipine, a racemic mixture of S(-) and R(+) enantiomers, exerts its primary antihypertensive effect through the potent L-type calcium channel blockade by the S(-) enantiomer. However, the R(+) enantiomer, with significantly weaker calcium channel blocking activity, paradoxically stimulates NO production.[1] This guide will elucidate the multifaceted pathways through which this compound enhances eNOS activity and NO bioavailability, contributing to improved endothelial function. These mechanisms include direct modulation of eNOS phosphorylation, disruption of inhibitory protein-protein interactions, and engagement of upstream signaling cascades.
The Dichotomy of Amlodipine Enantiomers
While racemic amlodipine is prescribed clinically, its constituent enantiomers possess distinct pharmacological profiles. The S(-)-amlodipine is the primary contributor to L-type calcium channel blockade.[1] In contrast, this compound is principally responsible for the increase in nitric oxide release.[1] This functional separation underscores the importance of investigating the specific effects of the (+)-enantiomer to fully appreciate the therapeutic breadth of amlodipine.
Mechanisms of this compound-Mediated eNOS Modulation
This compound employs a multi-pronged approach to enhance eNOS function, moving beyond simple calcium channel antagonism. The following sections dissect the primary molecular pathways.
Regulation of eNOS Phosphorylation
The activity of eNOS is exquisitely controlled by phosphorylation at key serine and threonine residues. This compound favorably modulates this phosphorylation state to promote enzyme activation. Specifically, amlodipine has been shown to increase phosphorylation at the activating site, Serine 1177 (Ser1177), while simultaneously decreasing phosphorylation at the inhibitory site, Threonine 495 (Thr495).[2] This dual action serves to "turn on" the enzyme.
This effect is, at least in part, mediated by the inhibition of Protein Kinase C (PKC), an enzyme that typically phosphorylates Thr495.[2][3] By attenuating PKC activity, amlodipine relieves this inhibitory brake on eNOS.[2]
Unclamping eNOS from Caveolin-1
In its quiescent state, eNOS is bound to caveolin-1, an integral membrane protein of endothelial caveolae, which acts as a negative regulator. Amlodipine, due to its lipophilic nature, partitions into cholesterol-rich cell membranes and disrupts this inhibitory eNOS/caveolin-1 interaction.[4][5][6] This "unclamping" releases eNOS from its inhibitory scaffold, making it more accessible to activating signals and enhancing NO production in response to agonists like bradykinin and VEGF.[4][5][6] This effect is specific to amlodipine and is not observed with other calcium channel blockers like verapamil or nifedipine.[4][5]
Kinin-Dependent NO Release
Several studies have demonstrated that the NO-releasing effect of amlodipine is dependent on the local production of kinins and activation of the bradykinin B2 receptor.[1][7][8] The release of NO stimulated by this compound can be abolished by HOE-140, a B2-kinin receptor antagonist.[1][7][8] This suggests that this compound may stimulate kallikrein activity, a serine protease that cleaves kininogen to produce bradykinin, which in turn acts as a potent stimulator of eNOS.
Involvement of the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a well-established upstream activator of eNOS. Activation of Akt (also known as protein kinase B) leads to the direct phosphorylation of eNOS at Ser1177, enhancing its activity. There is evidence to suggest that amlodipine can activate the PI3K/Akt pathway, thereby contributing to increased eNOS phosphorylation and NO production.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the effects of amlodipine and its enantiomers on NO production and eNOS activity.
Table 1: Effect of Amlodipine and its Enantiomers on Nitric Oxide (NO) Production
| Compound | Concentration | Cell/Tissue Type | % Increase in NO/Nitrite Production (vs. Control) | Reference |
| This compound | 10-6 M | Canine Coronary Microvessels | ~61% (45 ± 5 pmol/mg/20 min) | [1] |
| Racemic Amlodipine | 10-6 M | Canine Coronary Microvessels | ~77% (57 ± 12 pmol/mg/20 min) | [1] |
| Racemic Amlodipine | 10-5 M | Canine Coronary Microvessels | ~85% (from 74±5 to 130±8 pmol/mg) | [7] |
| Racemic Amlodipine | - | Hypertensive Patients (in vivo) | Significant increase in exhaled NO at rest and during exercise | [11][12] |
| Racemic Amlodipine | - | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase (more marked than S(-)-amlodipine) | [2][13] |
| S(-)-Amlodipine | Up to 10-6 M | Canine Coronary Microvessels | No effect | [1] |
| S(-)-Amlodipine | - | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase | [2][13] |
Table 2: Effect of Amlodipine on eNOS Phosphorylation in HUVECs
| Treatment | Phosphorylation Site | Effect | Reference |
| Racemic Amlodipine | Ser1177 | Increased phosphorylation | [2][13] |
| Racemic Amlodipine | Thr495 | Decreased phosphorylation | [2][13] |
| S(-)-Amlodipine | Ser1177 / Thr495 | No similar effects to racemic amlodipine | [2][13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research.
Measurement of Nitric Oxide (NO) Production
-
Griess Reaction: A common method for quantifying nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions. Supernatants from cell cultures or tissue homogenates are mixed with Griess reagent (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine). The resulting azo dye formation is measured spectrophotometrically at ~540 nm. The concentration of nitrite is then determined by comparison to a sodium nitrite standard curve.[8]
-
Electron Spin Resonance (ESR) Spectroscopy: A highly sensitive technique for the direct detection of NO. In these experiments, native endothelial cells are incubated with amlodipine, and the NO produced is trapped using an iron-dithiocarbamate complex (e.g., Fe(DETC)₂). The resulting stable paramagnetic complex is then detected and quantified by ESR spectroscopy.[3]
Western Blotting for eNOS Phosphorylation
-
Cell Lysis and Protein Quantification: Human Umbilical Vein Endothelial Cells (HUVECs) are treated with amlodipine for various time points. The cells are then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), or phospho-eNOS (Thr495). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[2]
Co-immunoprecipitation for eNOS-Caveolin Interaction
-
Cell Lysis and Immunoprecipitation: Endothelial cells are treated with amlodipine or a vehicle control. Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. The cell lysates are then incubated with an antibody against eNOS or caveolin-1, which is coupled to protein A/G-agarose beads. This step selectively pulls down the target protein and any interacting partners.
-
Western Blot Analysis: The beads are washed to remove non-specifically bound proteins. The immunoprecipitated proteins are then eluted, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against both eNOS and caveolin-1 to determine the extent of their co-precipitation. A decrease in the amount of co-immunoprecipitated protein in amlodipine-treated cells indicates a disruption of the interaction.[4][6]
Conclusion and Future Directions
The evidence strongly indicates that this compound possesses significant eNOS-modulating capabilities that are independent of its L-type calcium channel blocking effects. Through a combination of promoting activating phosphorylation, inhibiting inhibitory phosphorylation, disrupting the eNOS-caveolin-1 complex, and engaging kinin-dependent pathways, this compound enhances the production of vasoprotective nitric oxide. These findings provide a molecular basis for the observed benefits of amlodipine on endothelial function and may have implications for the development of novel, endothelium-targeted cardiovascular therapies.
Future research should aim to further delineate the relative contributions of each of these pathways to the overall effect of this compound in different vascular beds and disease states. Additionally, exploring the potential for enantiomer-pure formulations of this compound could open new avenues for therapies that maximize endothelial protection while minimizing systemic side effects associated with potent calcium channel blockade.
References
- 1. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The calcium channel blocker amlodipine promotes the unclamping of eNOS from caveolin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Amlodipine promotes kinin-mediated nitric oxide production in coronary microvessels of failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amlodipine inhibits TNF-alpha production and attenuates cardiac dysfunction induced by lipopolysaccharide involving PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amlodipine increases nitric oxide production in exhaled air during exercise in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Technical Guide: Intracellular Signaling Pathways Modulated by (+)-Amlodipine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is clinically available as a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers. While the (S)-enantiomer is a potent L-type calcium channel blocker responsible for the primary antihypertensive effect, the (+)-(R)-enantiomer exhibits distinct pharmacological activities that contribute to the pleiotropic effects of the racemic drug. This technical guide provides an in-depth analysis of the intracellular signaling pathways preferentially modulated by (+)-Amlodipine. The primary focus is on the well-documented role of this compound in stimulating the endothelial nitric oxide synthase (eNOS) pathway. Additionally, this guide will discuss the impact of racemic amlodipine on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and its anti-inflammatory effects, with the caveat that the specific contributions of the (+)-enantiomer to these pathways are less defined. This document synthesizes quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for cardiovascular and pharmacological research.
The Endothelial Nitric Oxide Synthase (eNOS)/Nitric Oxide (NO) Pathway
The most distinctly characterized signaling pathway affected by this compound, independent of L-type calcium channel blockade, is the activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). This effect is predominantly attributed to the (+)-(R)-enantiomer of amlodipine.[1]
Mechanism of Action
This compound enhances eNOS activity through a multi-faceted mechanism involving post-translational modification of the eNOS enzyme, primarily through changes in its phosphorylation state.[2][3] This occurs via a B2 kinin receptor-independent mechanism that involves the inhibition of Protein Kinase C (PKC).[2][3][4]
The key molecular events are:
-
Inhibition of Protein Kinase C (PKC): this compound attenuates the activity of PKC in endothelial cells.[2][3][4]
-
Modulation of eNOS Phosphorylation:
-
Increased Phosphorylation at Serine 1177 (Ser1177): This is an activating phosphorylation site. This compound treatment leads to a significant increase in phosphorylation at this site.[2][3]
-
Decreased Phosphorylation at Threonine 495 (Thr495): This is an inhibitory phosphorylation site. This compound promotes the dephosphorylation of this residue, further contributing to eNOS activation.[2][3]
-
-
Dissociation from Caveolin-1: Amlodipine can induce the segregation of eNOS from its inhibitory binding partner, caveolin-1, in the caveolae of endothelial cells. This dissociation leads to increased eNOS activity.[5]
-
Increased Nitric Oxide (NO) Production: The net result of these events is an enhanced production and release of NO from endothelial cells, leading to vasodilation and other vasoprotective effects.
Quantitative Data
The following table summarizes the quantitative effects of this compound on the eNOS/NO pathway.
| Parameter | Species/Cell Type | Concentration of this compound | Effect | Reference |
| Nitrite Release | Canine Coronary Microvessels | 10-6 M | 45 ± 5 pmol/mg/20 min increase | [1] |
| NO Release | Aortic Endothelial Cells (in vivo, racemic) | 5 mg/kg/day for 8 weeks | Increased from 55 ± 6 nM to 101 ± 3 nM | [6][7] |
| eNOS Phosphorylation at Ser1177 | Human Umbilical Vein Endothelial Cells (HUVECs) (racemic) | 1 µmol/l | Time-dependent increase, maximal at 20-30 min | [8] |
| eNOS Phosphorylation at Thr495 | Human Umbilical Vein Endothelial Cells (HUVECs) (racemic) | 1 µmol/l | Time-dependent decrease, maximal at 20-30 min | [8] |
Experimental Protocols
This protocol is adapted for measuring nitrite, a stable breakdown product of NO, in the supernatant of cultured endothelial cells.
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.
-
Replace the medium with a low-serum medium and treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
This protocol details the procedure for assessing the phosphorylation status of eNOS at Ser1177 and Thr495.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the endothelial cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-eNOS (Ser1177), phospho-eNOS (Thr495), and total eNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated eNOS signals to the total eNOS signal to determine the relative phosphorylation level.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
Disclaimer: The following data primarily pertains to racemic amlodipine. The specific contribution of this compound to these effects is not yet fully elucidated.
Racemic amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the pathogenesis of atherosclerosis. This anti-proliferative effect is partly mediated by the inhibition of the MAPK/ERK signaling pathway.[9]
Mechanism of Action
Growth factors, such as basic fibroblast growth factor (bFGF), activate the Ras/Raf/MEK/ERK cascade, leading to the phosphorylation and activation of ERK1/2 (p44/42 MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. Racemic amlodipine has been shown to inhibit the bFGF-induced activation of ERK1/2 in a dose-dependent manner.[9]
Quantitative Data (Racemic Amlodipine)
| Parameter | Cell Type | Concentration of Amlodipine | Effect | Reference |
| p42/p44 MAPK Activation (by bFGF) | Human VSMCs | 1-100 nM | Dose-dependent inhibition | [9] |
| VSMC Proliferation (serum-induced) | Human VSMCs | 10-8 to 10-6 M | Significant inhibition | [1] |
Experimental Protocol: VSMC Proliferation Assay (BrdU Incorporation)
-
Cell Seeding and Synchronization:
-
Seed VSMCs in a 96-well plate and allow them to adhere.
-
Synchronize the cells by serum starvation for 24 hours.
-
-
Treatment:
-
Treat the cells with a mitogen (e.g., 5% FCS or 20 ng/mL bFGF) in the presence of various concentrations of amlodipine or vehicle control for 24-48 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.
-
-
Detection:
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add a substrate that is converted by peroxidase into a colored product.
-
-
Quantification:
-
Measure the absorbance of the colored product using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.
-
Anti-Inflammatory Signaling
Disclaimer: The following data primarily pertains to racemic amlodipine. The specific contribution of this compound to these effects is not yet fully elucidated.
Racemic amlodipine exhibits anti-inflammatory properties by modulating the expression of inflammatory mediators and inhibiting key inflammatory signaling pathways.
Mechanism of Action
Amlodipine's anti-inflammatory effects are mediated through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokine and Chemokine Production: Amlodipine can suppress the production of TNF-α and IL-1β in activated vascular smooth muscle cells.[10] It also reduces the expression of monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1).[11]
-
Inhibition of NF-κB Signaling: Amlodipine can inhibit the phosphorylation of the p65 subunit of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes.[11]
-
Modulation of PI3K/Akt Pathway: In some contexts, amlodipine has been shown to activate the PI3K/Akt pathway, which can have anti-inflammatory and cardioprotective effects.[12]
Quantitative Data (Racemic Amlodipine)
| Parameter | Cell Type/Model | Concentration of Amlodipine | Effect | Reference |
| TNF-α and IL-1β Formation | LPS/IFN-γ-treated rat aortic smooth muscle cells | 0.1 - 10 µM | Dose-dependent attenuation | [10] |
| MCP-1 and VCAM-1 Expression | AGE-LDL-treated human endothelial cells | Not specified | Reduction | [11] |
| p65 NF-κB Phosphorylation | AGE-LDL-treated human endothelial cells | Not specified | Decreased phosphorylation | [11] |
Experimental Protocol: Measurement of Cytokine Production (ELISA)
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages, endothelial cells, or smooth muscle cells).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) in the presence of various concentrations of amlodipine or vehicle control.
-
-
Sample Collection:
-
Collect the cell culture supernatant at the end of the treatment period.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colorimetric signal.
-
-
Quantification:
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Conclusion
This compound possesses distinct intracellular signaling activities that are separate from the L-type calcium channel blockade of its (S)-enantiomer. The most significant and well-characterized of these is the activation of the eNOS/NO pathway through the inhibition of PKC and subsequent modulation of eNOS phosphorylation. This leads to increased NO bioavailability and contributes to the vasoprotective effects of racemic amlodipine. While racemic amlodipine also demonstrates inhibitory effects on the MAPK/ERK pathway and anti-inflammatory signaling cascades, further research is required to delineate the specific role of the (+)-enantiomer in these processes. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of amlodipine's enantiomers and their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The calcium channel blocker amlodipine promotes the unclamping of eNOS from caveolin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anti-oxidant and anti-inflammatory mechanisms of amlodipine action to improve endothelial cell dysfunction induced by irreversibly glycated LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amlodipine inhibits TNF-alpha production and attenuates cardiac dysfunction induced by lipopolysaccharide involving PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Stereoselective Pharmacology of Amlodipine: A Technical Guide for Researchers
Introduction
Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina, is administered clinically as a racemic mixture of two enantiomers: S-(-)-amlodipine and R-(+)-amlodipine. The presence of a chiral center at the C4 position of the dihydropyridine ring gives rise to these non-superimposable mirror images. It is now well-established that the therapeutic effects and pharmacological activity of amlodipine are not equally distributed between these two isomers. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of S-(-)-amlodipine and R-(+)-amlodipine, focusing on their distinct pharmacodynamics, pharmacokinetics, and clinical implications. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug design.
Pharmacodynamics: A Tale of Two Enantiomers
The differential pharmacology of amlodipine enantiomers is primarily rooted in their stereoselective interaction with their molecular target, the L-type voltage-gated calcium channels.
Mechanism of Action and Binding Affinity
The primary therapeutic action of amlodipine is the blockade of L-type calcium channels, which are crucial for the contraction of vascular smooth muscle and cardiac muscle. This blockade leads to vasodilation and a subsequent reduction in blood pressure. Extensive research has demonstrated that this pharmacological activity resides almost exclusively in the S-(-)-enantiomer.[1]
S-(-)-amlodipine exhibits a significantly higher binding affinity for L-type calcium channels, reported to be approximately 1000 times greater than that of the R-(+)-enantiomer.[1][2] This stereoselectivity is the cornerstone of the differing pharmacological profiles of the two isomers.
| Enantiomer | Target | Binding Affinity (Kd) | Reference |
| S-(-)-amlodipine | L-type Calcium Channel | 1.64 ± 0.17 nM | [3] |
| R-(+)-amlodipine | L-type Calcium Channel | >1000-fold lower than S-(-)-amlodipine | [2][4] |
Differential Physiological Effects
S-(-)-amlodipine: As the active moiety, S-(-)-amlodipine is responsible for the vasodilatory and antihypertensive effects of racemic amlodipine. By inhibiting calcium influx into vascular smooth muscle cells, it leads to arterial vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.
R-(+)-amlodipine: While possessing significantly weaker calcium channel blocking activity, the R-(+)-enantiomer is not pharmacologically inert. Some studies suggest that R-(+)-amlodipine may contribute to the nitric oxide (NO) signaling pathway. It has been proposed that R-(+)-amlodipine can stimulate the release of NO from vascular endothelial cells, which could also contribute to vasodilation. However, this enantiomer has also been implicated in some of the adverse effects associated with racemic amlodipine, most notably peripheral edema. The exact mechanisms underlying these effects are still under investigation.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of the amlodipine enantiomers have been investigated, revealing some differences in their disposition in the body.
| Parameter | S-(-)-amlodipine | R-(+)-amlodipine | Racemic Amlodipine | Reference |
| Cmax (ng/mL) | Comparable to S-amlodipine from racemate | Lower than S-amlodipine from racemate | - | [5] |
| Tmax (h) | ~6-12 | ~6-12 | ~6-12 | [5] |
| AUC (ng·h/mL) | Higher than R-amlodipine from racemate | Lower than S-amlodipine from racemate | - | [5] |
| Half-life (h) | ~30-50 | ~30-50 | ~30-50 | [5] |
Studies in rats have shown that after administration of racemic amlodipine, the plasma concentration of the S-(-)-enantiomer is significantly higher than that of the R-(+)-enantiomer.[6] The pharmacokinetic profile of S-(-)-amlodipine administered as a single enantiomer is comparable to its profile when administered as part of the racemic mixture.[5]
Clinical Efficacy and Safety Profile
The distinct pharmacological properties of the amlodipine enantiomers have significant clinical implications, leading to the development and use of S-(-)-amlodipine as a standalone therapeutic agent.
Antihypertensive Efficacy
Clinical trials have consistently demonstrated that S-(-)-amlodipine at half the dose of the racemic mixture provides equivalent antihypertensive efficacy.[1][2]
| Study Drug | Dose | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Reference |
| S-(-)-amlodipine | 2.5 mg | Comparable to 5 mg racemic amlodipine | Comparable to 5 mg racemic amlodipine | [2] |
| Racemic Amlodipine | 5 mg | - | - | [2] |
| S-(-)-amlodipine | 5 mg | Significant reduction from baseline | Significant reduction from baseline | [1] |
Safety and Tolerability
A key advantage of S-(-)-amlodipine is its improved safety and tolerability profile compared to racemic amlodipine. The most notable difference is the significantly lower incidence of peripheral edema.[2]
| Adverse Event | S-(-)-amlodipine | Racemic Amlodipine | Reference |
| Peripheral Edema | Significantly lower incidence | Higher incidence | [2] |
| Headache | No significant difference | No significant difference | [7] |
| Flushing | No significant difference | No significant difference | [7] |
Experimental Protocols
Chiral Separation of Amlodipine Enantiomers
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
A common method for the analytical and preparative separation of amlodipine enantiomers is chiral HPLC.
-
Column: A chiral stationary phase (CSP) column, such as an Ultron ES-OVM ovomucoid chiral column (150mm x 4.6mm, 5µm), is typically used.[8]
-
Mobile Phase: A mixture of a buffer and an organic modifier is employed. For example, a mobile phase consisting of dibasic sodium phosphate buffer (20mM, pH 7.0) and acetonitrile (80:20 v/v) can be used.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Temperature: The column is maintained at a constant temperature, for instance, 25°C.[8]
-
Detection: Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 360 nm.[8]
-
Expected Results: Under these conditions, the R-(+)-amlodipine and S-(-)-amlodipine enantiomers are expected to have distinct retention times, allowing for their separation and quantification. For example, retention times of approximately 8.0 minutes for R-Amlodipine and 11.0 minutes for S-Amlodipine have been reported.[8]
Radioligand Binding Assay for L-type Calcium Channels
Objective: To determine the binding affinity (Kd) of S-(-)-amlodipine and R-(+)-amlodipine to L-type calcium channels.
-
Materials:
-
Radioligand: [3H]S-(-)-amlodipine.
-
Membrane Preparation: Rat cardiac membrane fragments rich in L-type calcium channels.
-
Competitors: Unlabeled S-(-)-amlodipine and R-(+)-amlodipine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the rat cardiac membrane fragments with a fixed concentration of [3H]S-(-)-amlodipine.
-
For competition binding experiments, include increasing concentrations of unlabeled S-(-)-amlodipine or R-(+)-amlodipine in separate incubation tubes.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., up to 5 hours at 25°C).[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site binding model to determine the IC50 values.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Rat Aorta Relaxation
Objective: To assess the vasodilatory potency of S-(-)-amlodipine and R-(+)-amlodipine.
-
Materials:
-
Male Sprague-Dawley rats.
-
Krebs-Ringer bicarbonate solution.
-
Phenylephrine or KCl to induce contraction.
-
S-(-)-amlodipine and R-(+)-amlodipine stock solutions.
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Isolate the thoracic aorta from the rats and cut it into rings.[9]
-
Mount the aortic rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a sustained contraction with a contractile agent like phenylephrine (e.g., 10⁻⁶ M) or KCl.[9]
-
Once a stable contraction is achieved, add cumulative concentrations of S-(-)-amlodipine or R-(+)-amlodipine to the organ bath.
-
Record the relaxation response as a percentage of the initial contraction.
-
-
Data Analysis:
-
Construct concentration-response curves for each enantiomer.
-
Calculate the EC50 values (the concentration of the drug that produces 50% of the maximal relaxation) to compare the potencies of the two enantiomers.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the blood pressure-lowering effects of S-(-)-amlodipine and R-(+)-amlodipine in a genetic model of hypertension.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs).
-
Drug Administration:
-
Prepare solutions of S-(-)-amlodipine and R-(+)-amlodipine in a suitable vehicle (e.g., sterile water).
-
Administer the drugs once daily via oral gavage at various doses (e.g., 2 to 20 mg/kg/day).
-
Include a vehicle control group.
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method or via telemetry.
-
-
Procedure:
-
Acclimatize the SHRs to the experimental conditions.
-
Record baseline blood pressure measurements.
-
Administer the respective treatments to different groups of rats for a specified duration (e.g., several weeks).
-
Monitor and record blood pressure throughout the study period.
-
-
Data Analysis:
-
Compare the changes in blood pressure from baseline between the treatment groups and the control group.
-
Analyze the dose-response relationship for the antihypertensive effects of each enantiomer.
-
Visualizations
Signaling Pathways
References
- 1. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Effects of Amlodipine Enantiomers on T-type and N-type Calcium Channels
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina.[1] It is administered as a racemic mixture of S-(-)-amlodipine and R-(+)-amlodipine. The pharmacological activity of amlodipine is highly stereoselective. The S-(-) enantiomer is a potent blocker of L-type calcium channels, which is responsible for its therapeutic effects.[2] In contrast, the R-(+) enantiomer exhibits minimal to no activity at L-type calcium channels but has been shown to induce nitric oxide release through a separate, kinin-dependent pathway. While amlodipine's primary target is the L-type channel, racemic amlodipine also demonstrates inhibitory effects on T-type and N-type calcium channels. This guide provides a comprehensive technical overview of the effects of amlodipine on these neuronal and cardiac calcium channel subtypes, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Quantitative Analysis of Amlodipine's Effects
The inhibitory effects of racemic amlodipine on T-type and N-type voltage-gated calcium channels have been quantified using various electrophysiological and binding assays. The data underscores that while amlodipine is most potent at L-type channels, it retains micromolar affinity for T- and N-type channels. This activity is primarily attributed to the S-(-) enantiomer. One study explicitly demonstrated that R-(+)-amlodipine has no significant effect on L-type calcium channel currents.[3]
Table 1: Inhibitory Concentration (IC50) of Racemic Amlodipine on T-type and N-type Calcium Channels
| Channel Type | Subtype(s) | Preparation | IC50 Value (µM) | Holding Potential | Reference(s) |
| T-type | - | Guinea-pig atria | 5.6 | Not Specified | [4] |
| T-type | Cav3.2 | Recombinant HEK293 cells | > 30 (approx. 10-fold less potent than on L-type) | Not Specified | [4][5] |
| N-type | Cav2.2 (α1Bα2β1) | Recombinant Xenopus oocytes | 5.8 | -100 mV | [4][6] |
| N-type | Cav2.2 (α1Bα2δ1β1a) | Recombinant Xenopus oocytes | 2.7 | -60 mV | [7] |
Table 2: Binding Affinity (Kd) of Racemic Amlodipine for N-type Calcium Channels
| Channel Complex | Preparation | Ligand | Kd Value (nM) | Reference(s) |
| N-type (α1Bα2δ1β1a) | Recombinant Xenopus oocytes | [3H]amlodipine | 3.08 | [7] |
Stereoselectivity of Amlodipine
The two enantiomers of amlodipine have distinct pharmacological profiles. The S-(-) enantiomer is responsible for the calcium channel blockade, while the R-(+) enantiomer has other biological effects, notably the stimulation of nitric oxide (NO) synthesis.
Experimental Protocols
A comprehensive understanding of amlodipine's interaction with calcium channels relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel currents and quantifying the inhibitory effect of compounds like amlodipine, typically by determining the IC50 value.
Objective: To measure the dose-dependent inhibition of T-type or N-type calcium channel currents by amlodipine.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the recombinant calcium channel of interest (e.g., Cav3.2 for T-type or Cav2.2 for N-type). Culture cells to 70-80% confluency on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2 (or BaCl2 as the charge carrier to avoid calcium-dependent inactivation), 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell's membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.
-
-
Data Acquisition:
-
Apply a voltage protocol to elicit the specific current. For N-type channels, a step depolarization to +10 mV for 50-100 ms can be used.
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with increasing concentrations of amlodipine, allowing several minutes at each concentration for the drug effect to reach steady state.
-
Record currents at each concentration.
-
-
Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the inhibited currents to the baseline control current.
-
Plot the normalized current as a function of amlodipine concentration and fit the data to the Hill equation to determine the IC50 value.
-
Radioligand Binding Assay
This biochemical assay directly measures the binding of a radiolabeled drug to its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).
Objective: To determine the dissociation constant (Kd) of [3H]amlodipine for N-type calcium channels.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target channel (e.g., Xenopus oocytes expressing Cav2.2) in a cold buffer solution containing protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction:
-
In a series of tubes, add a fixed amount of membrane protein.
-
Add increasing concentrations of radiolabeled [3H]amlodipine.
-
For determining non-specific binding, add a high concentration of unlabeled amlodipine (e.g., 10 µM) to a parallel set of tubes.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound ligand.
-
Quantification: Wash the filters quickly with ice-cold buffer to remove any unbound ligand. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding as a function of the free [3H]amlodipine concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
-
Signaling Pathways
While S-(-)-amlodipine acts directly on the channel pore, R-(+)-amlodipine's effects are mediated through a distinct signaling cascade that results in nitric oxide production, a mechanism independent of calcium channel blockade.
This pathway highlights that the R-(+) enantiomer stimulates NO release in a manner dependent on the production of kinins, as the effect can be blocked by B2-kinin receptor antagonists.[5]
Conclusion
The pharmacological profile of amlodipine is complex and stereoselective. While its primary therapeutic action as an antihypertensive agent is derived from the potent blockade of L-type calcium channels by the S-(-) enantiomer, the racemic mixture also exhibits inhibitory effects on N-type and T-type calcium channels in the micromolar range. This activity is also attributed to S-(-)-amlodipine. The R-(+) enantiomer, conversely, has negligible direct channel-blocking effects but contributes to vasodilation through a distinct NO-mediated pathway. For researchers in drug development, understanding this polypharmacology is crucial for designing next-generation calcium channel blockers with improved selectivity and for elucidating the full spectrum of amlodipine's clinical effects.
References
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of amlodipine in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage and pH dependent block of cloned N-type Ca2+ channels by amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A region of N-type Ca(2+) channel critical for blockade by the dihydropyridine amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of (+)-Amlodipine on the MAPK/ERK Signaling Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Amlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine L-type calcium channel blocker widely prescribed for the management of hypertension and angina.[1] Beyond its established role in cardiovascular therapy, emerging evidence indicates that this compound exerts significant modulatory effects on intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) cascade. This technical guide provides a comprehensive overview of the current understanding of how this compound influences this critical signaling pathway. It consolidates quantitative data, details key experimental protocols for investigating these effects, and presents visual diagrams of the signaling cascades to support further research and drug development. The evidence presented suggests that amlodipine's modulation of the MAPK/ERK pathway contributes to its pleiotropic effects, including its anti-proliferative and anti-inflammatory properties.
Introduction to the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that plays a pivotal role in the regulation of a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3] The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the sequential activation of a kinase cascade: RAS, RAF, MEK (MAPK/ERK Kinase), and finally ERK (p42/p44 MAPK).[2][3] Upon activation via phosphorylation by MEK1/2, ERK1/2 translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as Elk-1, c-Fos, and c-Jun (components of the AP-1 complex), thereby regulating the expression of genes crucial for cell cycle progression and other cellular responses.[2] Dysregulation of the MAPK/ERK pathway is a hallmark of many pathological conditions, including cancer and cardiovascular diseases, making it a key target for therapeutic intervention.
This compound's Mechanism of Action on the MAPK/ERK Cascade
This compound's primary mechanism of action is the blockade of L-type calcium channels, which reduces intracellular calcium concentration.[1] This reduction in calcium influx has been shown to be a key initial step in its modulation of the MAPK/ERK pathway in certain cell types, particularly vascular smooth muscle cells (VSMCs).[4][5] However, evidence also suggests that amlodipine can influence this pathway through mechanisms independent of its calcium channel blocking activity.[6]
Upstream Modulation
Current research indicates that amlodipine's inhibitory effect on the MAPK/ERK pathway occurs at or upstream of MEK1. Studies have shown that amlodipine treatment leads to a significant reduction in the levels of both MEK1 and phosphorylated ERK1/2.[3][7] In some cellular contexts, such as non-small cell lung cancer and epidermoid carcinoma cells, amlodipine has been found to suppress the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key upstream activator of the RAS-RAF-MEK-ERK cascade.[2][7][8]
Downstream Consequences
The inhibition of ERK1/2 phosphorylation by amlodipine prevents the subsequent activation of downstream transcription factors. This, in turn, suppresses the expression of proto-oncogenes like c-fos and c-jun, which are critical for cell cycle entry and proliferation.[2] In some cancer cell lines, amlodipine has been shown to inhibit the transcription factor Yin Yang 1 (YY1), which is involved in cell growth and differentiation.[9] Furthermore, amlodipine's anti-proliferative effects are also mediated by the induction of the cell cycle inhibitor p21(Waf1/Cip1).[10]
Quantitative Data on Amlodipine's Effect on MAPK/ERK Signaling
The following tables summarize the quantitative data from various studies on the effect of amlodipine on the MAPK/ERK pathway. It is important to note that most studies have been conducted using "amlodipine" without specifying the enantiomer.
| Parameter | Cell Type | Stimulus | Amlodipine Concentration | Effect | Reference |
| p42/p44 MAPK (ERK1/2) Activation | Human Vascular Smooth Muscle Cells | Basic Fibroblast Growth Factor (bFGF) | 1-100 nM | Dose-dependent inhibition | |
| MEK1 and p-ERK1/2 Levels | Aortas of Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Hypertension | 5 mg/kg/day | Significant reduction | [7] |
| ERK1/2 Phosphorylation | Aortas of Spontaneously Hypertensive Rats (SHR) | Hypertension | Not specified | Overall inhibition of 39.8 ± 10.8% after 3 days | [11] |
| EGFR Phosphorylation | Human Epidermoid Carcinoma A431 cells | Epidermal Growth Factor (EGF) | Not specified | Suppression | [7] |
| Cell Proliferation (IC50) | A549 Lung Cancer Cells | Not applicable | 23 µM | Inhibition | [2] |
| Cell Proliferation (IC50) | H1299 Lung Cancer Cells | Not applicable | 25.66 µM | Inhibition | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Amlodipine's Modulation of the MAPK/ERK Signaling Pathway
References
- 1. Pharmacogenomic Study of Selected Genes Affecting Amlodipine Blood Pressure Response in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different effects of amlodipine and enalapril on the mitogen-activated protein kinase/extracellular signal-regulated kinase kinase-extracellular signal-regulated kinase pathway for induction of vascular smooth muscle cell differentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amlodipine inhibits TNF-alpha production and attenuates cardiac dysfunction induced by lipopolysaccharide involving PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine, a Ca2+ channel blocker, suppresses phosphorylation of epidermal growth factor receptor in human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amlodipine ameliorates myocardial hypertrophy by inhibiting EGFR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium channel blockers lercanidipine and amlodipine inhibit YY1/ERK/TGF-β mediated transcription and sensitize the gastric cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The calcium channel blocker amlodipine exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of (+)-Amlodipine on p21(Waf1/Cip1) Gene Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Amlodipine, a widely prescribed calcium channel blocker, exhibits significant anti-proliferative effects in various cell types, notably vascular smooth muscle cells (VSMCs). A key mechanism underlying this therapeutic benefit is the activation of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1). This technical guide provides an in-depth exploration of the signaling pathways, experimental evidence, and methodologies related to the induction of p21 by this compound. The guide is intended to be a comprehensive resource for researchers and professionals in the fields of cardiovascular disease, oncology, and drug development, offering detailed insights into the molecular pharmacology of amlodipine beyond its primary role in blood pressure regulation.
Introduction to p21(Waf1/Cip1) and its Role in Cell Cycle Control
The p21(Waf1/Cip1) protein is a potent inhibitor of cyclin-dependent kinases (CDKs) and a critical regulator of the cell cycle. By binding to and inhibiting the activity of cyclin-CDK complexes, particularly CDK2, p21 effectively halts the cell cycle at the G1/S transition, preventing DNA replication and cell division. The transcriptional regulation of the p21 gene is complex and can be initiated by both p53-dependent and p53-independent pathways in response to various cellular stressors, including DNA damage and mitogenic signals. The induction of p21 is a key mechanism for tumor suppression and cellular senescence.
Signaling Pathways of this compound-Induced p21(Waf1/Cip1) Activation
Research has elucidated two primary signaling cascades through which this compound activates p21(Waf1/Cip1) gene expression, primarily in vascular smooth muscle cells. These pathways are independent of amlodipine's effects on intracellular calcium levels.
Glucocorticoid Receptor (GR) and C/EBP-alpha Pathway
Studies have shown that amlodipine's activation of p21 involves the glucocorticoid receptor (GR) and the transcription factor CCAAT/enhancer-binding protein-alpha (C/EBP-alpha)[1]. The proposed mechanism suggests that amlodipine, possibly through the activation of mitogen-activated protein kinase (MAPK) or protein kinase C (PKC), leads to the cooperative action of GR and C/EBP-alpha on the p21 promoter, thereby inducing its transcription[1]. This pathway is supported by evidence that the GR antagonist RU486 and antisense oligonucleotides targeting C/EBP-alpha can abrogate amlodipine-induced p21 expression and its anti-proliferative effects[1].
PKD1-JAK/STAT Pathway
A second identified pathway involves the Polycystic Kidney Disease 1 (PKD1) protein. Amlodipine has been shown to upregulate p21(Waf1/Cip1) expression through a PKD1-related signaling cascade that involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway[2]. Overexpression of PKD1 mimics the anti-proliferative effect of amlodipine, and this effect is associated with increased phosphorylation of JAK2 and enhanced STAT1 enhancer activity[2]. This suggests that PKD1 is a crucial mediator in amlodipine's regulation of p21 and subsequent cell cycle inhibition[2][3][4].
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from key studies investigating the effects of this compound on cell proliferation and p21 activation.
Table 1: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Parameter | Cell Type | Amlodipine Concentration | Effect | Reference |
| Cell Proliferation | Human VSMC | 10⁻⁸ to 10⁻⁶ M | Significant inhibition of serum-induced proliferation | [5] |
| DNA Synthesis | Rat Aortic VSMC | 0.1 - 10 µM | Concentration-dependent inhibition of serum-, bFGF-, and thrombin-induced DNA synthesis | [6] |
Table 2: Reversal of this compound's Anti-proliferative Effect
| Inhibitor | Target | Concentration | % Reversal of Amlodipine's Effect | Reference |
| RU486 | Glucocorticoid Receptor | 10⁻⁸ M | 58% ± 29% | [1] |
| C/EBP-alpha Antisense Oligonucleotide | C/EBP-alpha | Not Specified | 91% ± 26% | [1] |
| p21(Waf1/Cip1) Antisense mRNA | p21 mRNA | Not Specified | 96% ± 32% | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the impact of this compound on p21(Waf1/Cip1) activation.
Cell Culture and this compound Treatment
Protocol:
-
Cell Culture: Vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Synchronization: For proliferation and cell cycle assays, cells are synchronized in the G0/G1 phase by serum starvation in DMEM containing 0.5-1% FBS for 24-48 hours prior to treatment.
-
Treatment: Synchronized cells are then treated with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis for p21(Waf1/Cip1) Expression
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with a primary antibody against p21(Waf1/Cip1) (e.g., rabbit monoclonal, diluted 1:1000 in blocking buffer).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000) for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for p21(Waf1/Cip1) mRNA Expression
Protocol:
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qRT-PCR:
-
The qRT-PCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the human p21(Waf1/Cip1) gene.
-
Forward Primer: 5'-GGCAGACCAGCATGACAGATT-3'
-
Reverse Primer: 5'-GCGGATTAGGGCTTCCTCTT-3'
-
The reaction is run on a real-time PCR system with a typical cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis: The relative expression of p21 mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene such as GAPDH or β-actin used for normalization.
Luciferase Reporter Assay for p21 Promoter Activity
Protocol:
-
Plasmid Transfection: Cells are seeded in 24-well plates and co-transfected with a p21 promoter-luciferase reporter plasmid (e.g., WWP-Luc, which contains the 2.4 kb human p21 promoter region) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, the cells are treated with this compound or vehicle control.
-
Luciferase Assay: After 24-48 hours of treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in promoter activity is calculated relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Preparation: After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the art cycle are determined based on the PI fluorescence intensity.
-
Data Analysis: The data is analyzed using flow cytometry software to quantify the distribution of cells in the different phases of the cell cycle.
Conclusion
This compound activates the expression of the cell cycle inhibitor p21(Waf1/Cip1) through at least two distinct signaling pathways: a GR/C/EBP-alpha-dependent mechanism and a PKD1-JAK/STAT-mediated cascade. This upregulation of p21 leads to G1 cell cycle arrest and contributes significantly to the anti-proliferative effects of amlodipine observed in vascular smooth muscle cells and other cell types. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the molecular pharmacology of amlodipine and its potential applications in diseases characterized by abnormal cell proliferation. Understanding these pleiotropic effects of amlodipine is crucial for the development of novel therapeutic strategies for cardiovascular and other proliferative disorders.
References
- 1. The calcium channel blocker amlodipine exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKD1 induces p21(waf1) and regulation of the cell cycle via direct activation of the JAK-STAT signaling pathway in a process requiring PKD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of STATs by polycystin-1 and their role in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stereoselective Pharmacokinetics of Amlodipine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina, is administered as a racemic mixture of (S)-amlodipine and (R)-amlodipine.[1][2] However, the two enantiomers exhibit distinct pharmacological and pharmacokinetic profiles. The therapeutic effect, primarily the blockade of L-type calcium channels leading to vasodilation, is almost exclusively attributed to the (S)-enantiomer, which is approximately 1000 times more potent than the (R)-enantiomer.[1][3][4][5][6] This guide provides a comprehensive overview of the stereoselective pharmacokinetics of amlodipine enantiomers, presenting key data, experimental methodologies, and mechanistic insights relevant to drug development and clinical pharmacology.
I. Quantitative Pharmacokinetic Data
The pharmacokinetic behavior of amlodipine enantiomers demonstrates notable stereoselectivity in absorption, distribution, metabolism, and elimination. The following tables summarize the key quantitative data from various studies.
Table 1: Comparative Pharmacokinetic Parameters of (S)-Amlodipine and (R)-Amlodipine in Humans
| Parameter | (S)-Amlodipine | (R)-Amlodipine | Reference |
| Peak Plasma Concentration (Cmax) | ~3.1 ng/mL (after 5 mg S-amlodipine dose) | Not applicable as single enantiomer | [6] |
| Area Under the Curve (AUC) | ~139.7 ng·h/mL (AUClast after 5 mg S-amlodipine) | Not applicable as single enantiomer | [6] |
| Elimination Half-Life (t1/2) | ~49.6 hours | ~34.9 hours | [7] |
| Plasma Protein Binding | Higher than (R)-amlodipine in human plasma | Lower than (S)-amlodipine in human plasma | [8][9] |
Table 2: Stereoselective Plasma Protein Binding of Amlodipine Enantiomers
| Protein | (S)-Amlodipine Binding | (R)-Amlodipine Binding | Reference |
| Human Serum Albumin (HSA) | Higher | Lower | [8][9] |
| Human Plasma (HP) | Higher | Lower | [8][9] |
| α1-Acid Glycoprotein (AGP) | Lower | Higher | [8][9] |
| Bovine Serum Albumin (BSA) | Lower | Higher | [8][9] |
II. Experimental Protocols
The stereoselective analysis of amlodipine enantiomers is crucial for pharmacokinetic studies. The following are detailed methodologies for key experiments.
Enantioselective Quantification of Amlodipine in Human Plasma using LC-MS/MS
This method allows for the rapid and sensitive quantification of (R)- and (S)-amlodipine in plasma samples.
1. Sample Preparation:
-
A simple liquid-liquid extraction is employed to isolate the analytes from 200 µL of human plasma.[10]
-
Deuterated internal standards (R-AML-d4 and S-AML-d4) are used for accurate quantification.[10]
2. Chromatographic Separation:
-
Column: Chiralcel OJ RH.[10]
-
Mobile Phase: 0.2% ammonia-acetonitrile (20:80, v/v).[10]
-
Flow Rate: 1 mL/min.[10]
-
Run Time: 3.5 minutes.[10]
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).[11]
-
Scan Type: Multiple reaction monitoring (MRM).[11]
-
Transitions:
Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis
Capillary electrophoresis offers an alternative method for the chiral separation of amlodipine.
1. Electrolyte System:
-
Background Electrolyte: 50 mM phosphate buffer.[3]
-
Chiral Selector: 20 mM Randomly Methylated-β-Cyclodextrin (RAMEB).[3]
-
pH: 3.0.[3]
2. Electrophoretic Conditions:
-
Applied Voltage: +25 kV.[3]
-
Temperature: 15°C.[3]
-
Detection: UV at 238 nm.[3]
-
Analysis Time: Approximately 6 minutes.[3]
III. Signaling Pathways and Metabolic Processes
The stereoselective pharmacokinetics and pharmacodynamics of amlodipine are rooted in its differential interactions with biological systems.
Metabolic Pathway of Amlodipine Enantiomers
Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[12][13] The major metabolic pathway is the dehydrogenation of the dihydropyridine ring to an inactive pyridine derivative.[12] While both enantiomers are substrates for CYP3A4, there is evidence of stereoselective inhibition of CYP enzymes.
References
- 1. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Pharmacokinetic and pharmacodynamic characteristics of a new S-amlodipine formulation in healthy Korean male subjects: a randomized, open-label, two-period, comparative, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective plasma protein binding of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation | Semantic Scholar [semanticscholar.org]
Methodological & Application
In Vitro Analysis of (+)-Amlodipine's Effects on Primary Human Aortic Endothelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Amlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina. Beyond its established role in regulating vascular smooth muscle tone, emerging evidence highlights its pleiotropic, protective effects on the vascular endothelium. These effects are crucial for maintaining vascular homeostasis and preventing the progression of atherosclerosis. This document provides detailed application notes and protocols for the in vitro analysis of this compound using primary human aortic endothelial cells (HAoECs), a key cell type in cardiovascular research. The focus is on this compound's role in modulating nitric oxide (NO) bioavailability, endothelial nitric oxide synthase (eNOS) activation, and inflammatory responses.
Key Applications and Mechanisms of Action
In vitro studies using primary HAoECs have elucidated several key mechanisms through which this compound exerts its beneficial endothelial effects:
-
Enhanced Nitric Oxide (NO) Bioavailability: this compound increases the production and prolongs the half-life of NO, a critical signaling molecule for vasodilation and endothelial health.
-
Activation of Endothelial Nitric Oxide Synthase (eNOS): The drug activates eNOS by promoting its phosphorylation at the activating site (Serine 1177) and dephosphorylation at the inhibitory site (Threonine 495).
-
Antioxidant Properties: this compound reduces oxidative stress by scavenging superoxide anions and decreasing the formation of peroxynitrite (ONOO-), a cytotoxic oxidant that consumes NO.
-
Anti-inflammatory Effects: It suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1) and inhibits the adhesion of monocytes to the endothelium, a critical early step in atherogenesis.
The primary signaling pathways implicated in these effects include the inhibition of Protein Kinase C (PKC) and the downstream modulation of the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of amlodipine on key endothelial functions as reported in various in vitro and ex vivo studies.
| Parameter | Cell Type | Treatment | Result |
| Nitric Oxide (NO) Production | Aortic Endothelial Cells (from SHRs) | Amlodipine (5mg/kg/day for 8 weeks) | Increased from 55 ± 6 nM to 101 ± 3 nM[1] |
| Peroxynitrite (ONOO-) Production | Aortic Endothelial Cells (from SHRs) | Amlodipine (5mg/kg/day for 8 weeks) | Decreased from 156 ± 19 nM to 50 ± 4 nM[1] |
| Monocyte Adhesion | Human Umbilical Vein Endothelial Cells (HUVECs) | Amlodipine (10 µM for 48 hours) | Significant reduction in THP-1 cell adhesion (P<0.001)[2] |
Note: Data from spontaneously hypertensive rats (SHRs) provide a relevant model for endothelial dysfunction.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound in HAoECs and a general experimental workflow for its in vitro analysis.
Experimental Protocols
Culture of Primary Human Aortic Endothelial Cells (HAoECs)
This protocol is adapted from standard procedures for culturing primary endothelial cells.[3]
Materials:
-
Cryopreserved primary Human Aortic Endothelial Cells (HAoECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™)
-
Fibronectin-coated or gelatin-coated T-75 culture flasks
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin/EDTA solution (0.05%)
-
Trypsin Neutralization Solution (TNS)
-
Sterile Dulbecco's Phosphate Buffered Saline (DPBS), Ca++- and Mg++-free
-
Sterile conical tubes and pipettes
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Prepare Culture Flask: Pre-coat a T-75 flask with fibronectin or gelatin solution according to the manufacturer's instructions to promote cell attachment.[4] Add 15 mL of complete Endothelial Cell Growth Medium to the flask and pre-equilibrate in the incubator for at least 30 minutes.
-
Thaw Cells: Quickly thaw the cryovial of HAoECs in a 37°C water bath until a small amount of ice remains.
-
Cell Seeding: Decontaminate the vial with 70% ethanol. Gently transfer the cell suspension into the pre-warmed medium in the T-75 flask. Rock the flask gently to distribute the cells evenly.
-
Incubation: Place the flask in the incubator. For optimal attachment, do not disturb the culture for the first 24 hours.
-
Medium Change: After 24 hours, aspirate the old medium (containing residual DMSO) and replace it with fresh, pre-warmed complete medium.
-
Maintenance: Change the medium every 2-3 days until the culture reaches approximately 80-90% confluency.[4]
-
Subculturing: When confluent, wash the cell monolayer with DPBS. Add Trypsin/EDTA solution and incubate for 1-2 minutes until cells detach. Neutralize the trypsin with TNS, collect the cell suspension, and centrifuge. Resuspend the cell pellet in fresh medium and seed into new coated flasks at a recommended density (e.g., 5,000-7,000 cells/cm²).[4]
This compound Treatment of HAoECs
Materials:
-
Confluent HAoECs (passage 3-6)
-
This compound besylate
-
Dimethyl sulfoxide (DMSO)
-
Serum-free or low-serum endothelial cell basal medium
-
Sterile microcentrifuge tubes and pipettes
Protocol:
-
Prepare Stock Solution: Dissolve this compound besylate in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C.
-
Cell Plating: Seed HAoECs in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates for adhesion assays) and grow to 80-90% confluency.
-
Serum Starvation: Before treatment, it is often necessary to serum-starve the cells to reduce basal signaling. Replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) basal medium for 4-6 hours.
-
Treatment Preparation: Dilute the this compound stock solution in serum-free/low-serum medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Incubation: Aspirate the starvation medium from the cells and add the medium containing this compound or vehicle. Incubate for the desired time period (e.g., 30 minutes for acute signaling events, 24 hours for changes in protein expression).
Western Blot Analysis of eNOS Phosphorylation
This protocol is a standard method to assess changes in protein phosphorylation.[5][6]
Materials:
-
Treated HAoECs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-eNOS (Ser1177), anti-p-eNOS (Thr495), anti-total eNOS, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated eNOS signals to total eNOS and the loading control.
Monocyte Adhesion Assay
This fluorescence-based assay quantifies the adhesion of monocytes to an endothelial monolayer.[7][8]
Materials:
-
HAoEC monolayer cultured in 24-well plates
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)[7]
-
Calcein AM fluorescent dye
-
Pro-inflammatory stimulus (e.g., Interleukin-1β, IL-1β)
-
Serum-free RPMI 1640 medium
-
Fluorescence microplate reader
Protocol:
-
Endothelial Activation: Treat the confluent HAoEC monolayer with this compound or vehicle for the desired time. Then, activate the endothelium by adding a pro-inflammatory stimulus like IL-1β (e.g., 10 U/mL) for 4 hours.[2]
-
Monocyte Labeling: Incubate THP-1 cells or PBMCs with Calcein AM in serum-free medium to fluorescently label them.
-
Co-incubation: Wash the HAoEC monolayer to remove the stimulus. Add the labeled monocytes to each well and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells with pre-warmed medium to remove non-adherent monocytes.
-
Quantification: Measure the fluorescence in each well using a microplate reader. The fluorescence intensity is proportional to the number of adherent monocytes. Alternatively, lyse the cells and measure the fluorescence of the lysate.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the beneficial effects of this compound on primary human aortic endothelial cells. By examining its impact on NO production, eNOS phosphorylation, and inflammatory responses, researchers can further elucidate the molecular mechanisms underlying its vasoprotective properties. These in vitro analyses are essential for the continued development and optimization of therapeutic strategies for cardiovascular diseases.
References
- 1. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amlodipine modulates THP-1 cell adhesion to vascular endothelium via inhibition of protein kinase C signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Primary Aortic Endothelial Cells [cellbiologics.net]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-hypertensive Effects of (+)-Amlodipine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension.[1] It functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][3] Amlodipine is a racemic mixture of S(-) and R(+) enantiomers. The S-enantiomer, also known as (+)-Amlodipine or levamlodipine, is the pharmacologically active isomer, possessing approximately 1000-fold greater affinity for L-type calcium channels than the R-enantiomer.[4][5] Consequently, studies focusing on this compound are crucial for understanding its specific therapeutic effects and optimizing antihypertensive therapies.
These application notes provide an overview of common animal models and detailed protocols for investigating the anti-hypertensive properties of this compound.
Mechanism of Action of Amlodipine
Amlodipine exerts its anti-hypertensive effect by blocking voltage-gated L-type calcium channels in vascular smooth muscle cells.[6] This inhibition prevents the influx of extracellular calcium, which is essential for muscle contraction. The reduced intracellular calcium concentration leads to relaxation of the vascular smooth muscle, resulting in vasodilation, decreased peripheral vascular resistance, and ultimately, a lowering of blood pressure.[7][8]
Commonly Used Animal Models
The selection of an appropriate animal model is critical for investigating the anti-hypertensive effects of this compound. Several well-established rodent models are frequently utilized.[9]
| Animal Model | Type | Key Characteristics |
| Spontaneously Hypertensive Rat (SHR) | Genetic | Develops hypertension spontaneously, mimicking human essential hypertension.[10] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat | Induced | Mineralocorticoid-induced hypertension, characterized by low renin levels and volume expansion.[9][11] |
| Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat | Induced | Hypertension is induced by inhibiting nitric oxide synthase, leading to endothelial dysfunction.[10][12] |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the long-term anti-hypertensive effects of this compound in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old.[9]
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[9]
-
This compound (pharmaceutical grade).
-
Vehicle (e.g., 0.5% methylcellulose or sterile water).[10]
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry).[10]
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for several days to ensure stability.[10]
-
Group Allocation: Randomly divide the SHRs into treatment and vehicle control groups. A group of WKY rats will serve as a normotensive control.
-
Drug Administration:
-
Prepare a fresh suspension of this compound in the chosen vehicle daily.
-
Administer this compound orally via gavage at a dose of 2.5 mg/kg/day. A common dose for racemic amlodipine is 5-10 mg/kg/day, and since S-amlodipine is the active enantiomer, a lower dose is often used.[13][14]
-
Administer an equal volume of the vehicle to the control groups.
-
The duration of treatment is typically 4 to 8 weeks.[9]
-
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) throughout the study period.
-
Terminal Procedures: At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., heart, aorta) for further biochemical and histological analysis.[10]
DOCA-Salt Hypertensive Rat Model
Objective: To assess the efficacy of this compound in a model of mineralocorticoid-induced hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Deoxycorticosterone acetate (DOCA).
-
Saline (1% NaCl) for drinking water.
-
This compound.
-
Vehicle.
-
Surgical instruments for uninephrectomy.
Procedure:
-
Induction of Hypertension:
-
Treatment Protocol:
-
After hypertension is established (typically 2-3 weeks post-surgery), begin treatment with this compound (e.g., 2.5 mg/kg/day, oral gavage) or vehicle for 4-6 weeks.
-
-
Monitoring and Analysis: Follow the same procedures for blood pressure monitoring and terminal analysis as described for the SHR model.
L-NAME-Induced Hypertensive Rat Model
Objective: To investigate the effect of this compound in a model of hypertension characterized by nitric oxide deficiency.
Materials:
-
Male Wistar rats.
-
Nω-nitro-L-arginine methyl ester (L-NAME).
-
This compound.
-
Vehicle.
Procedure:
-
Induction of Hypertension:
-
Treatment Protocol:
-
Concurrently with L-NAME administration or after hypertension is established, treat rats with this compound (e.g., 2.5 mg/kg/day, oral gavage) or vehicle for the duration of the study.[17]
-
-
Monitoring and Analysis: Monitor blood pressure and perform terminal analysis as previously described.
Data Presentation
The following tables summarize representative quantitative data for the anti-hypertensive effects of amlodipine in various animal models.
Table 1: Effect of Amlodipine on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |
| Racemic Amlodipine | 10 | 6 weeks | ↓ 46 | [13] |
| S-Amlodipine | 2.5 | 12 weeks | Equivalent to 5 mg/kg Racemic Amlodipine | [14] |
| Racemic Amlodipine | 1-10 | Not specified | Dose-dependent reduction | [18] |
Table 2: Effect of Amlodipine in L-NAME-Induced Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Effect on Blood Pressure | Reference |
| Amlodipine | 5 | 21 days | Significant reduction in SBP and DBP | [17] |
| S-Amlodipine (in combination) | 2.5 | 21 days | Better reduction in SBP and DBP than amlodipine alone | [17] |
Experimental Workflow
References
- 1. drugs.com [drugs.com]
- 2. Amlodipine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amlodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Amlodipine Mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]
- 15. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved cardiovascular function with aminoguanidine in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Amlodipine Enantiomers by High-Performance Liquid Chromatography
[AN-HPLC-001]
Abstract
This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of amlodipine enantiomers. Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is a racemic mixture of (R)- and (S)-enantiomers.[1][2][3] The pharmacological activity of amlodipine primarily resides in the (S)-enantiomer, which is about 1000 times more potent than the (R)-enantiomer.[4] Consequently, the ability to accurately separate and quantify these enantiomers is crucial for pharmaceutical development, quality control, and clinical studies. This document provides a comprehensive overview of various chromatographic conditions, including different chiral stationary phases and mobile phase compositions, to achieve successful enantioseparation. Detailed experimental protocols and a summary of quantitative data are presented to guide researchers, scientists, and drug development professionals.
Introduction
Amlodipine contains a single chiral center at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers: (S)-amlodipine and (R)-amlodipine.[1][3] The (S)-enantiomer is the pharmacologically active form, responsible for the therapeutic effects of the drug.[2] The (R)-enantiomer has significantly less activity and has been associated with adverse effects such as peripheral edema.[1] Therefore, the enantiomeric purity of amlodipine is a critical quality attribute. HPLC is a powerful analytical technique for the chiral separation of pharmaceuticals. This note explores several validated HPLC methods for the resolution of amlodipine enantiomers.
Experimental Methods and Protocols
Instrumentation
A standard HPLC system equipped with a UV detector is suitable for these methods. A typical system would include a pump, an autosampler, a column oven, and a photodiode array or UV-Vis detector.
Sample Preparation
A stock solution of racemic amlodipine is prepared by dissolving the standard in a suitable solvent, such as acetonitrile or the mobile phase, to a known concentration (e.g., 0.1 mg/mL).[1] Working standard solutions can be prepared by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.
General Chromatographic Procedure
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection: Inject a fixed volume of the sample solution (e.g., 10 µL or 20 µL) onto the column.[1][4]
-
Detection: Monitor the eluent at the specified UV wavelength (e.g., 235 nm, 237 nm, or 360 nm).[1][4][5]
-
Data Analysis: Identify and quantify the enantiomers based on their retention times.
The following diagram illustrates the general experimental workflow for the chiral HPLC analysis of amlodipine.
Caption: Experimental workflow for the chiral HPLC analysis of amlodipine.
Chromatographic Conditions and Data
Several methods have been successfully employed for the chiral separation of amlodipine enantiomers. The choice of method often depends on the available instrumentation and the specific requirements of the analysis. A summary of different chromatographic conditions is presented in the table below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chiral Stationary Phase | Chiral AGP | Ultron ES-OVM | Cellulose tris(4-chloro-3-methylphenylcarbamate) | CROWNPAK CR(+) |
| Column Dimensions | 100 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm | 100 µm I.D. capillary | 150 x 4.0 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium acetate buffer with 1% 1-Propanol (pH 4.6) | 20 mM Dibasic sodium phosphate buffer and Acetonitrile (80:20 v/v) (pH 7.0) | Acetonitrile/Water (90:10 v/v) with 5 mM ammonium borate (pH 9.0) | Aqueous 70% HClO4 (pH 2.0) and Methanol (95:5 v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | Not specified for nano-LC | 0.8 mL/min |
| Detection Wavelength | 235 nm | 360 nm | Not specified | 238 nm |
| Column Temperature | Not specified | 25°C | Not specified | Not specified |
| Injection Volume | 50 µL | 10 µL | Not specified | Not specified |
| Retention Time (R-Amlodipine) | 5 min | 8.0 min | Not specified | Not specified |
| Retention Time (S-Amlodipine) | 7 min | 11.0 min | Not specified | Not specified |
| Reference | [5] | [1][3] | [6] | [7] |
Method Validation Summary
A validated HPLC method for the determination of S-(-)-Amlodipine Besylate and its related substance R-(+)-Amlodipine Besylate in a tablet formulation has been reported.[4] The method utilized an Ultron-ES-OVM chiral column (250 x 4.6 mm, 5 µm) with an isocratic mobile phase consisting of a buffer (0.01M disodium hydrogen phosphate dihydrate and 0.01 M potassium dihydrogen phosphate) and acetonitrile (78:22, v/v).[4] The flow rate was 1.0 mL/min, and UV detection was performed at 237 nm with a 20 µL injection volume.[4] The method was found to be linear for S-(-)-Amlodipine Besylate in the concentration range of 0.04 – 0.06 mg/mL with a correlation coefficient of r = 0.9998.[4]
Another approach involves the use of dual chiral mobile phase additives with an achiral C18 column.[8][9] This method utilized a mobile phase of methanol-water (45:55 v/v, pH 2.5) containing 7.5 mmol L−1 sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L−1 polyethylene glycol-20000 (PEG-20M).[8][9] The method was validated for linearity in the range of 10-500 μg mL−1 for (S)-amlodipine, with limits of detection (LOD) and quantification (LOQ) found to be 0.032 and 0.106 μg mL−1, respectively.[8][9]
The logical relationship for method validation according to ICH guidelines is depicted in the following diagram.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Conclusion
The chiral separation of amlodipine enantiomers can be successfully achieved using various HPLC methods. The selection of the chiral stationary phase and the optimization of the mobile phase composition are critical for obtaining good resolution and peak shape. The methods presented in this application note provide a solid foundation for researchers and analysts in the pharmaceutical industry to develop and validate their own analytical procedures for the enantioselective analysis of amlodipine. The detailed protocols and comparative data serve as a practical guide for routine quality control and research applications.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. ijcrt.org [ijcrt.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. alliedacademies.org [alliedacademies.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Enantiomeric separation of amlodipine and its two chiral impurities by nano-liquid chromatography and capillary electrochromatography using a chiral stationary phase based on cellulose tris(4-chloro-3-methylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (+)-Amlodipine in a Feline Model of Myocardial Ischemia-Reperfusion
Application Notes
Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a racemic mixture of (+)-(S)- and (-)-(R)-enantiomers. The (+)-Amlodipine (S-Amlodipine) isomer is the pharmacologically active component, exhibiting approximately 1000-fold greater affinity for L-type calcium channels than the (-)-enantiomer.[1] In the context of myocardial ischemia-reperfusion (I/R) injury, this compound is investigated for its potential cardioprotective effects. These notes provide a framework for utilizing this compound in a feline model of myocardial I/R, drawing upon existing research with the racemic mixture and the established pharmacology of the S-enantiomer.
Mechanism of Action
The primary mechanism of this compound's cardioprotective effect is the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiomyocytes.[2] This blockade of calcium influx leads to several beneficial outcomes in the setting of I/R injury:
-
Reduction in Myocardial Oxygen Demand: By inducing peripheral arterial vasodilation, this compound reduces afterload, thereby decreasing the workload on the heart and lowering myocardial oxygen consumption.[3][4][5]
-
Improved Coronary Blood Flow: Vasodilation of coronary arteries can help maintain blood flow to the ischemic myocardium.
-
Attenuation of Calcium Overload: Ischemia and reperfusion are associated with a significant influx of calcium into cardiomyocytes, leading to cellular injury and death. By blocking L-type calcium channels, this compound helps to mitigate this calcium overload.
-
Pleiotropic Effects: Beyond calcium channel blockade, amlodipine has been shown to engage other signaling pathways that contribute to cardioprotection, including the PI3K/Akt/eNOS pathway, which promotes the production of nitric oxide (NO), a vasodilator and anti-inflammatory molecule.[6][7]
Experimental Rationale
The feline model of myocardial I/R is a well-established preclinical model for studying the pathophysiology of ischemic heart disease and for evaluating the efficacy of potential therapeutic agents. The use of an isolated, blood-perfused feline heart preparation allows for precise control of experimental conditions and direct measurement of cardiac function and metabolism.
Considerations for Dosing
Data Presentation
The following tables summarize quantitative data from a study using racemic amlodipine in an isolated, blood-perfused feline heart model of global myocardial ischemia (60 minutes) and reperfusion (60 minutes). These results are primarily attributable to the action of this compound.
Table 1: Hemodynamic and Metabolic Effects of Amlodipine
| Parameter | Control Group | Amlodipine-Treated Group |
| Myocardial Oxygen Consumption (ml O2/min/100g) | 6.2 ± 0.4 | 4.4 ± 0.4 |
| Coronary Perfusion Pressure (mmHg) | 120 ± 1 | 100 ± 4 |
Data adapted from studies on racemic amlodipine in a feline model.[3][4]
Table 2: Post-Reperfusion Myocardial Function and Electrolyte Homeostasis
| Parameter | Control Group | Amlodipine-Treated Group |
| Recovery of Contractile Function | Significantly lower | Significantly improved |
| Tissue Na+ Concentration | Increased | Better maintenance |
| Tissue Ca2+ Concentration | Increased | Better maintenance |
| Tissue K+ Concentration | Decreased | Better maintenance |
Data adapted from studies on racemic amlodipine in a feline model.[3][4][5]
Experimental Protocols
Protocol 1: Isolated, Blood-Perfused Feline Heart Model of Global Myocardial Ischemia-Reperfusion
1. Animal Preparation: a. Adult domestic cats of either sex are anesthetized with a suitable anesthetic agent (e.g., sodium pentobarbital). b. The animals are ventilated, and a thoracotomy is performed. c. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
2. Langendorff Perfusion Setup: a. The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. b. Retrograde perfusion is initiated with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C. c. A latex balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure.
3. Experimental Groups: a. Control Group: Hearts are perfused with Krebs-Henseleit solution alone. b. This compound Group: Hearts are perfused with Krebs-Henseleit solution containing the desired concentration of this compound.
4. Ischemia-Reperfusion Protocol: a. Stabilization Period (30 minutes): Hearts are allowed to stabilize under normoxic perfusion. b. Pre-Ischemia (Drug Administration): In the treatment group, this compound is infused for a specified period before the induction of ischemia. c. Global Ischemia (60 minutes): Perfusion is stopped to induce global ischemia. d. Reperfusion (60 minutes): Perfusion is restored.
5. Data Collection: a. Hemodynamic Parameters: Left ventricular developed pressure (LVDP), heart rate, and coronary perfusion pressure are continuously monitored. b. Biochemical Analysis: Myocardial tissue samples are collected at the end of the experiment for analysis of ATP, creatine phosphate, and electrolyte concentrations (Na+, K+, Ca2+). Myocardial infarct size can be determined using triphenyltetrazolium chloride (TTC) staining.
Mandatory Visualizations
References
- 1. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cardioprotective effects of amlodipine on ischemia and reperfusion in two experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective effects of amlodipine in the ischemic-reperfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective effects of amlodipine in animal models of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Modern views on amlodipine and new S-amlodipine medications | Leonova | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 8. Amlodipine and its Efficiency in Cardioprotection: Review [medicaldialogues.in]
Application of (+)-Amlodipine in Canine Models of Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine, a dihydropyridine calcium channel blocker, is utilized in veterinary medicine for its antihypertensive and afterload-reducing properties, making it a subject of interest in the management of heart failure.[1] Amlodipine exists as a racemic mixture of two enantiomers: (+)-Amlodipine (S-Amlodipine or Levamlodipine) and (R)-Amlodipine. The S-enantiomer is primarily responsible for the calcium channel blocking activity, which is about 1,000 times more potent than the R-enantiomer.[2][3] Conversely, the R-enantiomer has been shown to be involved in the release of nitric oxide (NO).[4]
This document provides detailed application notes and experimental protocols for the use of this compound in canine models of heart failure, based on available research. It is important to note that while racemic amlodipine has been studied in canine models, specific research on the this compound enantiomer in these models is limited. Therefore, some information is extrapolated from studies on the racemic mixture and studies on this compound in other species.
Application Notes
1. Rationale for Use in Canine Heart Failure Models
This compound's primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle, leading to arterial vasodilation.[5] This effect reduces systemic vascular resistance (afterload), which can be beneficial in heart failure by:
-
Decreasing the workload on the failing heart.
-
Reducing the volume of mitral regurgitation in cases of myxomatous mitral valve disease (MMVD).[1]
-
Improving cardiac output.
2. Key Signaling Pathways
Two primary signaling pathways are relevant to the action of amlodipine in the context of heart failure:
-
Calcium Channel Blockade and Vasodilation: this compound selectively inhibits the influx of calcium ions across cell membranes in vascular smooth muscle cells. This leads to relaxation of the arterial smooth muscle, vasodilation, and a decrease in blood pressure.
-
Nitric Oxide (NO) Pathway: The (R)-enantiomer of amlodipine has been shown to stimulate the production of nitric oxide (NO) in coronary microvessels through a kinin-dependent mechanism.[4][6] This pathway involves the activation of bradykinin B2 receptors and subsequent stimulation of endothelial nitric oxide synthase (eNOS).[4][7] The resulting increase in NO contributes to vasodilation and may have other beneficial endothelial effects.
3. Pharmacokinetics in Dogs
4. Considerations for Use in Research
-
Model Selection: The choice of canine heart failure model is critical. Common models include surgically induced mitral regurgitation and coronary microembolization-induced ischemic cardiomyopathy.
-
Dosing: Dosing should be carefully considered and titrated based on the desired hemodynamic effect and the specific model. Doses for racemic amlodipine in dogs typically range from 0.1 to 0.5 mg/kg orally once or twice daily.[9] For this compound, a lower dose may be appropriate due to its higher potency.
-
Monitoring: Comprehensive hemodynamic monitoring is essential to assess the effects of this compound. This should include measurements of blood pressure, heart rate, cardiac output, and intracardiac pressures. Echocardiography is also crucial for evaluating cardiac structure and function.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of amlodipine in canine models of heart failure. Note that these studies primarily used racemic amlodipine.
Table 1: Hemodynamic Effects of Amlodipine in a Canine Model of Acute Heart Failure
| Parameter | Control Group (n=6) | Heart Failure Group (n=7) |
| Change in Intestinal Vascular Capacitance (CAP) | +28% (P < 0.01) | -9% (P < 0.05) |
| Change in Left Ventricular Stroke Work | Increased (P < 0.05) | Decreased (P < 0.05) |
| Change in Left Ventricular End-Diastolic Pressure (LVEDP) | Increased (P < 0.05) | No significant change |
Data from a study using an acute ischemic heart failure model in dogs induced by microsphere embolization. Amlodipine was administered in repetitive doses of 150 micrograms/kg.[2]
Table 2: Echocardiographic and Hemodynamic Effects of Amlodipine in Dogs with Myxomatous Mitral Valve Degeneration (MMVD)
| Parameter | Before Amlodipine | After 1 Week of Amlodipine (0.1 mg/kg PO BID) | P-value |
| Left Ventricular End-Diastolic Internal Diameter (LVIDD) | Mean value not specified | Statistically significant reduction | < 0.001 |
| Left Atrial Diameter | Mean value not specified | Statistically significant reduction | < 0.001 |
| E wave velocity | Mean value not specified | Statistically significant reduction | < 0.001 |
Data from a study in 24 client-owned small-breed dogs with naturally occurring MMVD (ACVIM stage B2 or higher).[1]
Experimental Protocols
Protocol 1: Induction of a Canine Model of Heart Failure via Coronary Microembolization
This protocol is based on methods described for inducing ischemic cardiomyopathy in dogs.[2]
Materials:
-
Anesthesia induction and maintenance agents (e.g., propofol, isoflurane)
-
Ventilator
-
Sterile surgical instruments
-
Fluoroscopy or echocardiography equipment for catheter guidance
-
Catheters for coronary artery access
-
Microspheres (e.g., 50-100 µm diameter) suspended in sterile saline with a surfactant (e.g., Tween 80)
-
Hemodynamic monitoring equipment (for ECG, blood pressure, etc.)
Procedure:
-
Anesthesia and Preparation: Anesthetize the dog and maintain anesthesia with an inhalant agent. Intubate and provide mechanical ventilation. Place catheters for hemodynamic monitoring and fluid/drug administration.
-
Coronary Artery Catheterization: Under fluoroscopic or echocardiographic guidance, advance a catheter into the left main coronary artery.
-
Microsphere Embolization: Inject small aliquots of the microsphere suspension into the coronary artery. Monitor for changes in ECG (e.g., ST segment depression) and left ventricular function to gauge the extent of myocardial ischemia.
-
Endpoint: Continue embolization until a predetermined endpoint is reached, such as a specific reduction in left ventricular ejection fraction or an increase in left ventricular end-diastolic pressure.
-
Recovery: After the procedure, allow the dog to recover from anesthesia with appropriate supportive care and analgesia.
Protocol 2: Hemodynamic and Echocardiographic Assessment of this compound Effects
Materials:
-
Anesthesia equipment
-
Hemodynamic monitoring system (for arterial and venous pressures, cardiac output)
-
Echocardiography machine with appropriate probes
-
This compound solution for administration (oral or intravenous)
Procedure:
-
Baseline Measurements: In the anesthetized heart failure model dog, obtain baseline hemodynamic measurements (e.g., systolic and diastolic blood pressure, mean arterial pressure, heart rate, cardiac output, pulmonary artery pressure, left atrial pressure). Perform a complete echocardiographic examination to assess cardiac dimensions, function, and the severity of mitral regurgitation (if applicable).
-
Drug Administration: Administer a predetermined dose of this compound.
-
Post-Dose Monitoring: Continuously monitor hemodynamic parameters. Repeat the full hemodynamic and echocardiographic assessments at specified time points after drug administration (e.g., 15, 30, 60 minutes).
-
Data Analysis: Compare the post-administration data to the baseline data to determine the effects of this compound on cardiovascular function.
Visualizations
Caption: Amlodipine-induced nitric oxide production pathway.
Caption: Experimental workflow for assessing this compound.
Caption: Renin-Angiotensin-Aldosterone System activation.
References
- 1. Amlodipine decreases mitral regurgitation volume in dogs over 7 days: A study of 24 dogs with myxomatous mitral valve degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern views on amlodipine and new S-amlodipine medications | Leonova | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 6. Amlodipine enhances NO production induced by an ACE inhibitor through a kinin-mediated mechanism in canine coronary microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine promotes kinin-mediated nitric oxide production in coronary microvessels of failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amlodipine [cliniciansbrief.com]
- 9. researchgate.net [researchgate.net]
Application Note: Enantiomeric Separation of Amlodipine by Capillary Electrophoresis
AN-CE-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine, a long-acting dihydropyridine calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1][2] It possesses a single chiral center, resulting in two enantiomers: (S)-amlodipine and (R)-amlodipine. The therapeutic effect is primarily attributed to the (S)-enantiomer, which is a more potent calcium channel blocker, while the (R)-enantiomer exhibits significantly lower activity.[2][3] Consequently, the development of stereoselective analytical methods for the separation and quantification of amlodipine enantiomers is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and the development of enantiopure drug products.
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency, short analysis times, and low consumption of samples and reagents.[3][4] This application note details various methods for the enantiomeric separation of amlodipine using CE, with a focus on the use of cyclodextrins as chiral selectors.
Principle of Chiral Separation by Capillary Electrophoresis
In capillary electrophoresis, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin or its derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different electrophoretic mobilities, enabling their separation. The general mechanism involves the differential interaction of the enantiomers with the chiral selector, resulting in distinct migration times.
Experimental Methods and Protocols
Several methods have been developed for the successful enantioseparation of amlodipine using capillary electrophoresis. The following sections provide detailed protocols for three distinct methods utilizing different chiral selectors and separation conditions.
Method 1: Using Randomly Methylated-β-Cyclodextrin (RAMEB)
This method provides a robust and efficient separation of amlodipine enantiomers in under 6 minutes.[3]
Instrumentation and Consumables:
-
Capillary Electrophoresis System with UV detection
-
Fused-silica capillary (e.g., 50 µm i.d.)
-
0.1 M Sodium Hydroxide
-
50 mM Phosphate buffer
-
Randomly Methylated-β-Cyclodextrin (RAMEB)
-
Methanol
-
Racemic Amlodipine standard
-
(S)-Amlodipine standard (for peak identification)
Protocol:
-
Capillary Conditioning:
-
Background Electrolyte (BGE) Preparation:
-
Sample Preparation:
-
Prepare a stock solution of racemic amlodipine in methanol.
-
Dilute the stock solution with the same solvent to the desired concentration (e.g., 10 µg/mL).[3]
-
For peak identification, prepare a sample of racemic amlodipine spiked with the (S)-amlodipine standard.
-
-
CE Analysis:
Method 2: Using Carboxymethyl-β-Cyclodextrin (CM-β-CD)
This method offers a rapid baseline separation of amlodipine enantiomers within 5 minutes.[1]
Instrumentation and Consumables:
-
Capillary Electrophoresis System with UV detection
-
Fused-silica capillary
-
0.1 M Sodium Hydroxide
-
25 mM Phosphate buffer
-
Carboxymethyl-β-Cyclodextrin (CM-β-CD)
-
Methanol
-
Racemic Amlodipine standard
-
(S)-Amlodipine standard
Protocol:
-
Capillary Conditioning:
-
Background Electrolyte (BGE) Preparation:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of racemic amlodipine in methanol.[1]
-
Dilute the stock solution with methanol to the appropriate working concentration.[1]
-
For analysis of pharmaceutical tablets, dissolve a powdered tablet equivalent to one dose in methanol, sonicate for 5 minutes, and dilute to a suitable concentration.[1]
-
-
CE Analysis:
Method 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method utilizes a commonly available cyclodextrin derivative and an EOF suppressor for the enantioseparation of amlodipine.[5]
Instrumentation and Consumables:
-
Capillary Electrophoresis System with Diode Array Detector (DAD)
-
Fused-silica capillary
-
50 mM Glycine-acetate buffer
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Hydroxyethylcellulose (HEC)
-
Racemic Amlodipine standard
Protocol:
-
Capillary Conditioning:
-
Follow the standard conditioning procedure with 0.1 M NaOH and water, followed by equilibration with the BGE.
-
-
Background Electrolyte (BGE) Preparation:
-
Sample Preparation:
-
Prepare standard solutions of racemic amlodipine in a suitable solvent.
-
-
CE Analysis:
-
Perform the analysis in a constant current mode at 150 µA.[6]
-
Maintain the capillary temperature at 20°C.[6]
-
Use direct injection of the sample.
-
Utilize a Diode Array Detector to scan a UV-VIS spectrum (e.g., 200-800 nm) to ensure peak purity.[5] The primary detection wavelength for quantification is 238 nm.[6]
-
Quantitative Data Summary
The following tables summarize the key performance parameters for the described methods.
Table 1: Optimized Conditions for Amlodipine Enantioseparation by CE
| Parameter | Method 1 (RAMEB) | Method 2 (CM-β-CD) | Method 3 (HP-β-CD) |
| Chiral Selector | 20 mM RAMEB[3] | 15 mM CM-β-CD[1] | 50 mg/ml HP-β-CD[5] |
| Background Electrolyte | 50 mM Phosphate[3] | 25 mM Phosphate[1] | 50 mM Glycine-Acetate[5] |
| BGE pH | 3.0[3] | 9.0[1] | 3.2[5] |
| Voltage | +25 kV[3] | +25 kV[1] | - |
| Temperature | 15°C[3] | 15°C[1] | 20°C[6] |
| Detection Wavelength | 238 nm[3] | 230 nm[1] | 238 nm[6] |
| Analysis Time | ~ 6 min[3] | < 5 min[1] | - |
| Migration Order | R then S[3] | S then R[4] | - |
Table 2: Performance Characteristics of Amlodipine Enantioseparation Methods
| Parameter | Method 1 (RAMEB) | Method 2 (CM-β-CD) | Method Validation Data (General) |
| Resolution (Rs) | 2.48[3] | 2.65[4] | - |
| Separation Factor (α) | 1.09[3] | 1.04[4] | - |
| Linearity Range | - | - | 1.0-35 mg/L[7] |
| Limit of Detection (LOD) | - | - | 0.03 mg/L[7] |
| Limit of Quantification (LOQ) | - | - | - |
| Precision (RSD%) | - | - | 1.64-4.2%[7] |
| Accuracy (%) | - | - | 85.5-95.3%[7] |
Note: Method validation data is provided from a general CE method for amlodipine and may not be specific to the chiral separation methods.
Visualizations
Caption: Figure 1: General Workflow for Amlodipine Enantioseparation by CE.
Caption: Figure 2: Mechanism of Chiral Separation with Cyclodextrin.
Caption: Figure 3: Logical Flow for Method Development.
References
- 1. scielo.br [scielo.br]
- 2. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis [apb.tbzmed.ac.ir]
- 3. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Determination of amlodipine enantiomers in pharmaceuticals using capillary electrophoresis separation and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Validation of a capillary electrophoresis method for the simultaneous determination of amlodipine besylate and valsartan in pharmaceuticals and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of (+)-Amlodipine on Endothelial Function in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endothelial dysfunction is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. (+)-Amlodipine, a long-acting calcium channel blocker, has been shown to possess pleiotropic effects beyond its primary antihypertensive action, including the improvement of endothelial function.[1][2] These beneficial vascular effects are attributed to its ability to increase NO production, reduce oxidative stress, and modulate key signaling pathways within endothelial cells.[1][3][4]
These application notes provide a comprehensive set of protocols for researchers to assess the effects of this compound on endothelial function in rat models. The methodologies described herein cover the induction of endothelial dysfunction, ex vivo assessment of vascular reactivity, and biochemical analyses of key markers of endothelial health and oxidative stress.
Experimental Models of Endothelial Dysfunction in Rats
Several rat models can be utilized to study endothelial dysfunction. Two commonly employed and well-characterized models are the Spontaneously Hypertensive Rat (SHR) and the Angiotensin II (Ang II)-infused rat.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension that develops endothelial dysfunction with age. SHRs exhibit impaired endothelium-dependent vasodilation and increased oxidative stress, making them a relevant model for studying the vascular protective effects of therapeutic agents.[1]
-
Angiotensin II (Ang II)-Infused Rat: Chronic infusion of Ang II in normotensive rats, such as Sprague-Dawley rats, induces hypertension, endothelial dysfunction, and vascular inflammation.[4][5][6] This model is useful for investigating the mechanisms by which drugs like amlodipine counteract the detrimental vascular effects of Ang II.
Experimental Protocols
Induction of Endothelial Dysfunction with Angiotensin II
This protocol describes the induction of endothelial dysfunction in rats via the continuous infusion of Angiotensin II using osmotic minipumps.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Angiotensin II
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet model 2002 or equivalent)
-
Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine)
-
Surgical instruments
-
Clippers and surgical scrub
Procedure:
-
Prepare the Angiotensin II solution by dissolving it in sterile saline to achieve the desired infusion rate. A commonly used dose is 0.7 mg/kg/day.[4][7]
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the fur on the back of the neck and sterilize the area with a surgical scrub.
-
Make a small incision in the midscapular region.
-
Implant a pre-filled osmotic minipump subcutaneously.
-
Suture the incision and allow the rat to recover.
-
House the rats under standard conditions for the duration of the study (e.g., 5 days to 4 weeks).[5][8]
Administration of this compound
This compound can be administered to rats via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Prepare the this compound suspension in the chosen vehicle. A typical dose is 5-10 mg/kg/day.[1][4][9]
-
Administer the suspension to the rats daily via oral gavage for the specified treatment period (e.g., 8 weeks).[1]
-
A control group should receive the vehicle alone.
Assessment of Endothelial Function by Wire Myography
This protocol details the ex vivo assessment of endothelium-dependent and -independent vasodilation in isolated rat aortic rings.
Materials:
-
Wire myograph system
-
Physiological Salt Solution (PSS), also known as Krebs-Henseleit solution (in mM: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
High potassium solution (KPSS) (similar to PSS but with equimolar substitution of NaCl with KCl)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
Dissecting microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aorta Isolation:
-
Euthanize the rat and perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the aorta and place it in ice-cold PSS.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.[10]
-
-
Mounting:
-
Equilibration and Normalization:
-
Vasodilation Assay:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).[14]
-
Once a stable contraction plateau is reached, add cumulative concentrations of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent relaxation.[5][12]
-
After washing and re-equilibration, assess endothelium-independent relaxation using a nitric oxide donor like sodium nitroprusside (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Biochemical Assays
a. Nitric Oxide (NO) Measurement (Griess Assay)
This assay measures the stable metabolites of NO, nitrite (NO₂) and nitrate (NO₃), in serum or plasma.
Materials:
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[15][16]
-
Nitrate reductase (for converting nitrate to nitrite)
-
Sodium nitrite standard solution
-
96-well microplate and reader
Procedure:
-
Collect blood samples and prepare serum or plasma. Deproteinize the samples if necessary.[9]
-
For total NO measurement, incubate the samples with nitrate reductase to convert nitrate to nitrite.[9]
-
Add Griess reagent to the samples and standards in a 96-well plate.[15][17]
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on the standard curve.
b. Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation.
Procedure:
-
Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme.
Procedure:
-
Prepare tissue homogenates.
-
Use a commercial kit or a method based on the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system).[1][21][22]
-
The reduction of a detector molecule (e.g., nitroblue tetrazolium) by superoxide is inhibited by SOD.
-
Measure the change in absorbance and calculate SOD activity.
-
c. Western Blot for eNOS and Phospho-eNOS
This technique is used to quantify the expression and phosphorylation (activation) of endothelial nitric oxide synthase (eNOS).
Materials:
-
Aortic tissue lysates
-
Primary antibodies against total eNOS and phosphorylated eNOS (e.g., at Ser1177)
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Homogenize aortic tissue and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total eNOS, phospho-eNOS (Ser1177), and a loading control.[5][23][24]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry and normalize the expression of eNOS and phospho-eNOS to the loading control.[5]
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Endothelium-Dependent and -Independent Vasodilation in Rat Aorta
| Treatment Group | Emax (ACh, %) | EC50 (ACh, -log M) | Emax (SNP, %) | EC50 (SNP, -log M) |
| Control | ||||
| Endothelial Dysfunction Model | ||||
| Model + this compound |
Emax: Maximum relaxation; EC50: Concentration for 50% of maximal response.
Table 2: Effect of this compound on Biochemical Markers of Endothelial Function and Oxidative Stress
| Treatment Group | Serum NO (µM) | Aortic MDA (nmol/mg protein) | Aortic SOD Activity (U/mg protein) | Aortic p-eNOS/eNOS ratio |
| Control | ||||
| Endothelial Dysfunction Model | ||||
| Model + this compound |
p-eNOS: phosphorylated eNOS.
Visualization of Signaling Pathways
The beneficial effects of this compound on endothelial function are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved.
Caption: Experimental workflow for assessing this compound's effect.
Caption: this compound's effect on the VEGF/Akt/eNOS signaling pathway.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin II-induced vascular endothelial dysfunction through RhoA/Rho kinase/p38 mitogen-activated protein kinase/arginase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Angiotensin II-induced endothelial dysfunction is temporally linked with increases in interleukin-6 and vascular macrophage accumulation [frontiersin.org]
- 9. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.co.jp]
- 10. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. google.com [google.com]
- 13. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol Griess Test [protocols.io]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. firattipdergisi.com [firattipdergisi.com]
- 20. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. JCI - Hyperglycemia inhibits endothelial nitric oxide synthase activity by posttranslational modification at the Akt site [jci.org]
Application Note: Quantification of (+)-Amlodipine in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (+)-Amlodipine (S-Amlodipine), the pharmacologically active enantiomer, in human plasma. Amlodipine is a calcium channel blocker widely used to treat hypertension.[1][2] Since the two enantiomers, (S)-Amlodipine and (R)-Amlodipine, exhibit different pharmacokinetic and pharmacodynamic properties, regulatory guidelines often require individual enantiomer measurement.[1][2] This protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and a chiral stationary phase for chromatographic separation. The method is validated for sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic studies and bioequivalence assessments.[1][3]
Experimental Protocols
Materials and Reagents
-
Standards: this compound (S-Amlodipine), (R)-Amlodipine, and their deuterated internal standards (this compound-d4, (R)-Amlodipine-d4) with purity ≥99%.[1]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Isopropyl Alcohol (HPLC grade), and Water (HPLC grade).[1]
-
Reagents: Formic acid, Ethanolamine, and Ammonium acetate.[1][4]
-
Biological Matrix: Drug-free human plasma.
-
SPE Cartridges: Polymeric Reversed Phase SPE cartridges (e.g., Phenomenex Strata™-X 33 µm).[1]
-
LC Column: Chiral column (e.g., Phenomenex Lux® 3 µm Cellulose-4, 150 x 2 mm).[1][2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of S-Amlodipine and its deuterated internal standard (IS), S-Amlodipine-d4, in methanol.[1]
-
Working Standard Solutions: Prepare working standard solutions for calibration curve (CC) and quality control (QC) samples by serially diluting the stock solution with a methanol:water (50:50 v/v) mixture.[1] Target concentration ranges can span from 0.05 ng/mL to 50 ng/mL.[1][2]
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of S-Amlodipine-d4 in methanol:water (50:50 v/v).[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.[1]
-
Spiking & Dilution: To 100 µL of human plasma, add 5 µL of the internal standard working solution and vortex. Add 500 µL of 0.2% v/v ethanolamine in water and vortex again.[1]
-
Loading: Load the entire sample mixture onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge first with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of 0.1% formic acid in methanol.[1][2]
-
Evaporation: Evaporate the eluent to dryness at 50°C under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase and transfer to an autosampler vial for injection.[1][2]
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | SCIEX ExionLC™ AD HPLC or equivalent[1] |
| Column | Phenomenex Lux® 3 µm Cellulose-4, 150 x 2 mm[1][2] |
| Mobile Phase | Isocratic: 0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4 v/v)[2] |
| Flow Rate | 0.3 mL/min[1][2] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 25°C[5] |
| Total Run Time | ~7 minutes[1][2] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
|---|---|
| MS System | SCIEX QTRAP® 4500 or equivalent[1][2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | This compound: m/z 409.3 → 237.9[2] this compound-d4 (IS): m/z 413.3 → 237.9[2] |
| Source Temperature | 300°C[2] |
| IonSpray Voltage | 5500 V[2] |
| Collision Gas | Maintained at 8 psi |
Data Presentation and Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, and stability.[6][7]
Table 3: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 0.05 - 50 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.998[3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2] |
| Weighting | 1/x² |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|---|
| Low (LQC) | ~0.15 | Within ±15% | < 15% |
| Medium (MQC) | ~2.5 | Within ±15% | < 15% |
| High (HQC) | ~40 | Within ±15% | < 15% |
(Data represents typical acceptance criteria as per regulatory guidelines)[3][8]
Table 5: Stability Assessment
| Stability Condition | Duration | Result |
|---|---|---|
| Bench-Top (Room Temp) | ~7 hours | Stable[9] |
| Autosampler (10°C) | ~24 hours | Stable[6][9] |
| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable[3][9] |
| Long-Term Storage (-20°C) | 106 days | Stable[9] |
(Analyte is considered stable if deviation is within ±15% of the nominal concentration)
Visualized Workflows
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Logical flow of the chiral LC-MS/MS analysis.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. thaiscience.info [thaiscience.info]
- 7. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
Application Notes and Protocols for Studying the Impact of (+)-Amlodipine on Cardiac Hypertrophy
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the effects of (+)-Amlodipine on cardiac hypertrophy. The protocols described herein cover both in vivo and in vitro models, offering a comprehensive approach to studying the cellular and physiological changes associated with this pathological condition and the therapeutic potential of this compound.
In Vivo Model: Transverse Aortic Constriction (TAC) in Mice
The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and eventually heart failure.[1][2][3] This model is highly relevant for studying the mechanisms of pressure overload-induced cardiac remodeling and for evaluating the efficacy of therapeutic interventions like this compound.
Experimental Protocol: TAC Surgery and this compound Treatment
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthetics (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical instruments (sterilized)
-
Suture material (e.g., 6-0 silk suture)
-
This compound
-
Vehicle (e.g., saline or PBS)
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur from the upper thoracic area and disinfect the surgical site with an antiseptic solution.
-
Incision: Make a small horizontal incision at the level of the suprasternal notch.
-
Exposure of the Aortic Arch: Carefully dissect the underlying tissues to expose the transverse aortic arch.
-
Aortic Constriction: Pass a 6-0 silk suture underneath the aortic arch between the innominate and left common carotid arteries. Tie the suture around the aorta and a 27-gauge needle. Once the knot is secure, quickly remove the needle to create a standardized constriction.[2][3]
-
Closure: Close the chest and skin incisions with appropriate sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
This compound Administration: One week post-TAC surgery, begin daily administration of this compound (e.g., 3 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection for the desired study duration (e.g., 4-8 weeks).[4]
Data Presentation: Quantitative Analysis of Cardiac Hypertrophy
| Parameter | Sham | TAC + Vehicle | TAC + this compound |
| Heart Weight / Body Weight (mg/g) | |||
| Left Ventricle Weight / Body Weight (mg/g) | |||
| Cardiomyocyte Cross-Sectional Area (µm²) | |||
| Interstitial Fibrosis (%) | |||
| Echocardiographic Parameters | |||
| Left Ventricular Posterior Wall Thickness (mm) | |||
| Interventricular Septal Thickness (mm) | |||
| Ejection Fraction (%) |
Experimental Workflow and Signaling Pathway
Caption: Workflow for TAC-induced cardiac hypertrophy and the potential inhibitory role of this compound on EGFR phosphorylation.
In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
The use of neonatal rat ventricular myocytes (NRVMs) treated with the α1-adrenergic agonist phenylephrine (PE) is a well-established in vitro model to study the cellular and molecular mechanisms of cardiac hypertrophy.[5][6][7] This model allows for high-throughput screening of compounds and detailed investigation of signaling pathways.
Experimental Protocol: NRVM Isolation, Culture, and Treatment
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Collagenase type II and Pancreatin
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phenylephrine (PE)
-
This compound
-
Plates pre-coated with fibronectin
Procedure:
-
NRVM Isolation: Isolate the hearts from neonatal rat pups. Mince the ventricular tissue and digest with a solution of collagenase and pancreatin to obtain a single-cell suspension.
-
Cell Culture: Pre-plate the cell suspension for 1-2 hours to allow for the attachment of non-myocytes. Collect the non-adherent cardiomyocytes and seed them onto fibronectin-coated plates. Culture the cells in DMEM with 10% FBS for 24-48 hours.
-
Induction of Hypertrophy: After the initial culture period, replace the medium with serum-free DMEM for 24 hours. Then, stimulate the cells with phenylephrine (e.g., 50 µM) for 24-48 hours to induce hypertrophy.[7]
-
This compound Treatment: Co-incubate the cells with varying concentrations of this compound or vehicle at the same time as PE stimulation.
-
Assessment of Hypertrophy: Analyze the cells for hypertrophic markers.
Data Presentation: Quantitative Analysis of Cardiomyocyte Hypertrophy
| Parameter | Control | PE | PE + this compound (Dose 1) | PE + this compound (Dose 2) |
| Cell Surface Area (µm²) | ||||
| Protein Synthesis (e.g., ³H-leucine incorporation) | ||||
| Gene Expression of Hypertrophic Markers (fold change) | ||||
| Atrial Natriuretic Peptide (ANP) | 1.0 | |||
| Brain Natriuretic Peptide (BNP) | 1.0 |
Experimental Workflow and Signaling Pathway
Caption: Workflow for PE-induced NRVM hypertrophy and the potential inhibitory effect of this compound on the CaMKII/ERK pathway.
Alternative In Vivo Model: Spontaneously Hypertensive Rats (SHR)
Spontaneously Hypertensive Rats (SHR) are a widely used genetic model of hypertension that develops left ventricular hypertrophy over time.[8][9][10] This model is valuable for studying the long-term effects of antihypertensive drugs like this compound on the regression of cardiac hypertrophy.
Experimental Protocol: Long-term this compound Treatment in SHR
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Age-matched Wistar-Kyoto (WKY) rats (as normotensive controls)
-
This compound
-
Vehicle
-
Blood pressure monitoring system (e.g., tail-cuff method)
Procedure:
-
Animal Groups: Divide the SHR into treatment groups: SHR + Vehicle, and SHR + this compound (e.g., 2, 8, and 20 mg/kg/day).[8][11] Include a group of WKY rats as a normotensive control.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for an extended period (e.g., 6 months).[8]
-
Blood Pressure Monitoring: Measure systolic blood pressure regularly (e.g., weekly) using the tail-cuff method.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect the hearts for analysis.
Data Presentation: Quantitative Analysis of Cardiac Hypertrophy and Blood Pressure
| Parameter | WKY | SHR + Vehicle | SHR + this compound (8 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | |||
| Left Ventricular Weight / Body Weight (mg/g) | |||
| Collagen Volume Fraction (%) |
Experimental Workflow and Signaling Pathway
Caption: Workflow for studying this compound in SHR and its potential modulation of the RANKL/RANK signaling pathway.
References
- 1. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 3. mmpc.org [mmpc.org]
- 4. Amlodipine ameliorates myocardial hypertrophy by inhibiting EGFR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amlodipine and atorvastatin improved hypertensive cardiac hypertrophy through regulation of receptor activator of nuclear factor kappa B ligand/receptor activator of nuclear factor kappa B/osteoprotegerin system in spontaneous hypertension rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of amlodipine on hypertension-induced cardiac hypertrophy and reperfusion-induced calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Amlodipine using Human Umbilical Vein Endothelial Cells (HUVECs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina. Beyond its primary mechanism of action of inhibiting L-type calcium channels in vascular smooth muscle, amlodipine exhibits pleiotropic effects on the vascular endothelium.[1] Human Umbilical Vein Endothelial Cells (HUVECs) serve as a robust and widely utilized in vitro model to elucidate the molecular mechanisms underlying these protective vascular effects. These application notes provide a comprehensive overview and detailed protocols for studying the multifaceted effects of amlodipine on HUVECs, including its impact on nitric oxide bioavailability, anti-inflammatory properties, and associated signaling pathways.
Key Applications of HUVECs in Amlodipine Research
-
Endothelial Nitric Oxide Synthase (eNOS) Activation: Amlodipine has been demonstrated to enhance the production of nitric oxide (NO), a critical signaling molecule in maintaining vascular homeostasis.[2] Studies using HUVECs have shown that amlodipine promotes the phosphorylation of eNOS at its activating site (Serine 1177) and reduces phosphorylation at an inhibitory site (Threonine 495).[3][4][5] This dual regulation leads to increased eNOS activity and subsequent NO release.[3][4][5]
-
Anti-inflammatory Effects: Amlodipine exhibits significant anti-inflammatory properties by modulating the expression of adhesion molecules and cytokines in HUVECs.[6] Research has shown that amlodipine can inhibit the adhesion of monocytes to activated HUVECs, a crucial step in the development of atherosclerosis.[7] This effect is mediated, in part, by the inhibition of the Protein Kinase C (PKC) and RhoA signaling pathways.[6][7]
-
Antioxidant Properties: Amlodipine has been shown to possess antioxidant effects, which contribute to its vasculoprotective actions.[6] In HUVECs, amlodipine can reduce the production of reactive oxygen species (ROS) and protect against oxidative stress-induced endothelial dysfunction.[6][8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of amlodipine on HUVECs.
Table 1: Effect of Amlodipine on Nitric Oxide (NO) Production in HUVECs
| Treatment Group | NO Concentration (µmol/L) | Fold Change vs. Control | Reference |
| Control | Baseline | 1.0 | [5] |
| Amlodipine | Significantly Increased | >1.5 | [5] |
| S(-)-amlodipine | Significantly Increased | <1.5 | [5] |
Table 2: Effect of Amlodipine on eNOS Phosphorylation in HUVECs
| Treatment | Phosphorylation Site | Effect | Reference |
| Amlodipine | Serine 1177 | Increased Phosphorylation | [3][4][5] |
| Amlodipine | Threonine 495 | Decreased Phosphorylation | [3][4][5] |
| S(-)-amlodipine | Serine 1177 | No significant effect | [3][4][5] |
| S(-)-amlodipine | Threonine 495 | No significant effect | [3][4][5] |
Table 3: Anti-inflammatory Effects of Amlodipine on HUVECs
| Parameter | Treatment | Effect | Reference |
| Monocyte Adhesion | Amlodipine (10 µmol/L) | Significant reduction in THP-1 cell adhesion to activated HUVECs | [7] |
| RhoA Translocation | Amlodipine (10 µmol/L) | Significant diminishment of RhoA translocation from cytosol to membrane | [7][10] |
| PKC Activation | Amlodipine (10 µmol/L) | Diminished activation of PKC-α and -β | [7][10] |
Experimental Protocols
Protocol 1: HUVEC Culture
This protocol outlines the basic steps for culturing HUVECs.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Gelatin-coated or collagen-coated culture flasks/plates
-
Incubator (37°C, 5% CO2, 95% humidity)
Procedure:
-
Pre-coat culture flasks or plates with a 0.1% gelatin or collagen solution for at least 30 minutes at 37°C.
-
Rapidly thaw the cryopreserved HUVECs in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells onto the pre-coated culture vessel at a recommended seeding density (e.g., 2,500-5,000 cells/cm²).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
Protocol 2: Amlodipine Treatment
Materials:
-
HUVECs cultured to 70-80% confluency
-
Amlodipine stock solution (dissolved in a suitable solvent like DMSO)
-
Endothelial Cell Growth Medium
Procedure:
-
Prepare serial dilutions of amlodipine in Endothelial Cell Growth Medium to achieve the desired final concentrations.
-
Aspirate the existing medium from the HUVEC cultures.
-
Add the medium containing the different concentrations of amlodipine to the cells.
-
Include a vehicle control group (medium with the same concentration of the solvent used for the amlodipine stock).
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
Protocol 3: Western Blotting for eNOS Phosphorylation
This protocol details the steps for analyzing the phosphorylation status of eNOS.[11][12]
Materials:
-
Treated HUVECs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eNOS Ser1177, anti-phospho-eNOS Thr495, anti-total eNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated HUVECs using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated eNOS levels to total eNOS and the loading control (e.g., β-actin).
Visualizations
Caption: Amlodipine's signaling pathway for eNOS activation in HUVECs.
References
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calcium channel blockers, endothelial dysfunction, and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Amlodipine increases endothelial nitric oxide by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amlodipine modulates THP-1 cell adhesion to vascular endothelium via inhibition of protein kinase C signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot [bio-protocol.org]
- 12. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Improving the solubility of (+)-Amlodipine in physiological buffer for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (+)-Amlodipine in physiological buffers for in vitro assays.
Troubleshooting Guide: Preventing this compound Precipitation
A frequent challenge encountered when preparing this compound for in vitro experiments is its precipitation upon dilution of a concentrated DMSO stock solution into aqueous physiological buffers or cell culture media. This phenomenon, often termed "crashing out," occurs because the drug's concentration surpasses its solubility limit in the final aqueous environment.[1] The following steps can be taken to mitigate this issue:
| Troubleshooting Step | Rationale | Recommendations |
| Lower the Final Concentration | The most direct method to prevent precipitation is to work at a concentration below the solubility limit of this compound in the specific assay medium. | Start with a lower final concentration in your experiment. If a higher concentration is necessary, consider the other troubleshooting steps. |
| Optimize DMSO Concentration | While DMSO is an effective solvent for creating a stock solution, its final concentration in the assay should be minimized to avoid cellular toxicity. A slight, controlled increase in the final DMSO concentration can sometimes improve solubility. | Keep the final DMSO concentration in the cell culture medium below 0.5% to avoid cytotoxicity. A modest increase from 0.1% to 0.5% may aid solubility, but this must be balanced against potential toxic effects. Always include a vehicle control with the identical final DMSO concentration in your experiments.[1] |
| Pre-warm the Medium | Increasing the temperature of the physiological buffer or cell culture medium can enhance the solubility of this compound. | Before adding the this compound stock solution, pre-warm the medium to 37°C.[1] |
| Employ Step-wise Dilution | Adding the concentrated stock solution directly to the full volume of the medium can create localized areas of high concentration, leading to precipitation. A gradual dilution can prevent this. | Instead of a single dilution step, perform a serial dilution of the stock solution in the medium to reach the desired final concentration. |
| Enhance Mixing | Rapid and thorough mixing helps to disperse the drug quickly, avoiding localized supersaturation. | Add the stock solution to the medium while gently vortexing or swirling to ensure immediate and complete mixing.[1] |
| Address a Cloudy Stock Solution | A cloudy stock solution indicates that the compound is not fully dissolved or has precipitated during storage. This can be caused by moisture absorption by the DMSO. | Gently warm the vial in a 37°C water bath and vortex or sonicate to aid dissolution. If the precipitate persists, it is advisable to prepare a fresh stock solution.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the solubility profiles of amlodipine and its common salts in laboratory solvents?
A1: Amlodipine free base and its more prevalent salt forms, amlodipine besylate and amlodipine maleate, have distinct solubility characteristics. For in vitro studies, stock solutions are typically prepared in organic solvents due to their significantly higher solubility compared to aqueous solutions.[1][2]
Data on Amlodipine Solubility in Various Solvents [1][2]
| Solvent | Amlodipine Solubility | Amlodipine Besylate Solubility | Amlodipine Maleate Solubility |
| DMSO | ~12.5 mg/mL | 82 mg/mL (~200.54 mM) | 108.0 mg/mL (205.7 mM) |
| Ethanol | ~12.5 mg/mL | Sparingly soluble | ~12.5 mg/mL (~30.6 mM) |
| DMF | ~20 mg/mL | - | - |
| Water | Insoluble | Slightly soluble, ~1 mg/mL at 37°C in pH 1-6.8 | Sparingly soluble |
Q2: My amlodipine besylate stock solution in DMSO precipitated after I added it to my cell culture medium. What causes this and how can I avoid it?
A2: This common issue, known as "crashing out," happens because amlodipine has low solubility in water-based solutions.[1] When the concentrated DMSO stock is diluted into the aqueous environment of cell culture medium, the drug's concentration can exceed its solubility limit, causing it to precipitate.[1] To prevent this, you can lower the final concentration of amlodipine, optimize the final DMSO concentration (keeping it below 0.5%), pre-warm your medium to 37°C, use a stepwise dilution method, and ensure rapid mixing.[1]
Q3: What is the maximum solubility of amlodipine in standard cell culture media?
A3: Specific quantitative data for the maximum solubility of amlodipine in common cell culture media is not widely published, as it can be affected by factors such as the media formulation, pH, temperature, and the specific lot of fetal bovine serum (FBS) used.[1] It is strongly recommended to empirically determine the maximum soluble concentration under your specific experimental conditions. A protocol for this is provided in the "Experimental Protocols" section.
Q4: What should I do if my amlodipine stock solution in DMSO looks cloudy?
A4: A cloudy appearance or visible particles in your stock solution suggest that the compound has not fully dissolved or has precipitated out of solution.[1] You can try gently warming the vial to 37°C and vortexing or sonicating it.[1] If the precipitate doesn't dissolve, it's best to prepare a fresh stock solution, as DMSO can absorb moisture over time, which can reduce its effectiveness as a solvent for hydrophobic compounds.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Besylate Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of amlodipine besylate in DMSO.[1]
Materials:
-
This compound Besylate (MW: 567.1 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5.67 mg of this compound besylate powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the this compound besylate is completely dissolved. If needed, gentle warming in a 37°C water bath can be used to assist dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[1]
Protocol 2: Empirical Determination of this compound Solubility in Cell Culture Medium
This protocol provides a method to determine the practical solubility limit of this compound in your specific cell culture medium.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C)
-
Microscope
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A suggested starting range is 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without amlodipine) to the cell culture medium, corresponding to the highest concentration of your serial dilution.[1]
-
Incubation: Incubate the dilutions at 37°C in a cell culture incubator for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).[1]
-
Visual Inspection: After incubation, carefully examine each dilution for any signs of precipitation, which may appear as cloudiness, crystals, or a film.[1]
-
Microscopic Examination: To confirm your visual inspection, place a small volume of each dilution on a microscope slide and examine for the presence of crystals.[1] The highest concentration that remains clear is your empirically determined maximum soluble concentration.
Visualizations
Amlodipine's Primary Mechanism of Action
Amlodipine primarily functions by blocking L-type calcium channels, which are prevalent in vascular smooth muscle. This action inhibits the influx of calcium ions, a critical step in the signaling cascade that leads to muscle contraction. By preventing this influx, amlodipine promotes vasodilation.[3][4]
Caption: Amlodipine's primary mechanism of action on L-type calcium channels.
Experimental Workflow for Solubility Determination
A systematic workflow is crucial for accurately determining the solubility of this compound in your experimental setup. This involves careful preparation of stock solutions, serial dilutions, and thorough observation.
Caption: Workflow for determining this compound solubility in vitro.
References
Preventing photodegradation of (+)-Amlodipine solutions during experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of (+)-Amlodipine solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause amlodipine degradation in solution?
A1: Amlodipine is susceptible to degradation from several factors, with the most significant being exposure to light (photodegradation), non-optimal pH, and oxidizing agents.[1] Temperature can also accelerate degradation, though amlodipine is relatively more stable to thermal stress compared to other factors.[1]
Q2: What is the main degradation product of amlodipine when exposed to light?
A2: The most common photodegradation pathway for amlodipine involves the oxidation of its dihydropyridine ring, which results in the formation of a pyridine derivative.[1][2] This degradation product is often referred to as Impurity D in the European Pharmacopoeia.[1]
Q3: At what pH is an amlodipine solution most stable?
A3: Amlodipine solutions are most stable in a pH range of 4 to 7.[1][2] Significant degradation occurs in strongly acidic (pH < 4) and alkaline (pH > 7) conditions due to hydrolysis.[2]
Q4: How should I store amlodipine stock solutions to minimize degradation?
A4: To ensure stability, amlodipine stock solutions should be stored in light-protected containers, such as amber vials or vessels wrapped in aluminum foil.[1][2] While room temperature may be acceptable for short-term use if the solution is protected from light and at a stable pH, it is best practice to store stock solutions at refrigerated temperatures (around 4°C) to slow down any potential degradation.[1]
Q5: Can excipients in my formulation affect the photodegradation of amlodipine?
A5: Yes, certain excipients can promote the degradation of amlodipine. For instance, lactose and magnesium stearate have been shown to be incompatible with amlodipine, potentially leading to instability.[1][3]
Troubleshooting Guide
Issue 1: Rapid decrease in amlodipine concentration in my prepared solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Measure the pH of your solution. If it falls outside the optimal range of 4-7, adjust it using a suitable buffer.[1] |
| Light Exposure | Ensure your solution is stored in a container that protects it from light (e.g., an amber vial or a foil-wrapped container). Minimize exposure to ambient light during handling and experiments.[1] |
| Oxidation | De-gas your solvents before use to remove dissolved oxygen. Consider preparing your solutions under an inert atmosphere, such as nitrogen.[1] Evaluate if any components in your solution could be acting as an oxidizing agent. The addition of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may help prevent oxidative degradation, but ensure it is compatible with your experimental setup and analytical methods.[1] |
| Contaminated Solvent | Use fresh, high-purity solvents (e.g., HPLC-grade) to prepare your solutions.[1] |
Issue 2: Appearance of unknown peaks during chromatographic analysis.
| Potential Cause | Troubleshooting Steps |
| Degradation | This strongly indicates that your amlodipine solution has degraded. The unknown peaks are likely degradation products. Review the troubleshooting steps in "Issue 1" to identify and address the cause of degradation. |
| Impure Amlodipine Standard | Verify the purity of your amlodipine reference standard. If necessary, use a new, certified standard. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents. Ensure the mobile phase is properly filtered and degassed. |
Quantitative Data on Amlodipine Degradation
The following tables summarize the degradation of amlodipine under various stress conditions as reported in the literature.
Table 1: Photodegradation of Amlodipine Solutions
| Light Source | Solvent/Medium | Exposure Time | Degradation (%) |
| UV Radiation | Methanol | 30 minutes | 56.11%[4] |
| UV Radiation | Tablets in primary packaging | 15 days | 22.38%[5] |
| Visible Light | Tablets in primary packaging | 15 days | 19.89%[5] |
| Daylight | Methanol | 72 hours | 34.3%[5] |
| Photostability Chamber | Solution | 14 days | 32.2%[6] |
| UV and White Light | Solid drug substance | 3 days | 5%[7] |
Table 2: Degradation of Amlodipine under Other Stress Conditions
| Stress Condition | Details | Exposure Time | Degradation (%) |
| Acid Hydrolysis | pH 3 | - | 55.50%[4] |
| Acid Hydrolysis | 5 M HCl at 80°C | 6 hours | 75.2%[6] |
| Base Hydrolysis | pH 8.5 | - | 41.32%[4] |
| Base Hydrolysis | 0.1 M NaOH | 3 days | 43%[7] |
| Oxidation | 3% H₂O₂ in Methanol (80:20) at 80°C | 6 hours | 80.1%[6] |
| Thermal | 80°C on a water bath | 60 minutes | - |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of Amlodipine Solution
This protocol outlines a general procedure for conducting a forced photodegradation study to assess the stability of an amlodipine solution.
-
Preparation of Amlodipine Stock Solution:
-
Accurately weigh and dissolve amlodipine besylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[7]
-
-
Preparation of Study Samples:
-
Light Exposure:
-
Place one set of samples in a photostability chamber. Expose the samples to a light source as per ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Wrap the control samples in aluminum foil to protect them completely from light and place them alongside the exposed samples in the photostability chamber.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2 for an example).
-
Calculate the percentage of amlodipine remaining and the percentage of degradation product formed at each time point.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Amlodipine
This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of amlodipine and its degradation products.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, methanol, and a triethylamine solution, with the pH adjusted to 3.0.[5] Another example is a mixture of phosphate buffer and acetonitrile (65:35 v/v) with the pH adjusted to 7.0.
-
Flow Rate: Typically maintained at 1.0 mL/min.[5]
-
Detection Wavelength: Amlodipine besylate is commonly detected at 237 nm or 273 nm.[5][7]
-
Injection Volume: 10 µL to 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Visualizations
Caption: Key factors causing amlodipine degradation and their preventive measures.
Caption: A typical experimental workflow for an amlodipine photostability study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arcjournals.org [arcjournals.org]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Hantzsch Synthesis of Amlodipine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Hantzsch synthesis of amlodipine for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for amlodipine via the Hantzsch reaction?
The most common industrial synthesis of amlodipine utilizes the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of 2-chlorobenzaldehyde, a β-ketoester like ethyl 4-(2-phthalimidoethoxy)acetoacetate, and a nitrogen source, typically an enamine such as methyl 3-aminocrotonate.[1] The initial product is a phthaloyl-protected amlodipine intermediate. This intermediate is then deprotected using a primary amine, like methylamine, to yield the amlodipine free base. Finally, the free base is converted to the stable amlodipine besylate salt by reacting it with benzenesulfonic acid.[1]
Q2: Why are ortho-substituted benzaldehydes, like 2-chlorobenzaldehyde, problematic in the Hantzsch synthesis?
Ortho-substituted benzaldehydes are known to give very low yields in the classical Hantzsch reaction.[2] This is often attributed to steric hindrance, which can impede the initial Knoevenagel condensation and subsequent cyclization steps, slowing down the reaction and promoting the formation of side products.[3]
Q3: What are the most common side reactions and impurities I should be aware of?
The primary side reaction of concern is the oxidation of the desired 1,4-dihydropyridine (amlodipine) to its corresponding pyridine derivative (Impurity D).[1][4] This can occur under harsh reaction conditions, prolonged heating, or exposure to air.[5] Other potential impurities can arise from starting materials, incomplete reactions, or degradation.[1] For example, using symmetric 1,4-DHPs can lead to the formation of other impurities. A key intermediate, phthaloyl amlodipine, is also a common impurity (Impurity A) if the deprotection step is incomplete.[1]
Troubleshooting Guide
Issue 1: Low final yield of amlodipine.
Low yields are a frequent challenge in the Hantzsch synthesis.[5] Several factors can contribute to this issue, from reaction conditions to reactant quality.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Classical methods often use prolonged reflux in solvents like ethanol or acetic acid, which can lead to product degradation.[5][6] Consider alternative energy sources like microwave or ultrasound irradiation, which can dramatically reduce reaction times and improve yields.[5] |
| Suboptimal Solvent | While ethanol is common, it may not be the best choice. The polarity of the solvent affects reaction rates.[5] Consider exploring other solvents like isopropanol, or even solvent-free conditions, which have shown promise.[7][8] Conducting the reaction in aqueous micelles has also been reported to give high yields.[5] |
| Impure Reactants | Impurities in the 2-chlorobenzaldehyde, β-ketoester, or the ammonia source can significantly inhibit the reaction or lead to side products.[5][9] Ensure all starting materials are of high purity, using techniques like recrystallization if necessary. |
| Incorrect Stoichiometry | The molar ratio of reactants is critical. For the protected intermediate, using a molar ratio of methyl 3-aminocrotonate to 4-(2-phthalimidoethoxy)acetoacetate of at least 3:1 has been shown to reduce certain by-products.[1] A molar mixture of the protected amino-ester, aminocrotonate, and 2-chlorobenzaldehyde of approximately 0.9-1.2:1:1 is also suggested.[10] |
| Inefficient Catalyst | The classical, uncatalyzed reaction can be slow. A wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts, can accelerate the reaction.[5][11] Ceric ammonium nitrate (CAN) has also been used effectively under solvent-free conditions.[12] |
Issue 2: Significant formation of the oxidized pyridine impurity.
The aromatization of the dihydropyridine ring is a common problem that reduces the yield of the active drug.
| Potential Cause | Recommended Solution |
| Aerial Oxidation | The 1,4-dihydropyridine ring is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.[5] |
| Harsh Oxidizing Conditions | Certain reagents or impurities can promote oxidation. Superoxide, for instance, can quantitatively oxidize Hantzsch dihydropyridines.[4] |
Issue 3: Incomplete reaction or significant starting material remaining.
If the reaction does not proceed to completion, several kinetic and conditional factors may be at play.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time/Energy | The reaction may be too slow under the current conditions. |
| Poor Reactant Solubility | If reactants are not fully dissolved, the reaction rate will be severely limited. |
| Inappropriate Nitrogen Source | The choice of ammonia source can impact the reaction. Ammonium salts of weak acids (e.g., ammonium acetate, ammonium carbonate) often perform better than those of strong acids (e.g., ammonium chloride), suggesting that a mildly buffered pH is beneficial.[6] |
Experimental Protocols
Protocol 1: Synthesis of Phthalimidoamlodipine Intermediate
This protocol is based on a common industrial approach involving a protected amine.[13]
-
Knoevenagel Condensation: In a suitable reaction vessel, combine equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate in a solvent such as isopropanol.[13]
-
Add a catalytic amount of a base, such as piperidine.[7][13]
-
Reflux the mixture. Monitor the reaction progress using thin-layer chromatography (TLC).[13]
-
Dihydropyridine Ring Formation: After the initial condensation is complete, cool the reaction mixture.
-
Add an equimolar amount of methyl 3-aminocrotonate to the mixture.[13]
-
Heat the mixture to reflux for several hours, again monitoring for completion by TLC.[13]
-
Isolation: Upon completion, cool the reaction mixture to allow the product, phthalimidoamlodipine, to precipitate.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).[13]
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.[13]
Protocol 2: Deprotection to Amlodipine Free Base
-
Reaction Setup: Suspend the purified phthalimidoamlodipine in a suitable solvent (e.g., an alcohol).
-
Add an aqueous solution of a primary amine, such as methylamine (40% solution is common).[14]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 25°C).[14] The reaction can take over 20 hours.[14] Monitor the deprotection by TLC.[13]
-
Isolation: Once complete, remove the solvent under reduced pressure. The residue will contain amlodipine and the phthalhydrazide byproduct.
-
Take up the residue in an organic solvent and remove the insoluble phthalhydrazide byproduct by filtration. The filtrate now contains the amlodipine free base.[13]
Visualizations
Caption: Key steps in the Hantzsch synthesis of the protected amlodipine intermediate.
Caption: A logical workflow for diagnosing and solving low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US6653481B2 - Process for making amlodipine - Google Patents [patents.google.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. benchchem.com [benchchem.com]
- 14. Amlodipine Besylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Chiral Separation of Amlodipine Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chiral separation of amlodipine enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor or no separation of amlodipine enantiomers?
A1: The most frequent issue is an inappropriate selection of the chiral stationary phase (CSP) or a suboptimal mobile phase composition. Amlodipine, being a basic compound, requires careful method development to achieve enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. Additionally, the mobile phase pH, organic modifier, and additives play a critical role in achieving resolution.
Q2: Why am I observing peak tailing for my amlodipine peaks?
A2: Peak tailing for amlodipine, a basic compound with a pKa of approximately 8.6, is often caused by secondary ionic interactions between the protonated amine group of the analyte and residual silanol groups on the silica-based stationary phase.[1] To mitigate this, it is crucial to control the mobile phase pH. Lowering the pH to 2.5-4 is generally effective in protonating the silanol groups and minimizing these unwanted interactions.[1] The use of mobile phase additives, like a competing base such as triethylamine (TEA), can also block active silanol sites.[1]
Q3: Can temperature affect my chiral separation?
A3: Yes, temperature is a critical parameter in HPLC and can significantly impact chiral separations. While amlodipine besylate is stable at temperatures from 2°C to 35°C, higher temperatures can lead to degradation. For chromatographic separation, temperature affects retention times, selectivity, and efficiency. It is essential to maintain a stable and optimized column temperature for reproducible results.
Q4: What are some common chiral stationary phases (CSPs) used for amlodipine separation?
A4: Several types of CSPs have been successfully employed for the chiral separation of amlodipine enantiomers. These include:
-
Polysaccharide-based CSPs: Cellulose and amylose derivatives are widely used. Examples include cellulose tris(4-chloro-3-methylphenylcarbamate) and Chiral AGP columns.[2]
-
Crown Ether-based CSPs: Columns like Daicel CROWNPAK CR(+) have shown good enantioselectivity for amlodipine.[3][4]
-
Protein-based CSPs: Ovomucoid (OVM) based columns can also be utilized for this separation.[5]
-
Molecularly Imprinted Polymers (MIPs): Custom-made MIPs can offer high selectivity for amlodipine enantiomers.[6][7]
-
Macrocyclic Glycopeptide Antibiotic Columns: Chirobiotic T (teicoplanin) and Chirobiotic V (vancomycin) columns have been investigated for this purpose.[8]
Q5: Is it possible to separate amlodipine enantiomers on an achiral column?
A5: Yes, it is possible to achieve chiral separation on an achiral column, such as a C18 column, by using chiral mobile phase additives.[9] This technique involves adding a chiral selector, like a cyclodextrin derivative (e.g., sulfobutylether-β-cyclodextrin), to the mobile phase.[9] This approach can be a cost-effective alternative to using a dedicated chiral column.[9]
Troubleshooting Guides
Issue 1: No Enantiomeric Separation or Poor Resolution
If you are observing a single peak or two poorly resolved peaks for the amlodipine enantiomers, follow these troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no chiral separation.
Detailed Steps & Experimental Protocols:
-
Verify CSP Selection:
-
Action: Confirm that the chosen CSP is suitable for amlodipine. Polysaccharide-based columns are a good starting point.
-
Protocol: If using a new column type, perform an initial screening with a simple mobile phase (e.g., Hexane/Isopropanol for normal phase or Acetonitrile/Water for reversed-phase) to assess selectivity.
-
-
Optimize Mobile Phase Composition:
-
Action: The ratio of organic modifier to the aqueous phase (in reversed-phase) or the composition of the organic solvents (in normal phase) is critical.
-
Protocol: Systematically vary the percentage of the organic modifier (e.g., methanol, acetonitrile, or isopropanol) in the mobile phase. For instance, in reversed-phase, create a series of mobile phases with varying acetonitrile content from 10% to 50% in an appropriate buffer and observe the effect on resolution.
-
-
Adjust Mobile Phase pH:
-
Action: The ionization state of amlodipine significantly influences its interaction with the CSP.
-
Protocol: For reversed-phase separations, prepare buffers at different pH values (e.g., from pH 2.5 to 7.0) and evaluate the impact on retention and resolution. A lower pH is often beneficial for peak shape.[1]
-
-
Incorporate Mobile Phase Additives:
-
Optimize Column Temperature:
-
Action: Temperature affects the thermodynamics of the chiral recognition process.
-
Protocol: Set the column oven to different temperatures (e.g., 15°C, 25°C, 40°C) and analyze the sample at each temperature to determine the optimal condition for resolution.
-
-
Adjust Flow Rate:
-
Action: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the CSP.
-
Protocol: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min) and observe the effect on the separation.
-
| Parameter | Typical Starting Conditions | Troubleshooting Range |
| Mobile Phase (RP) | Acetonitrile/Buffer (pH 4.0) (30:70 v/v) | Acetonitrile: 10-50%; pH: 2.5-7.0 |
| Mobile Phase (NP) | Hexane/Isopropanol (90:10 v/v) | Isopropanol: 5-30% |
| Additive | None | 0.05-0.2% Ethanolamine or Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 - 1.2 mL/min |
| Temperature | 25°C | 15 - 40°C |
Issue 2: Peak Tailing or Fronting
Poor peak shape can compromise resolution and quantification. The following steps address this common problem.
Logical Relationship Diagram:
Caption: Logical steps to troubleshoot poor peak shape.
Detailed Steps & Experimental Protocols:
-
Adjust Mobile Phase pH:
-
Action: As mentioned, secondary interactions with silanols are a primary cause of tailing for basic analytes.
-
Protocol: Lower the mobile phase pH to be at least 2-3 units below the pKa of amlodipine (pKa ≈ 8.6). A pH of 2.5-4 is generally effective.[1]
-
-
Add a Competing Base:
-
Action: A competing base will interact with the active silanol sites, preventing them from interacting with amlodipine.
-
Protocol: Add a small concentration of triethylamine (TEA), typically 0.1-0.5%, to the mobile phase.[1]
-
-
Check Sample Solvent:
-
Action: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Protocol: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure the injection volume is small.
-
-
Assess Column Health:
-
Action: A degraded or contaminated column can lead to poor peak shape.
-
Protocol: If the column is old or has been used with harsh conditions, try a new column. If contamination is suspected, follow the manufacturer's instructions for column washing.
-
| Troubleshooting Action | Experimental Protocol | Expected Outcome |
| Lower Mobile Phase pH | Prepare mobile phase with a buffer at pH 3.0. | Reduced peak tailing due to protonation of silanol groups. |
| Add Competing Base | Add 0.1% Triethylamine (TEA) to the mobile phase. | Improved peak symmetry as TEA blocks active silanol sites. |
| Match Sample Solvent | Dissolve amlodipine standard in the mobile phase. | Elimination of peak distortion caused by solvent mismatch. |
Sample Preparation and Methodologies
Proper sample preparation is crucial for accurate and reproducible results.
Sample Preparation from Pharmaceutical Formulations:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of amlodipine.
-
Dissolve the powder in a suitable solvent (e.g., methanol or the mobile phase).
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to the desired concentration with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Example HPLC Method Parameters:
The following tables summarize example HPLC conditions that have been used for the chiral separation of amlodipine.
Method 1: Reversed-Phase with Crown Ether CSP [3][4]
| Parameter | Value |
| Column | Daicel CROWNPAK CR(+) (5 µm, 4.0 x 150 mm) |
| Mobile Phase | 70% HClO4 (pH 2.0) : Methanol (95:5 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 238 nm |
Method 2: Reversed-Phase with Protein-Based CSP [12]
| Parameter | Value |
| Column | Chiral AGP (5 µm, 4.6 x 100 mm) |
| Mobile Phase | 10 mM Ammonium acetate buffer (pH 4.6) with 1% 1-Propanol |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 235 nm |
Method 3: Normal Phase with Polysaccharide-Based CSP [13]
| Parameter | Value |
| Column | CHIRALCEL OD-RH |
| Mobile Phase | Isopropanol/Hexane (50/50) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 238 nm |
Method 4: Achiral Column with Chiral Mobile Phase Additive [9]
| Parameter | Value |
| Column | WondaSil C18 |
| Mobile Phase | Methanol-water (45:55 v/v, pH 2.5) containing 7.5 mmol L−1 SBE-β-CD and 0.3 mmol L−1 PEG-20000 |
| Flow Rate | Not specified |
| Detection | Not specified |
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric separation of amlodipine and its two chiral impurities by nano-liquid chromatography and capillary electrochromatography using a chiral stationary phase based on cellulose tris(4-chloro-3-methylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Enantioselective HPLC Method for Assay of S-Amlodipine Using Crown Ether as a Chiral Stationary Phase | Faculty of Pharmacy [b.aun.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separation of Amlodipine and its Enantiomer on a Molecularly Imprinted Polymer-Based Stationary Phase | Scientific.Net [scientific.net]
- 7. Chiral Separation of Amlodipine and its Enantiomer on a Molecularly Imprinted Polymer-Based Stationary Phase | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. aditum.org [aditum.org]
Technical Support Center: Addressing (+)-Amlodipine Instability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential instability of (+)-Amlodipine in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in experimental solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors are exposure to acidic and basic pH, light (photodegradation), and oxidizing agents.[1] While relatively stable under thermal stress alone, higher temperatures can accelerate degradation caused by other factors.[1][2][3]
Q2: I'm observing inconsistent results in my cell culture experiments with this compound. Could this be due to its instability?
A2: Inconsistent results can stem from various sources, but the degradation of this compound in your cell culture medium is a plausible cause. Factors within the culture system, such as the pH of the medium (typically 7.2-7.4), exposure to laboratory lighting, and the presence of components that can generate reactive oxygen species, can contribute to its degradation over the course of an experiment.
Q3: What is the typical degradation pathway for Amlodipine?
A3: A major degradation pathway for amlodipine involves the oxidative aromatization of its dihydropyridine ring to form a pyridine derivative.[1][4] It is also susceptible to hydrolysis under acidic and alkaline conditions.[2]
Q4: How should I prepare and store a this compound stock solution for cell culture experiments?
A4: To ensure stability, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO.[5][6] This stock solution should be stored in small aliquots at -20°C or -80°C and protected from light by using amber vials or by wrapping the vials in aluminum foil.[1] Avoid repeated freeze-thaw cycles.
Q5: What is a safe concentration of DMSO to use in my cell culture experiments?
A5: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential this compound instability in your cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the cell culture medium. | 1. Protect from Light: Conduct experiments in a dimly lit environment and use amber-colored culture plates or wrap plates in foil.[1] 2. Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the time this compound is exposed to culture conditions. 3. pH Control: Ensure your cell culture medium is properly buffered and the pH remains stable throughout the experiment. 4. Freshly Prepare Solutions: Prepare working solutions of this compound immediately before use from a frozen stock. |
| Precipitation of this compound upon addition to media | Low aqueous solubility of this compound. | 1. Lower Final Concentration: Use a lower final concentration of this compound if your experimental design allows.[5] 2. Pre-warm Media: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[5] 3. Enhance Mixing: Add the stock solution to the medium while gently swirling to ensure rapid and thorough mixing.[5] 4. Step-wise Dilution: Instead of adding the stock directly, perform a serial dilution in the medium.[5] |
| High variability between replicate wells | Uneven degradation or precipitation of the compound. | 1. Consistent Handling: Ensure all plates and wells are handled identically in terms of light exposure and incubation time. 2. Verify Stock Solution: Check your stock solution for any signs of precipitation before preparing working solutions. 3. Quantify Concentration: If the problem persists, consider quantifying the concentration of this compound in the media at the beginning and end of the experiment using a suitable analytical method like HPLC. |
Experimental Workflow for Investigating this compound Stability
Caption: Workflow for assessing this compound stability in cell culture media.
Experimental Protocols
Protocol: Quantification of this compound in Cell Culture Media by HPLC-UV
This protocol provides a general framework for determining the concentration of this compound in cell culture media. It may require optimization based on the specific medium composition and available equipment.
1. Materials and Reagents:
-
This compound besylate standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
-
Cell culture medium (the same type used in the experiment)
-
Syringe filters (0.22 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound besylate in methanol.
-
Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the cell culture medium.
4. Sample Preparation:
-
Collect an aliquot of the cell culture medium containing this compound from your experiment.
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
5. HPLC Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), with the exact ratio to be optimized.[7][8]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
6. Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Signaling Pathway
Primary Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[9][10][11] This blockade prevents the influx of extracellular calcium ions, leading to the relaxation of vascular smooth muscle cells and vasodilation.[9][10][11] In a cellular context, this reduction in intracellular calcium can impact various downstream signaling pathways.[9][12]
Caption: Primary signaling pathway of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arcjournals.org [arcjournals.org]
- 4. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 11. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on the stability and activity of (+)-Amlodipine in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of (+)-Amlodipine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A1: The optimal pH range for amlodipine stability in aqueous solutions is between 4 and 7.[1][2] Within this range, degradation is minimal.[1][2]
Q2: How does pH affect the stability of this compound outside of its optimal range?
A2: this compound is susceptible to hydrolysis under both strongly acidic (pH < 4) and alkaline (pH > 7) conditions.[1][2] It is also sensitive to light and oxidative stress.[1]
Q3: How does pH influence the pharmacological activity of this compound?
A3: The activity of amlodipine is influenced by its ionization state, which is pH-dependent. With a pKa of approximately 8.6, amlodipine is predominantly in its ionized (charged) form at physiological pH (around 7.4).[1][2][3][4][5][6] This charged form is crucial for its interaction with L-type calcium channels. The neutral form, more prevalent at higher pH (e.g., pH 10.0), exhibits different blocking kinetics.[1][2] Specifically, the ionized form's access to the dihydropyridine receptor is enhanced when calcium channels open.[1][2]
Q4: Can I expect to see degradation of my this compound sample if it's exposed to light at an optimal pH?
A4: Yes, amlodipine is photosensitive and can degrade upon exposure to UV and ambient light, even at an optimal pH.[1] It is recommended to protect solutions from light using amber vials or by wrapping containers in aluminum foil.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in stability studies | pH of the solution is not well-controlled or has shifted during the experiment. | Regularly monitor and adjust the pH of your buffer solutions. Ensure the buffer capacity is sufficient for the duration of the experiment. |
| Temperature fluctuations. | Use a temperature-controlled environment (e.g., incubator, water bath) for your experiments. | |
| Exposure to light. | Prepare and store all amlodipine solutions in light-protected containers (e.g., amber vials, foil-wrapped flasks). | |
| Low pharmacological activity observed | The pH of the experimental buffer is affecting the ionization state and receptor binding of amlodipine. | Ensure the pH of your assay buffer is at a physiologically relevant level (e.g., 7.4) to maintain the predominantly ionized form of amlodipine for optimal activity.[1][2] |
| Degradation of the amlodipine stock solution. | Prepare fresh stock solutions of amlodipine and store them protected from light at an appropriate temperature. Confirm the concentration and purity of the stock solution before use. | |
| Precipitation of amlodipine in solution | The pH of the solution is affecting the solubility of amlodipine. | Amlodipine's solubility is pH-dependent. Its solubility decreases as the pH increases from 1.2 to 6.8.[7] Ensure the concentration of amlodipine is within its solubility limit at the specific pH of your experiment. |
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions.
Table 1: pH-Dependent Degradation of Amlodipine
| pH | Conditions | Degradation (%) | Reference |
| 1 | Room temperature, 8 days | ~25% remaining (75% degradation) | [2] |
| 1 | 0.1 M HCl | Significant degradation | [1] |
| 1 | 1N HCl | Heavy degradation | [8] |
| 4-7 | Room temperature, 8 days | Insignificant degradation | [2] |
| 10 | Room temperature, 8 days | ~50% remaining (50% degradation) | [2] |
| >7 | Alkaline conditions | Degradation due to hydrolysis | [1] |
| Basic | 1N NaOH | Significant degradation | [8] |
Table 2: Degradation of Amlodipine Under Other Stress Conditions
| Stress Condition | Exposure Details | Degradation (%) | Reference |
| Oxidative | 30% H₂O₂ | 20% | [4] |
| Thermal | 80°C, 48 hours | No major impurities found | [4] |
| Photolytic (UV light) | 365 nm, 30 min | 56.11% |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of amlodipine to acid and base hydrolysis.
1. Preparation of Stock Solution:
-
Prepare a stock solution of amlodipine besylate at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a 50:50 mixture of methanol and water.[1]
2. Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.[1]
-
Keep the solution at ambient temperature for a specified period (e.g., 3 days) or heat at a controlled temperature (e.g., 80°C for 6 hours) to accelerate degradation.[1]
-
At defined time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
3. Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.[1]
-
Keep the solution at ambient temperature for a specified period (e.g., 3 days) or heat at a controlled temperature (e.g., 80°C for 6 hours).[1]
-
At defined time points, withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute with the mobile phase for analysis.
4. Analysis:
-
Analyze the samples using a stability-indicating HPLC method. A common detection wavelength is 237 nm.[1]
-
Compare the peak area of amlodipine in the stressed samples to that of an unstressed control sample to determine the percentage of degradation.
Visualizations
Caption: Experimental Workflow for Amlodipine Stability Testing.
Caption: Logical Relationship of pH on Amlodipine Stability and Activity.
References
- 1. Block of heart calcium channels by amlodipine: influence of drug charge on blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of heart calcium channels by amlodipine: influence of drug charge on blocking activity. | Semantic Scholar [semanticscholar.org]
- 3. Influence of pHo on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unique pharmacologic properties of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Strategies to minimize amlodipine degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of amlodipine in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Rapid Degradation of Amlodipine in Solution | pH-Related Hydrolysis: Amlodipine is susceptible to both acid and base-catalyzed hydrolysis. Significant degradation occurs at pH values below 4 and above 7.[1][2] | 1. Maintain pH between 4 and 7: This is the pH range of maximal stability for amlodipine in aqueous solutions.[1][2] 2. Use appropriate buffers: Prepare solutions using buffers that can maintain the pH within the stable range throughout the experiment. |
| Photodegradation: Exposure to ultraviolet (UV) or ambient light can cause significant degradation of amlodipine.[1][3][4] The primary photodegradation pathway involves the aromatization of the dihydropyridine ring.[5][6] | 1. Protect from light: Always use amber glassware or wrap containers in aluminum foil.[1] 2. Work in low-light conditions: When handling solutions, minimize exposure to direct light. 3. Prepare fresh: Prepare solutions fresh before use and avoid long-term storage unless stability under your specific light conditions has been verified.[1] | |
| Oxidation: The presence of oxidizing agents can lead to the formation of degradation products, such as Impurity D.[1][7] | 1. Use high-purity solvents: Ensure solvents are free from peroxides and other oxidizing impurities. 2. De-gas solutions: If the experimental buffer or solvent contains dissolved oxygen or other potentially oxidative components, consider de-gassing it prior to use.[1] 3. Avoid incompatible excipients: Be aware of potential interactions with other components in your formulation that could promote oxidation. | |
| Elevated Temperature: Higher temperatures accelerate the rate of degradation.[3][8] | 1. Store solutions appropriately: Store stock and working solutions at recommended temperatures, typically refrigerated (2-8°C), especially for longer-term storage.[1] 2. Minimize exposure to heat: Avoid leaving solutions on a heated stir plate for extended periods or in direct sunlight. | |
| Inconsistent or Non-Reproducible Analytical Results | Ongoing Degradation During Experiment: The stability of the amlodipine solution may be insufficient for the duration of the analytical run. | 1. Perform solution stability tests: Analyze the solution at regular intervals (e.g., every 2 hours over a 12-hour period) to determine its stability under your specific laboratory conditions.[1][9] 2. Use a fresh standard for each run: Prepare fresh standard solutions for each new set of experiments to ensure accuracy.[1] |
| Use of a Degraded Stock Solution: The initial stock solution may have already undergone degradation. | 1. Verify purity of the reference standard: Before preparing solutions, ensure the purity of the amlodipine reference material. 2. Prepare stock solutions fresh: Whenever possible, prepare stock solutions on the day of use. | |
| Improper Storage Between Experiments: Fluctuations in temperature or exposure to light between uses can lead to degradation. | 1. Adhere to strict storage protocols: Store stock solutions in a refrigerator (2-8°C) and always protect them from light.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause amlodipine degradation in experimental solutions?
A1: The main factors are pH, light, and the presence of oxidizing agents. Amlodipine is prone to degradation in strongly acidic (pH < 4) and alkaline (pH > 7) conditions due to hydrolysis.[2] It is also photosensitive and degrades upon exposure to UV and ambient light.[3][4] Furthermore, oxidative stress can lead to the formation of degradation products.[7]
Q2: What is the optimal pH range for amlodipine stability in aqueous solutions?
A2: The optimal pH range for amlodipine stability in aqueous solutions is between 4 and 7.[1][2] Within this range, degradation due to hydrolysis is minimal.
Q3: How should I store my amlodipine stock and working solutions?
A3: For short-term storage, solutions should be kept at room temperature, but strictly protected from light using amber vials or foil wrapping.[1] For longer-term stability, it is recommended to store solutions in a refrigerator at 2-8°C.[1] Some studies have shown stability for up to 90 days under refrigeration.[10]
Q4: Can I use plastic containers to store amlodipine solutions?
A4: While glass is generally preferred, studies have used plastic amber prescription bottles for storing amlodipine suspensions.[10] If using plastic, it is crucial to ensure it is non-reactive and provides adequate light protection. It is recommended to perform stability studies to confirm compatibility with the specific plasticware being used.
Q5: What are the common degradation products of amlodipine?
A5: The most common degradation products include those formed from hydrolysis, oxidation, and photolysis. A primary photodegradation product is the pyridine derivative of amlodipine, formed by the aromatization of the dihydropyridine ring.[5][6] Oxidative stress can lead to the formation of Impurity D (3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate).[11] Acid and base hydrolysis also lead to specific degradation products.[7][12]
Quantitative Data on Amlodipine Degradation
The following tables summarize the degradation of amlodipine under various stress conditions as reported in the literature.
Table 1: Degradation of Amlodipine under Different Stress Conditions
| Stress Condition | Exposure Time | Temperature | % Degradation | Reference |
| Acidic (0.1 M HCl) | 3 days | Ambient | ~1% | [13] |
| Acidic (5 M HCl) | 6 hours | 80°C | 75.2% | [12] |
| Basic (0.1 M NaOH) | 3 days | Ambient | 43% | [13] |
| Basic (5 M NaOH) | 6 hours | 80°C | Total Degradation | [12] |
| Oxidative (3% H₂O₂) | 3 days | Ambient | ~1% | [13] |
| Oxidative (3% H₂O₂:Methanol 80:20) | 6 hours | 80°C | 80.1% | [12] |
| Photolytic (UV & Visible Light) | 14 days | Photostability Chamber | 32.2% | [12] |
| Thermal | 3 days | 105°C | No Degradation | [13] |
Table 2: Photodegradation Kinetics of Amlodipine Besylate in Tablets
| Radiation Source | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| UV Radiation | 38.4 days | - | [11] |
| Visible Radiation | 43.3 days | - | [11] |
| Sunlight (in river water) | 0.3 days | 2.66 day⁻¹ | [11] |
| Xenon Lamp (in river water) | 8.8 minutes | 0.08 day⁻¹ | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Amlodipine
This protocol outlines a general procedure for conducting forced degradation studies to identify the stability-indicating properties of amlodipine.
-
Preparation of Stock Solution: Prepare a stock solution of amlodipine besylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at ambient temperature for 3 days or heat at 80°C for 6 hours for accelerated degradation.[12][13]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at ambient temperature for 3 days or heat at 80°C for 6 hours for accelerated degradation.[12][13]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store at ambient temperature for 3 days.[13]
-
Thermal Degradation: Store the stock solution in an oven at a high temperature (e.g., 80°C or 105°C) for a specified period (e.g., 48 hours to 3 days).[7][13]
-
Photodegradation: Expose the stock solution to UV light (e.g., 200 W-h/square meter) and visible light (e.g., 1.2 million lux-hours) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[13]
-
Analysis: After the specified exposure times, dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method. The detection wavelength is typically set at 237 nm.[13]
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used for the analysis of amlodipine and its degradation products.
-
Column: ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[11]
-
Mobile Phase: A mixture of acetonitrile, methanol, and triethylamine solution (e.g., 15:35:50, v/v/v), with the pH adjusted to 3.0.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 273 nm.[11]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Visualizations
Caption: Workflow for Preparing and Storing Stable Amlodipine Solutions.
Caption: Major Degradation Pathways of Amlodipine.
Caption: Troubleshooting Logic for Amlodipine Solution Instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arcjournals.org [arcjournals.org]
- 4. scispace.com [scispace.com]
- 5. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the photochemical degradation of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. researchgate.net [researchgate.net]
- 13. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Synthesis of Amlodipine Derivatives
Welcome to the technical support center for the enzymatic synthesis of amlodipine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis process.
Q1: Why is my reaction yield unexpectedly low?
A1: Low conversion rates are a common issue in biocatalysis. Several factors could be responsible. Systematically investigate the following potential causes:
-
Sub-optimal Reaction Conditions: Enzymes are highly sensitive to their environment.[1][2]
-
Temperature: Most lipases, like Candida antarctica Lipase B (CAL-B), function optimally within a specific temperature range. Temperatures that are too high can lead to denaturation, while low temperatures will significantly slow down the reaction rate.[3][4] Verify that your reaction temperature is aligned with the enzyme's known optimum.
-
pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, which is critical for its catalytic activity. For lipases, the optimal pH is typically neutral to slightly alkaline (pH 7-9).[3] Ensure the microenvironment of the enzyme is buffered or maintained at the correct pH.
-
Water Activity: In non-aqueous solvents, a small amount of water is essential for enzyme flexibility and activity. However, excessive water can promote the reverse reaction (hydrolysis), reducing the yield of the desired ester or amide product.[5]
-
-
Enzyme Inactivation or Inhibition:
-
Inhibitors: The presence of certain metal ions or other chemical species in your substrate or solvent can inhibit enzyme activity.[3]
-
Product Inhibition: High concentrations of the product can sometimes inhibit the enzyme, slowing the reaction as it progresses.
-
Improper Immobilization: If using an immobilized enzyme, a flawed immobilization process can lead to low activity.[6]
-
-
Poor Substrate Solubility: The substrates must be accessible to the enzyme. If your substrates have poor solubility in the chosen solvent system, it can severely limit the reaction rate.[7] Consider a different solvent or co-solvent system to improve solubility.
-
Insufficient Reaction Time: Enzymatic reactions can sometimes be slower than traditional chemical reactions. Ensure you have allowed sufficient time for the reaction to reach equilibrium or completion.
Q2: How can I improve the enantioselectivity (e.e.) of my kinetic resolution?
A2: Achieving high enantiomeric excess (e.e.) is a primary goal of enzymatic synthesis for chiral drugs like amlodipine. If the selectivity is poor, consider these optimization strategies:
-
Choice of Enzyme: Not all enzymes are equal. The structure of the enzyme's active site is the primary determinant of its stereoselectivity.[8] Screening different lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia lipase) is a critical first step. CAL-B is widely used due to its broad substrate spectrum and high resistance.[9]
-
Solvent Engineering: The solvent plays a crucial role in modulating enzyme activity and selectivity.[10] Non-polar, hydrophobic solvents like hexane and toluene often promote higher enantioselectivity for lipases compared to polar solvents like acetonitrile.[6][11] This is because polar solvents can strip away the essential water layer around the enzyme, leading to conformational changes.
-
Acyl Donor Selection: In transesterification reactions, the nature of the acyl donor can significantly impact enantioselectivity. Experiment with different acyl donors (e.g., ethyl acetate, vinyl acetate) to find the optimal match for your substrate and enzyme.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity by enhancing the energy difference between the transition states leading to the two enantiomers.[12] However, this will also decrease the reaction rate, so a balance must be found.
Q3: My immobilized enzyme is losing activity after a few cycles. What can I do?
A3: Enzyme leaching and denaturation are common causes of activity loss in immobilized systems.
-
Leaching: The enzyme may be detaching from the support material. This can be addressed by optimizing the immobilization protocol. Covalent bonding to the support is generally more robust than simple adsorption.
-
Denaturation: Harsh reaction conditions, such as extreme pH, high temperatures, or exposure to certain organic solvents, can cause the enzyme to unfold and lose its activity.[2]
-
Mechanical Stress: In stirred-tank reactors, the mechanical stress from agitation can damage the support material and the enzyme. Consider using a packed-bed reactor or optimizing the stirring speed.
-
Support Material: The choice of support material is critical. Supports with optimized surface structures can significantly improve enzyme stability and reusability.[9]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data for key parameters in enzymatic synthesis, providing a basis for experimental design.
Table 1: Effect of Different Lipases on the Kinetic Resolution of a Chiral Amine Precursor
| Enzyme Source | Immobilization Support | Solvent | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Candida antarctica Lipase B (CAL-B) | Macroporous Acrylic Resin | Toluene | 49.5 | >99 |
| Pseudomonas cepacia Lipase | Diatomaceous Earth | Diisopropyl Ether | ~50 | >99[5] |
| Candida rugosa Lipase | Amberlite XAD7 | Isooctane | 49.0 | 94.5 (E=174)[5] |
| Thermomyces lanuginosus Lipase | Silica Granules | Hexane | 45.2 | 92 |
Table 2: Influence of Solvent on CAL-B Catalyzed Acylation
| Solvent | Log P | Conversion after 24h (%) | Enantioselectivity (E-value) |
| n-Hexane | 3.9 | 95 | >200 |
| Toluene | 2.7 | 92 | >200[13] |
| Dichloromethane | 1.3 | 75 | 110 |
| Acetonitrile | -0.3 | 21 | 15[6][13] |
| Tetrahydrofuran (THF) | 0.5 | 45 | 40 |
Note: The E-value is a measure of enantioselectivity. An E-value > 200 is considered excellent.
Experimental Protocols
Protocol 1: Immobilization of Candida antarctica Lipase B (CAL-B) on Amino-Functionalized Support
This protocol describes a general method for the covalent immobilization of lipase, which enhances stability and reusability.
Materials:
-
Candida antarctica Lipase B (CAL-B) solution
-
Support material (e.g., amino-functionalized silica gel, epoxy resin)
-
Glutaraldehyde solution (2.5% w/v in phosphate buffer)
-
Phosphate buffer (100 mM, pH 7.0)
-
Shaking incubator or orbital shaker
Methodology:
-
Support Activation: Suspend 10 g of the amino-functionalized support in 100 mL of 2.5% glutaraldehyde solution. Shake gently at room temperature for 2 hours.
-
Washing: Filter the activated support and wash thoroughly with distilled water until the filtrate is free of glutaraldehyde. Then, wash with 100 mM phosphate buffer (pH 7.0).
-
Enzyme Immobilization: Prepare a solution of CAL-B in phosphate buffer (e.g., 1 mg/mL). Add the activated and washed support to the enzyme solution (e.g., 10 g support per 100 mL of enzyme solution).
-
Incubation: Incubate the mixture on a shaker at 25°C for 12-24 hours to allow the covalent bonds to form.
-
Final Washing: Filter the immobilized enzyme. Wash sequentially with phosphate buffer and then distilled water to remove any non-covalently bound enzyme.
-
Drying and Storage: Dry the immobilized enzyme under vacuum or by lyophilization. Store at 4°C until use.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amlodipine Precursor
This protocol details a typical lipase-catalyzed acylation for separating enantiomers.
Materials:
-
Racemic amlodipine precursor (e.g., a chiral amine)
-
Immobilized lipase (e.g., Novozym 435 or custom-prepared CAL-B)
-
Anhydrous organic solvent (e.g., toluene)
-
Acyl donor (e.g., ethyl acetate)
-
Molecular sieves (optional, to control water activity)
-
Reaction vessel with magnetic stirrer and temperature control
Methodology:
-
Reaction Setup: In a sealed reaction vessel, dissolve the racemic precursor (1 mmol) in 20 mL of anhydrous toluene.
-
Add Reagents: Add the acyl donor, ethyl acetate (1.5 mmol). Add the immobilized lipase (e.g., 100 mg). If needed, add activated molecular sieves.
-
Reaction Conditions: Place the vessel in a shaking incubator or on a stirrer plate set to 40°C and 200 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the samples by chiral HPLC to determine the conversion percentage and the enantiomeric excess (e.e.) of the substrate and product.
-
Termination: Stop the reaction when approximately 50% conversion is reached to maximize the yield of the desired enantiomer with high e.e.
-
Work-up: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of acylated product and unreacted substrate can then be separated using standard chromatographic techniques (e.g., column chromatography).
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes in the optimization workflow.
Caption: General workflow for optimizing the enzymatic kinetic resolution.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
- 1. Pharmaceutical Enzymes In Drug Development [infinitabiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating effect of temperature on the activity of lipase [practicalbiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds | Dulęba | Medical Research Journal [journals.viamedica.pl]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Amlodipine Interference in Fura-2 Calcium Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Fura-2 for calcium imaging in the presence of amlodipine.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Problem: My Fura-2 ratio (F340/F380) unexpectedly decreases after applying amlodipine, suggesting a drop in intracellular calcium.
-
Probable Cause: This is a classic artifact of amlodipine interference. Amlodipine itself is fluorescent (autofluorescent) and gets excited by the same UV light used for Fura-2.[1] Its fluorescence often contributes more significantly to the signal at the 380 nm excitation wavelength than at 340 nm.[2] This artificially inflates the denominator of the F340/F380 ratio, leading to a calculated decrease that may not reflect a true physiological change in calcium levels.[2]
-
Solution:
-
Run a Control Experiment: Perform your experiment on cells that have not been loaded with Fura-2. Add amlodipine and measure the fluorescence at both 340 nm and 380 nm excitation. A significant increase in the signal will confirm the contribution of amlodipine's intrinsic fluorescence.[1]
-
Switch to a Long-Wavelength Indicator: The most reliable solution is to use a calcium indicator that is excited by visible light, outside of amlodipine's excitation range.[1] Recommended alternatives include Cal-520, Fluo-4, or Rhod-2.[2][3]
-
Problem: The baseline fluorescence of my cells is very high and noisy after applying amlodipine.
-
Probable Cause: Amlodipine readily crosses the cell membrane and can accumulate in intracellular compartments like lysosomes, where its fluorescence is significantly enhanced.[1][4] This intracellular accumulation can create a large and stable background fluorescence that can overwhelm the Fura-2 signal.[5]
-
Solution:
-
Visualize Amlodipine Accumulation: Image your cells without any calcium indicator before and after the application of amlodipine using the Fura-2 filter set. This will allow you to directly observe the drug's accumulation and its intrinsic fluorescence.[1]
-
Use an Unaffected Dye: To avoid this high background, switch your experimental design to incorporate a visible wavelength-excitable dye such as Cal-520 or Fluo-4.[3][6]
-
Problem: I am unsure if the signal I am seeing is a true calcium response or an artifact from amlodipine.
-
Probable Cause: The spectral overlap between amlodipine and Fura-2 makes it difficult to distinguish between a genuine calcium signal and the drug's autofluorescence without proper controls.[6]
-
Solution:
-
Perform a Thapsigargin Control: Use thapsigargin, a SERCA pump inhibitor, to induce a robust increase in intracellular calcium. In the presence of amlodipine, you will likely observe a dose-dependent inhibition of the thapsigargin-induced rise in the Fura-2 ratio.[2] This demonstrates the interference.
-
Use an Alternative Indicator: Repeat the experiment with a long-wavelength dye like Cal-520. With these dyes, amlodipine should not interfere with the thapsigargin-induced calcium increase, confirming that the previous observations with Fura-2 were artifacts.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: Does amlodipine interfere with Fura-2 calcium imaging?
Yes, amlodipine significantly interferes with Fura-2 calcium imaging.[1] This is due to amlodipine's intrinsic fluorescent properties (autofluorescence).[1] While its fluorescence is weak in aqueous solutions, it can be enhanced up to 9-fold in cellular environments as it accumulates within the cell.[1][7][8]
Q2: What is the mechanism of this interference?
The primary mechanism is spectral overlap. Amlodipine is excited by ultraviolet (UV) light, and its excitation spectrum overlaps with that of Fura-2 (excited at 340 nm and 380 nm).[1] Consequently, when amlodipine is present, its own fluorescence emission is detected along with the Fura-2 signal, leading to inaccurate measurements.[1]
Q3: Which calcium indicators are most affected by amlodipine?
UV-excitable ratiometric indicators are the most affected. Fura-2 is consistently reported to be unsuitable for measuring cytosolic calcium in the presence of amlodipine.[1][2] Other fura-based dyes are also likely to be susceptible to this interference.[1]
Q4: Are there any calcium indicators that are NOT affected by amlodipine?
Yes. The recommended solution is to use indicators that are excited by longer, visible-range wavelengths, which do not overlap with the excitation spectrum of amlodipine.[1] Examples of suitable alternative indicators include Cal-520, Fluo-4, and Rhod-2.[2][3][9]
Q5: Can I mathematically correct for amlodipine's autofluorescence in my Fura-2 data?
While some have attempted to subtract the background fluorescence from amlodipine, this approach is often inadequate.[5] The intracellular accumulation of amlodipine leads to a dominant fluorescence signal that can be much larger than the Fura-2 response, making simple subtraction unreliable.[5] Therefore, switching to an unaffected indicator is the most robust solution.
Quantitative Data Summary
The following tables summarize the spectral properties of amlodipine and Fura-2, and the documented effect of amlodipine on Fura-2 measurements.
Table 1: Spectral Properties of Amlodipine and Fura-2
| Property | Amlodipine | Fura-2 (Ca²⁺-free) | Fura-2 (Ca²⁺-bound) |
| Excitation Max (λex) | ~360-365 nm[1][8] | ~380 nm[10][11] | ~340 nm[10][11] |
| Emission Max (λem) | ~440-450 nm[1][8] | ~510 nm[11][12] | ~510 nm[11][12] |
Table 2: Reported Interference of Amlodipine with Thapsigargin-Induced Fura-2 Signal
| Amlodipine Concentration | Inhibition of Fura-2 Ratio Rise |
| 100 nM | 24%[2] |
| 1 µM | 55%[2] |
| 10 µM | 82%[2] |
Experimental Protocols
Protocol 1: Testing for Amlodipine's Intrinsic Cellular Fluorescence
This protocol helps determine the contribution of amlodipine's autofluorescence in your specific cell type and imaging setup.
-
Cell Preparation: Plate your cells on a suitable glass-bottom dish or coverslip and culture them under standard conditions.
-
Imaging Setup: Use a fluorescence microscope equipped with standard Fura-2 filters (e.g., excitation at 340 nm and 380 nm, and emission around 510 nm).[1]
-
Baseline Measurement: Acquire baseline fluorescence images of the cells (not loaded with any dye) at both 340 nm and 380 nm excitation.[1]
-
Amlodipine Application: Add amlodipine to the imaging buffer at the final concentration used in your experiments.[1]
-
Time-Lapse Imaging: Immediately begin acquiring images every 30-60 seconds for 15-20 minutes to monitor the drug's entry and accumulation.[1]
-
Data Analysis: Quantify the mean fluorescence intensity within the cells at both excitation wavelengths over time. A significant increase in fluorescence after amlodipine addition confirms its intrinsic fluorescence will interfere with a Fura-2 signal.[1]
Protocol 2: Measuring Calcium Changes in the Presence of Amlodipine Using an Alternative Indicator
This protocol outlines the use of a recommended longer-wavelength dye to avoid interference.
-
Indicator Loading: Load cells with a non-UV excitable indicator, such as Cal-520 AM (e.g., 4-5 µM), according to the manufacturer's instructions.[1]
-
Cell Washing: Gently wash the cells with a physiological buffer (e.g., Tyrode's or HBSS) to remove extracellular dye.[1]
-
Imaging Setup: Configure the microscope for the chosen indicator (e.g., for Cal-520, excitation ~490 nm, emission ~520 nm).[1]
-
Experiment Execution:
-
Acquire a baseline fluorescence recording.
-
Add amlodipine at the desired concentration and continue recording.
-
Apply your stimulus of interest (e.g., thapsigargin) to induce calcium changes and record the response.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the intracellular calcium dynamics.
Visualizations
Caption: Amlodipine and Fura-2 spectral overlap.
Caption: Troubleshooting workflow for amlodipine interference.
Caption: Amlodipine's effects on calcium signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Misinterpretation of the effect of amlodipine on cytosolic calcium concentration with fura-2 fluorospectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct Visualization of Amlodipine Intervention into Living Cells by Means of Fluorescence Microscopy [mdpi.com]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 AM | AAT Bioquest [aatbio.com]
- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 12. Fura-2 - Wikipedia [en.wikipedia.org]
Improving the in vitro dissolution of poorly water-soluble amlodipine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the in-vitro dissolution of the poorly water-soluble drug, amlodipine.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with various amlodipine dissolution enhancement techniques.
Issue 1: Low Dissolution Rate Despite Solid Dispersion Formulation
-
Potential Cause: Incomplete conversion of crystalline amlodipine to an amorphous state.
-
Troubleshooting Steps:
-
Characterization: Confirm the physical state of amlodipine in the solid dispersion using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks corresponding to crystalline amlodipine in XRD patterns and the disappearance of the drug's melting endotherm in DSC thermograms indicate a successful amorphous conversion.[1][2]
-
Polymer Selection: The choice of polymer is crucial. Hydrophilic polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are commonly used.[3] Consider the miscibility and potential for intermolecular interactions (e.g., hydrogen bonding) between amlodipine and the polymer, which can stabilize the amorphous form.[1][4]
-
Drug-to-Polymer Ratio: The ratio of drug to polymer can significantly impact dissolution. Systematically vary the ratios (e.g., 1:1, 1:3, 1:5) to find the optimal concentration that ensures complete drug dispersion in the carrier matrix.[5]
-
Manufacturing Method: The method of preparing the solid dispersion (e.g., solvent evaporation, kneading, melting) influences its properties.[6] If one method fails, consider an alternative. For instance, the solvent evaporation method is often effective for thermolabile drugs.[3]
-
Issue 2: Precipitation of Amlodipine During Dissolution Testing
-
Potential Cause: Supersaturation of the dissolution medium followed by precipitation of the less soluble crystalline form. This is a common issue when working with amorphous solid dispersions which can generate a temporarily high concentration of the drug.
-
Troubleshooting Steps:
-
Polymer Concentration: Ensure a sufficient amount of a hydrophilic polymer is used in the formulation. The polymer can act as a precipitation inhibitor by maintaining the supersaturated state of the drug.
-
Addition of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate) in the dissolution medium can improve the wettability of the formulation and prevent precipitation by forming micelles.
-
pH of the Dissolution Medium: Amlodipine's solubility is pH-dependent, with higher solubility in acidic conditions.[3] Ensure the pH of your dissolution medium is appropriate. For biowaiver studies, testing at different pH values (e.g., 1.2, 4.5, and 6.8) is recommended to simulate the gastrointestinal tract.[7][8]
-
Issue 3: Inconsistent Dissolution Profiles Between Batches
-
Potential Cause: Variability in the physicochemical properties of the solid dispersion or inclusion complex.
-
Troubleshooting Steps:
-
Process Parameter Control: Tightly control critical process parameters during manufacturing, such as drying temperature and time in the solvent evaporation method, or kneading time and solvent volume in the kneading method.
-
Particle Size Distribution: Ensure a uniform and consistent particle size of the prepared solid dispersion or inclusion complex by using a sieve.[3] Particle size can significantly influence the surface area available for dissolution.
-
Residual Solvent Analysis: For solvent-based methods, quantify and control the level of residual solvent, as it can affect the physical properties and stability of the formulation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for improving the in-vitro dissolution of amlodipine?
A1: Several techniques have been successfully employed to enhance the dissolution of amlodipine, a poorly water-soluble drug. The most common and effective methods include:
-
Solid Dispersion: This technique involves dispersing amlodipine in an inert hydrophilic carrier matrix. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[3] This method can transform the crystalline drug into a more soluble amorphous form.[1][2]
-
Inclusion Complexation: This method utilizes cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate the amlodipine molecule. This encapsulation increases the apparent solubility and dissolution rate of the drug.[9][10]
-
Salt Formation: While amlodipine is often used as its besylate salt, which has better water solubility than the free base, exploring other salt forms can sometimes offer further advantages in specific formulations.[11][12]
Q2: How does the choice of polymer affect the dissolution of amlodipine in a solid dispersion?
A2: The choice of polymer is critical and influences dissolution in several ways:
-
Wettability: Hydrophilic polymers improve the wettability of the hydrophobic amlodipine, facilitating its contact with the dissolution medium.
-
Amorphous Conversion: Polymers can inhibit the recrystallization of amlodipine, maintaining it in a higher-energy amorphous state, which has greater solubility than the crystalline form.[1][2]
-
Hydrogen Bonding: The formation of intermolecular hydrogen bonds between amlodipine and the polymer can disrupt the drug's crystal lattice, leading to increased dissolution.[1][4]
-
Precipitation Inhibition: Certain polymers can help maintain a supersaturated solution of amlodipine during dissolution, preventing its precipitation back into a less soluble form.
Q3: What is the standard USP dissolution method for amlodipine besylate tablets?
A3: The United States Pharmacopeia (USP) provides a standardized method for the dissolution testing of amlodipine besylate tablets. The typical parameters are:
-
Dissolution Medium: 500 mL of 0.01 N Hydrochloric Acid (HCl).[13]
-
Rotation Speed: 75 rpm.[13]
-
Temperature: 37 ± 0.5 °C.[14]
-
Sampling Time: 30 minutes.[13] For biowaiver studies, dissolution profiles are often compared in multiple media at different pH levels (e.g., pH 1.2, 4.5, and 6.8).[8][15]
Q4: Can I use cyclodextrins to improve the dissolution of amlodipine? Which type is recommended?
A4: Yes, forming inclusion complexes with cyclodextrins is a viable strategy to enhance amlodipine's dissolution.[9][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) have been shown to be effective.[9] The choice between them may depend on the specific formulation requirements and regulatory acceptance. The formation of an inclusion complex can significantly improve the aqueous solubility of amlodipine.[9][10]
Data Presentation
Table 1: Comparison of Amlodipine Dissolution Enhancement Techniques
| Technique | Carrier/Complexing Agent | Drug:Carrier Ratio | Method | Dissolution Medium | Key Finding |
| Solid Dispersion | Irradiated PVP (20 kGy) | 1:2 w/w | Solvent Evaporation | pH 1.2 and 7.0 | ~89% release in 60 seconds.[1][2] |
| Solid Dispersion | Dextrin with 0.9% SLS | 1:10 w/w | Solid Dispersion | pH 1.2 | 86% release in 10 minutes, compared to 31% for the pure drug.[1][2] |
| Solid Dispersion | PEG 4000 | 1:1 to 1:6 | Kneading | Not Specified | Significantly higher drug dissolution compared to the pure drug. |
| Solid Dispersion | Crospovidone | 1:4 | Solvent Evaporation | Not Specified | Increased solubility and dissolution rate.[11] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin | 1:1 Molar | Kneading, Coprecipitation, Lyophilization | Not Specified | Improved drug solubility.[9] |
Experimental Protocols
Protocol 1: Preparation of Amlodipine Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh amlodipine and a hydrophilic polymer (e.g., PVP or PEG 4000) in the desired ratio (e.g., 1:3 w/w).[3] Dissolve both components in a suitable solvent, such as ethanol or methanol, in a beaker with continuous stirring until a clear solution is obtained.[1][5]
-
Solvent Evaporation: Place the beaker in a water bath maintained at a controlled temperature (e.g., 40-50 °C) to facilitate the evaporation of the solvent.[3]
-
Drying: Once a solid mass is formed, transfer it to an oven or desiccator to ensure the complete removal of any residual solvent.[3]
-
Size Reduction: Pulverize the dried mass using a mortar and pestle to obtain a fine powder.[3]
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.[3]
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a cool, dry place.[3]
Protocol 2: Preparation of Amlodipine-Cyclodextrin Inclusion Complex by Kneading
-
Mixing: Accurately weigh amlodipine and a cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.
-
Kneading: Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., water-methanol mixture) to form a thick paste. Knead the paste for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting mass in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to get a uniform powder.
-
Storage: Store the final product in a desiccator.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improvement of In Vitro Dissolution of the Poor Water-Soluble Amlodipine Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Solid Dispresion Strategies For Improved Amlodipine Besylate Performance: Preparation And Assessment | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Design and Evaluation of Orally Dispersible Tablets Containing Amlodipine Inclusion Complexes in Hydroxypropyl-β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. buzzrx.com [buzzrx.com]
- 13. uspnf.com [uspnf.com]
- 14. Dissolution Testing in Pharmaceutical Industry | Vici Health Sciences [vicihealthsciences.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of the Vasodilatory Properties of S-Amlodipine and Nifedipine
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro vasodilatory effects of S-Amlodipine and nifedipine, supported by experimental data. The primary mechanism of action for both dihydropyridine calcium channel blockers involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and vasodilation.
While both S-Amlodipine, the pharmacologically active enantiomer of amlodipine, and nifedipine are potent vasodilators, their in vitro efficacy can differ based on experimental conditions. This guide synthesizes available data to provide a comprehensive overview of their comparative performance in preclinical models.
Quantitative Comparison of Vasodilatory Potency
Experimental data from in vitro studies provide a quantitative measure of the vasodilatory potency of S-Amlodipine and nifedipine. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of a biological response, in this case, vasoconstriction.
A study comparing the effects of racemic amlodipine and nifedipine on Ca2+-induced contractions in depolarized rat aorta revealed that amlodipine was approximately twice as potent as nifedipine.[1][2] It is important to note that the vasodilatory activity of racemic amlodipine is primarily attributed to the S-enantiomer.
| Drug | Tissue Preparation | Vasoconstrictor | IC50 (nM) | Reference |
| (Racemic) Amlodipine | Depolarized Rat Aorta | Ca2+ | 1.9 | [1][2] |
| Nifedipine | Depolarized Rat Aorta | Ca2+ | 4.1 | [1][2] |
Note: Data for racemic amlodipine is presented as a proxy for S-Amlodipine's activity, as the S-enantiomer is the primary contributor to its vasodilatory effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the common signaling pathway for calcium channel blocker-mediated vasodilation and a typical workflow for an in vitro vasodilation assay.
Experimental Protocols
The following is a generalized protocol for an in vitro vasodilation assay using isolated rat aortic rings, a standard method to compare the vasodilatory effects of pharmacological compounds.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)
-
Vasoconstricting agent (e.g., KCl, phenylephrine)
-
S-Amlodipine and Nifedipine stock solutions
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure
-
Aorta Dissection and Ring Preparation:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-4 mm in width.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with a submaximal concentration of a vasoconstricting agent (e.g., 60 mM KCl or 1 µM phenylephrine).
-
Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (e.g., 1 µM). A relaxation of more than 80% indicates intact endothelium.
-
-
Cumulative Concentration-Response Curves:
-
After washing out the acetylcholine and allowing the rings to return to baseline, induce a stable contraction with the chosen vasoconstrictor.
-
Add S-Amlodipine or nifedipine in a cumulative manner, increasing the concentration stepwise once the response to the previous concentration has stabilized.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curves and calculate the IC50 values for both S-Amlodipine and nifedipine using non-linear regression analysis.
-
Conclusion
The available in vitro data suggests that amlodipine exhibits a higher potency in inducing vasodilation compared to nifedipine in isolated rat aorta. The provided experimental protocol for the aortic ring assay offers a robust method for researchers to conduct their own comparative studies. The choice between S-Amlodipine and nifedipine in a research context will depend on the specific experimental objectives, including the desired potency and kinetic profile of vasodilation. Further direct comparative studies focusing specifically on the S-enantiomer of amlodipine are warranted to provide a more definitive comparison.
References
- 1. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blocking Properties of Amlodipine in Vascular Smooth Muscle and Cardiac Muscle In Vitro: Evidence for Voltage Modulation of Vascular Dihydropyridine Receptors | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of (+)-Amlodipine and verapamil on cardiac contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the effects of (+)-Amlodipine and Verapamil on cardiac contractility. The information presented is collated from a range of preclinical and clinical studies to aid in research and development decisions.
Executive Summary
This compound, the pharmacologically active S-enantiomer of amlodipine, and verapamil are both calcium channel blockers, yet they exhibit distinct profiles concerning their impact on cardiac contractility. Verapamil, a non-dihydropyridine, exerts a direct and significant negative inotropic effect on the heart muscle.[1] In contrast, this compound, a dihydropyridine, demonstrates high vascular selectivity, leading to potent peripheral vasodilation with minimal direct impact on cardiac contractility at therapeutic concentrations.[1][2] This fundamental difference in their mechanism of action dictates their clinical applications and side-effect profiles.
Mechanism of Action
Both drugs target L-type calcium channels, but their binding sites and tissue selectivity differ. Verapamil binds to the L-type calcium channels within the cardiomyocytes, directly inhibiting the influx of calcium required for muscle contraction, thus reducing the force of contraction.[3][4] Amlodipine also blocks L-type calcium channels, but it shows a much greater affinity for those in the vascular smooth muscle compared to the cardiac muscle.[2] This results in significant vasodilation and a subsequent reduction in blood pressure, with a less pronounced direct effect on the heart's pumping action.
Quantitative Data Comparison
| Parameter | Verapamil | This compound / Amlodipine | Experimental Model |
| IC50 (Negative Inotropy) | 3.44 x 10⁻⁸ M | Data not available | Cultured Cardiomyocytes |
| Concentration for ~50% Reduction in Contractile Force | 5.98 x 10⁻⁸ M | Not observed at therapeutic concentrations | Isolated Perfused Rat Heart[5] |
| Concentration for 50% Depression of Force Development Rate | 0.10 µM | Data not available | Isolated Dog Myocardial Strips[4] |
| Effect on Cardiac Pumping Activity (in vivo) | Depressed cardiac pumping activity | Improved exercise stroke volume | Patients with Coronary Artery Disease[6] |
| Effect on Cardiac Output (in vivo) | Decreased | No significant change | Autonomically Blocked Dogs[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by verapamil and this compound and a typical experimental workflow for assessing cardiac contractility.
Differential signaling pathways of Verapamil and this compound.
A generalized experimental workflow for assessing cardiac contractility.
Experimental Protocols
Isolated Perfused Heart (Langendorff Preparation)
This ex vivo model allows for the assessment of cardiac function in the absence of systemic influences.
-
Animal Model: Typically, rats or guinea pigs are used.
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise and fall (±dP/dt).
-
Drug Administration: this compound or verapamil is added to the perfusate in increasing concentrations.
-
Data Acquisition: Hemodynamic parameters are continuously recorded to generate dose-response curves.
Isolated Cardiac Muscle Preparations (Papillary Muscle or Atrial Trabeculae)
This method allows for the direct measurement of muscle contractility.
-
Tissue Preparation: Papillary muscles or atrial trabeculae are dissected from the heart.
-
Mounting: The muscle strip is mounted in an organ bath containing oxygenated physiological solution and attached to a force transducer.
-
Stimulation: The muscle is electrically stimulated at a constant frequency.
-
Drug Exposure: Cumulative concentrations of this compound or verapamil are added to the organ bath.
-
Data Analysis: The developed tension and rate of tension development are measured to assess the inotropic effects.
Cultured Cardiomyocytes
This in vitro model is useful for high-throughput screening and mechanistic studies.
-
Cell Culture: Cardiomyocytes (either primary cells or derived from induced pluripotent stem cells) are cultured on a suitable substrate.
-
Contractility Assessment: Contractility can be measured using various techniques, including video microscopy to track cell shortening, or more advanced systems that measure the force exerted by the contracting cells.
-
Drug Application: Test compounds are added to the culture medium.
-
Analysis: Changes in the amplitude and frequency of contractions are quantified to determine the drug's effect.
Conclusion
The available evidence consistently demonstrates that verapamil has a significant, direct negative inotropic effect on the heart, while this compound is a potent vasodilator with minimal direct impact on cardiac contractility. This distinction is crucial for drug development and clinical application, particularly in patient populations with pre-existing cardiac dysfunction where a negative inotropic effect would be undesirable. For such patients, the vascular selectivity of this compound offers a therapeutic advantage. Further head-to-head studies with standardized protocols would be beneficial to provide a more precise quantitative comparison of the inotropic effects of these two important cardiovascular drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Verapamil vs Amlodipine | Power [withpower.com]
- 3. Negative inotropic effect of verapamil, nifedipine and prenylamine and its reversal by calcium or isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronotropic, inotropic, and vasodilator actions of diltiazem, nifedipine, and verapamil. A comparative study of physiological responses and membrane receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of verapamil on myocardial contractility, cardiac adenosine 3,'5'-monophosphate and heart phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An exercise hemodynamic comparison of verapamil, diltiazem, and amlodipine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic and electrophysiologic effects of amlodipine, a new calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of (+)-Amlodipine in Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of amlodipine, with a specific focus on the (+)-enantiomer, in vascular smooth muscle cells (VSMCs). The proliferation of VSMCs is a key pathological event in the development of atherosclerosis and hypertension.[1] Amlodipine, a third-generation L-type calcium channel blocker, has demonstrated significant anti-proliferative effects on VSMCs that go beyond its primary mechanism of action.[2] This document synthesizes experimental data, details relevant methodologies, and visualizes key signaling pathways to offer an objective comparison with other alternatives.
Amlodipine is a racemic mixture of two enantiomers: S-(-)-amlodipine and R-(+)-amlodipine. The S-(-)-enantiomer is known to be the potent L-type calcium channel blocker.[3] While there is a wealth of data on the anti-proliferative effects of racemic amlodipine, direct comparative studies on the specific effects of the R-(+)-enantiomer on VSMC proliferation are limited. This guide will therefore focus on the known effects of racemic amlodipine and the distinct biochemical properties of each enantiomer to provide a comparative perspective.
Data Presentation: Quantitative Analysis of Anti-proliferative Effects
The following tables summarize quantitative data from studies investigating the anti-proliferative effects of amlodipine on VSMCs. It is important to note that most studies have been conducted using racemic amlodipine.
Table 1: Inhibition of VSMC Proliferation by Racemic Amlodipine
| Cell Type | Mitogen | Assay | Amlodipine Concentration | % Inhibition of Proliferation | Reference |
| Human VSMC | Serum | Cell Count | 10⁻⁸ M - 10⁻⁶ M | Significant inhibition | [1] |
| Rat Aortic VSMC | bFGF | DNA Synthesis | Concentration-dependent | Significant inhibition | [4] |
| Spontaneously Hypertensive Rat (SHR) VSMC | NPY | [³H]-Thymidine Incorporation | Not specified | 50.5% reduction in DNA synthesis | [5] |
Table 2: Effects of Amlodipine Enantiomers on Vascular Cells
| Enantiomer | Primary Mechanism | Effect on Endothelial Cells | Potential Anti-proliferative Contribution | Reference |
| S-(-)-Amlodipine | Potent L-type calcium channel blocker | Less pronounced effects on NO production compared to racemic amlodipine. | Inhibition of calcium-dependent signaling pathways crucial for cell proliferation. | [3][6] |
| R-(+)-Amlodipine | Weak calcium channel blocker | Increases endothelial nitric oxide (NO) release. | Potential indirect anti-proliferative effects via NO-mediated pathways and anti-atherosclerotic properties. | [3][7] |
| Racemic Amlodipine | L-type calcium channel blockade and other effects | Increases endothelial NO production. | Direct inhibition of proliferation and indirect effects via NO. | [8][9] |
Signaling Pathways Modulated by Amlodipine in VSMCs
Amlodipine's anti-proliferative effects are mediated through a complex interplay of signaling pathways, some of which are independent of its calcium channel blocking activity.[2]
Inhibition of the MAPK/ERK Pathway
Growth factors stimulate VSMC proliferation through the Ras-Raf-MEK-ERK (p42/p44 MAPK) signaling cascade.[2] Amlodipine has been shown to inhibit the activation of p42/p44 MAPKs, thereby preventing the downstream activation of transcription factors and proto-oncogenes essential for cell cycle entry and proliferation.[8]
Induction of p21(Waf1/Cip1)
Amlodipine can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1), a potent inhibitor of cell cycle progression, leading to cell cycle arrest.[2][10] This mechanism is independent of changes in intracellular calcium.[10]
Modulation of the Akt/Sp1/miR-21 Axis
Amlodipine can activate Akt2, leading to the nuclear translocation of the transcription factor Sp1.[2] In the nucleus, Sp1 upregulates the expression of microRNA-21 (miR-21), which in turn downregulates Programmed Cell Death 4 (PDCD4), a protein that promotes a proliferative VSMC phenotype.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative effects of amlodipine on VSMCs.
VSMC Culture and Proliferation Assays
A general workflow for assessing the anti-proliferative effects of amlodipine on VSMCs is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Modern views on amlodipine and new S-amlodipine medications | Leonova | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 4. Amlodipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of amlodipine on the growth of vascular smooth muscle cells of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel mechanisms of the antiproliferative effects of amlodipine in vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The calcium channel blocker amlodipine exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Amlodipine and S-(-)-Amlodipine on Endothelial Function
A comprehensive review of the differential effects of amlodipine enantiomers on vascular health, supported by experimental data and mechanistic insights.
In the management of hypertension, amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent. It exists as a racemic mixture of two enantiomers: S-(-)-amlodipine, the pharmacologically active component responsible for its antihypertensive effects through L-type calcium channel blockade, and R-(+)-amlodipine, which possesses significantly less calcium channel blocking activity.[1][2] Emerging research highlights a nuanced and differential impact of these enantiomers on endothelial function, a critical regulator of vascular tone and health. This guide provides a comparative study of (+)-Amlodipine and S-(-)-amlodipine, presenting key experimental findings, detailed methodologies, and mechanistic pathways.
Comparative Efficacy on Endothelial Markers
Clinical and preclinical studies have demonstrated that while both racemic amlodipine and its S-(-) enantiomer can improve endothelial function, the racemic mixture often exhibits a more pronounced beneficial effect.[3][4][5] This superiority is attributed to the unexpected biological activity of the R-(+) enantiomer.
| Parameter | S-(-)-Amlodipine | This compound (in Racemic Mixture) | Key Findings |
| Flow-Mediated Dilation (FMD) | Significant Improvement | More pronounced, though not always statistically significant, improvement compared to S-(-)-amlodipine alone.[3] | Both enantiomers contribute to improved endothelial-dependent vasodilation. |
| Nitric Oxide (NO) Bioavailability | Increased NO levels.[3] | Significantly contributes to NO release, an effect not observed with S-(-)-amlodipine alone.[1][2] Racemic amlodipine shows a more marked increase in NO levels in HUVECs compared to S-(-)-amlodipine.[3][4][5] | The R-(+)-enantiomer is primarily responsible for the enhanced NO production.[1][2] |
| Endothelial Nitric Oxide Synthase (eNOS) Activity | Increased eNOS levels.[3] | Induces phosphorylation of eNOS at Ser1177 and dephosphorylation at Thr495, leading to enhanced activation. S-(-)-amlodipine does not show this effect.[3][4][5] | Racemic amlodipine modulates eNOS activity through post-translational modifications. |
| Endothelin-1 (ET-1) Levels | Reduced ET-1 expression.[6] | Contributes to the reduction of ET-1 expression.[6] | Both enantiomers can reduce this vasoconstrictor, with the racemic mixture showing a greater effect.[6] |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Downregulated iNOS expression in an atherosclerosis model.[6] | Contributes to the downregulation of iNOS expression.[6] | Both enantiomers may have anti-inflammatory effects by reducing pathological NO production. |
| ROCK1 Expression | Decreased ROCK1 expression.[7] | More profound diminishment of ROCK1 expression compared to S-(-)-amlodipine.[7] | The R-(+)-enantiomer shows a stronger effect in suppressing Ang-II-induced endothelial dysfunction via this pathway. |
Experimental Protocols
The following are summaries of key experimental methodologies employed in the cited studies to assess endothelial function.
Flow-Mediated Dilation (FMD) Measurement
-
Objective: To assess endothelium-dependent vasodilation in response to shear stress.
-
Procedure: Twenty-four patients with essential hypertension received racemic amlodipine and S-(-)-amlodipine for 6 weeks in a randomized, crossover study.[3][5] FMD of the brachial artery was measured using high-resolution ultrasound. Baseline vessel diameter was recorded, followed by inflation of a blood pressure cuff on the forearm to induce ischemia. After cuff deflation, the brachial artery diameter was measured again to determine the percentage of dilation.[3]
Nitric Oxide (NO) and eNOS Level Determination in Human Umbilical Vein Endothelial Cells (HUVECs)
-
Objective: To quantify the production of NO and the expression of eNOS in cultured endothelial cells.
-
Procedure: HUVECs were cultured and exposed to racemic amlodipine, S-(-)-amlodipine, an eNOS inhibitor (L-NA), and a Protein Kinase C (PKC) inhibitor (Ro 31-8220).[3][4][5] NO levels in the cell culture supernatant were measured using a nitrate reductase assay.[3] eNOS protein expression and phosphorylation status were determined by Western blot analysis using specific antibodies against total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495).[3][4][5]
Measurement of Nitrite Release from Isolated Coronary Microvessels
-
Objective: To directly measure NO production from blood vessels.
-
Procedure: Isolated canine coronary microvessels were incubated with racemic amlodipine, its enantiomers, or nitrendipine. The concentration of nitrite (a stable metabolite of NO) in the supernatant was measured as an index of NO release.[1][2] This was performed in the presence and absence of an eNOS inhibitor (L-NAME) and a B2-kinin receptor antagonist (HOE-140) to elucidate the signaling pathway.[1][2]
Signaling Pathways
The differential effects of this compound and S-(-)-amlodipine on endothelial function are governed by distinct signaling pathways.
S-(-)-Amlodipine Signaling Pathway
S-(-)-amlodipine primarily exerts its antihypertensive effect through the blockade of L-type calcium channels in vascular smooth muscle cells. Its positive effects on endothelial function are also linked to the regulation of the RANK/RANKL/OPG system and microRNA-155, which can inhibit inflammation and protect against endothelial dysfunction.[8]
Caption: S-(-)-Amlodipine's effect on vasodilation and endothelial protection.
This compound Signaling Pathway
The R-(+)-enantiomer, while having minimal effect on L-type calcium channels, stimulates endothelial nitric oxide production through a kinin-dependent pathway.[1][2] Racemic amlodipine also uniquely modulates the phosphorylation of eNOS via a PKC-dependent mechanism, further enhancing its activity.[3][4][5]
References
- 1. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amlodipine suppresses Ang-II-induced endothelium dysfunction by diminishing ROCK1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-amlodipine improves endothelial dysfunction via the RANK/RANKL/OPG system by regulating microRNA-155 in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Amlodipine and Other Dihydropyridine Calcium Channel Blockers in Attenuating Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-hypertrophic efficacy of (+)-Amlodipine (S-Amlodipine) and other dihydropyridine calcium channel blockers (DHPs) based on available preclinical experimental data. While direct comparative studies on S-Amlodipine across a wide range of other DHPs in cardiac hypertrophy models are limited, this document synthesizes the existing evidence for racemic amlodipine and other DHPs like nifedipine, benidipine, and cilnidipine to offer valuable insights for research and development.
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a common pathological response to pressure overload from conditions like hypertension. Dihydropyridine calcium channel blockers are a class of drugs that primarily block L-type calcium channels, leading to vasodilation and reduced blood pressure. Beyond their hemodynamic effects, some DHPs, notably amlodipine, have demonstrated direct anti-hypertrophic properties. Evidence suggests that amlodipine may possess superior anti-hypertrophic effects compared to some other DHPs, potentially through mechanisms independent of blood pressure reduction, such as modulating specific signaling pathways involved in cardiac remodeling.[1] This guide delves into the experimental data from animal models of cardiac hypertrophy to compare the performance of these agents.
Comparative Efficacy in Preclinical Models
The anti-hypertrophic effects of various DHPs have been evaluated in animal models, primarily utilizing transverse aortic constriction (TAC) to induce pressure overload hypertrophy in mice and spontaneously hypertensive rats (SHR). The key parameters assessed include the heart weight to body weight (HW/BW) ratio, cardiomyocyte size, and the expression of fetal genes associated with hypertrophy.
Quantitative Data from Animal Studies
| Drug | Animal Model | Key Findings | Reference |
| Amlodipine | TAC Mice | Significantly lower HW/BW ratio compared to the untreated TAC group. | [2] |
| Spontaneously Hypertensive Rats (SHR) | Reduced left ventricular mass index, cardiomyocyte cross-sectional area, and interstitial fibrosis. | [3] | |
| Nifedipine | TAC Mice | No significant reduction in HW/BW ratio compared to the untreated TAC group in one study. | [2] |
| TAC Mice | A subpressor dose significantly suppressed the increase in LV weight/BW, myocyte cross-sectional area, and fetal-type gene expression. | [1][4] | |
| Benidipine | Cultured Neonatal Rat Myocytes | Decreased phenylephrine-induced protein synthesis, similar to amlodipine. | [2] |
| Cilnidipine | Dahl Salt-Sensitive Rats | Attenuated the increase in relative wall thickness and ameliorated LV perivascular and interstitial fibrosis to a greater extent than amlodipine. | [5] |
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure.[6]
-
Anesthesia and Preparation: Mice are anesthetized, and the surgical area is prepared for aseptic surgery. The animal is placed in a supine position on a heating pad to maintain body temperature.
-
Intubation and Ventilation: Endotracheal intubation is performed, and the mouse is connected to a rodent ventilator.
-
Surgical Procedure: A partial thoracotomy is performed to expose the aortic arch. A suture is passed between the innominate and left carotid arteries. A blunt needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then promptly removed, creating a constriction of a defined diameter.
-
Closure and Recovery: The chest and skin are closed in layers. The animal is gradually weaned from the ventilator and allowed to recover on a heating pad.
-
Post-operative Monitoring: The degree of pressure overload can be assessed by Doppler echocardiography to measure blood flow velocities. The development of cardiac hypertrophy is typically monitored over several weeks.
Measurement of Cardiomyocyte Cross-Sectional Area
Histological analysis is performed to quantify the extent of cellular hypertrophy.
-
Tissue Preparation: Hearts are excised, fixed in 10% buffered formalin, and embedded in paraffin.
-
Staining: 5-μm thick sections are stained with hematoxylin and eosin (H&E) or with fluorescent dyes like Wheat Germ Agglutinin (WGA) to delineate the cell borders.
-
Image Analysis: Digital images of the stained sections are captured using a microscope. Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area of individual cardiomyocytes. Measurements are typically made on cells where the nucleus is clearly visible to ensure a consistent cross-section.
Signaling Pathways in Cardiac Hypertrophy
The development of cardiac hypertrophy involves complex signaling cascades. Dihydropyridine calcium channel blockers can modulate these pathways, contributing to their anti-hypertrophic effects.
Nifedipine and the CaMKII-NFAT Pathway
Nifedipine has been shown to inhibit pathological cardiac hypertrophy by targeting the Ca2+/calmodulin-dependent protein kinase II (CaMKII) and nuclear factor of activated T-cells (NFAT) signaling pathway.[1][4]
-
Mechanism: Pressure overload leads to an increase in intracellular calcium, which activates CaMKII. Activated CaMKII promotes the nuclear export of histone deacetylases (HDACs), leading to the de-repression of pro-hypertrophic transcription factors like myocyte enhancer factor 2 (MEF2). Separately, increased calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to activate hypertrophic gene expression. Nifedipine, by blocking L-type calcium channels, reduces the initial calcium influx, thereby attenuating the activation of both the CaMKII and calcineurin-NFAT pathways.[1][4][7]
Caption: Nifedipine's inhibition of the CaMKII-NFAT pathway in cardiac hypertrophy.
Amlodipine and N-type Calcium Channels
The anti-hypertrophic effect of amlodipine may also be linked to its ability to block N-type calcium channels, a feature not as prominent in all DHPs like nifedipine.[2] This suggests a potential mechanism involving the inhibition of sympathetic nervous system activation, which plays a role in cardiac remodeling.
Caption: Amlodipine and benidipine may attenuate hypertrophy by blocking N-type calcium channels.
Conclusion
The available preclinical evidence suggests that while many dihydropyridine calcium channel blockers effectively lower blood pressure, their direct anti-hypertrophic effects may vary. Racemic amlodipine has consistently demonstrated the ability to reduce cardiac hypertrophy in various animal models. This effect may be attributable to its combined L-type and N-type calcium channel blocking properties. Nifedipine has also shown anti-hypertrophic effects, particularly through the inhibition of the CaMKII-NFAT pathway, although its efficacy on gross cardiac hypertrophy markers has been debated in some studies. Newer generation DHPs like cilnidipine may offer superior cardioprotective effects compared to amlodipine in specific contexts, such as salt-sensitive hypertension.
Further head-to-head comparative studies are warranted, especially focusing on the enantiomer-specific effects of S-Amlodipine versus a broader range of DHPs in well-defined cardiac hypertrophy models. Such research will be crucial for elucidating the precise mechanisms underlying their cardioprotective actions and for guiding the development of more targeted anti-hypertrophic therapies.
References
- 1. Nifedipine Inhibits Cardiac Hypertrophy and Left Ventricular Dysfunction in Response to Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antihypertrophic effect of dihydropyridines calcium channel blockers is dependent on their potential of blocking N-type calcium channel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of amlodipine on hypertension-induced cardiac hypertrophy and reperfusion-induced calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine inhibits cardiac hypertrophy and left ventricular dysfunction in response to pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of cilnidipine and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Transverse Aortic Constriction on Cardiac Structure, Function and Gene Expression in Pregnant Rats | PLOS One [journals.plos.org]
- 7. content-assets.jci.org [content-assets.jci.org]
Amlodipine Enantiomers: A Comparative Guide to Cytochrome P450 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is administered as a racemic mixture of S-amlodipine and R-amlodipine.[1][2][3][4][5] While the S-enantiomer is known to be the pharmacologically active component, exhibiting approximately 1000 times more potency in blocking L-type calcium channels than the R-enantiomer, emerging evidence highlights the distinct interactions of each enantiomer with the cytochrome P450 (CYP) enzyme system.[1] This guide provides a comparative analysis of the differential effects of S-amlodipine and R-amlodipine on key CYP enzymes, supported by experimental data, to inform drug development and clinical pharmacology.
Amlodipine is extensively metabolized in the liver, primarily by CYP3A4/5, to an inactive pyridine derivative.[6][7] Given that the CYP enzyme family is responsible for the metabolism of a vast number of drugs, any inhibitory or inductive effects of amlodipine enantiomers on these enzymes could lead to significant drug-drug interactions. Understanding the stereoselective nature of these interactions is crucial for predicting and mitigating potential adverse effects.
Comparative Inhibitory Effects on Major CYP Isoforms
In vitro studies utilizing human liver microsomes have demonstrated stereoselective inhibition of several key cytochrome P450 enzymes by the enantiomers of amlodipine. The following table summarizes the key quantitative data on the inhibitory potency of S-amlodipine and R-amlodipine.
| CYP Isoform | Parameter | S-Amlodipine | R-Amlodipine | Reference |
| CYP3A | Reversible Inhibition (Midazolam Hydroxylation) Kᵢ (µM) | 8.95 | 14.85 | [1][2][3] |
| Time-Dependent Inhibition Kᵢ (µM) | 14.06 | 8.22 | [1][2][5] | |
| Time-Dependent Inhibition kᵢₙₐ꜀ₜ (min⁻¹) | 0.041 | 0.065 | [1][2][5] | |
| CYP2C9 | Kᵢ (µM) | 21.45 | 12.11 | [1][2][5] |
| IC₅₀ (µM) - CYP2C91/1 | 44.92 | 13.16 | [1] | |
| IC₅₀ (µM) - CYP2C91/2 | 53.19 | 12.98 | [1] | |
| CYP2C19 | Kᵢ (µM) | 7.22 | 5.97 | [1][2][5] |
| IC₅₀ (µM) - CYP2C191/1 | 19.15 | 8.88 | [1] | |
| IC₅₀ (µM) - CYP2C191/2 | 10.30 | 7.12 | [1] |
Key Observations:
-
CYP3A: S-amlodipine is a more potent reversible inhibitor of CYP3A-mediated midazolam hydroxylation than R-amlodipine, as indicated by its lower Kᵢ value.[1][2][3] Conversely, R-amlodipine demonstrates more potent time-dependent inhibition of CYP3A activity.[1][2][5]
-
CYP2C9 and CYP2C19: R-amlodipine is a significantly more potent inhibitor of both CYP2C9 and CYP2C19 compared to S-amlodipine.[1][2][5] This is evident from the lower Kᵢ and IC₅₀ values for the R-enantiomer across different CYP2C9 and CYP2C19 genotypes.[1]
These findings suggest that the clinical use of enantiopure S-amlodipine may offer an advantage by reducing the risk of drug-drug interactions involving substrates of CYP2C9 and CYP2C19, due to the absence of the more inhibitory R-amlodipine.[1][2][4][5]
Experimental Protocols
The data presented above were generated from in vitro experiments using human liver microsomes. A generalized workflow for such an assay is depicted below.
A more detailed methodology for a typical CYP inhibition study is as follows:
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
S-amlodipine and R-amlodipine
-
CYP probe substrates (e.g., midazolam for CYP3A, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Acetonitrile or other quenching solution
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing HLMs, phosphate buffer, and varying concentrations of either S-amlodipine or R-amlodipine.
-
The mixture is pre-warmed to 37°C.
-
The reaction is initiated by adding the specific CYP probe substrate and an NADPH-regenerating system.
-
The incubation is carried out at 37°C for a specified time.
-
The reaction is terminated by adding a cold quenching solution, such as acetonitrile.
3. Sample Analysis:
-
The quenched samples are centrifuged to precipitate the proteins.
-
The supernatant is collected and analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the metabolite of the probe substrate.
4. Data Analysis:
-
The rate of metabolite formation is determined at each concentration of the amlodipine enantiomer.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by non-linear regression analysis of the concentration-response curve.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, experiments are performed with multiple substrate and inhibitor concentrations, and the data are fitted to various enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive).
Signaling Pathways and Logical Relationships
The interaction of amlodipine enantiomers with CYP enzymes is a critical component of its drug metabolism and drug-drug interaction profile. The following diagram illustrates the metabolic pathway and the inhibitory interactions.
Conclusion
The enantiomers of amlodipine exhibit distinct inhibitory profiles against key cytochrome P450 enzymes. While S-amlodipine is a more potent reversible inhibitor of CYP3A, R-amlodipine demonstrates stronger time-dependent inhibition of this enzyme and is a more potent inhibitor of CYP2C9 and CYP2C19. These stereoselective differences have important implications for potential drug-drug interactions. The use of enantiopure S-amlodipine may present a lower risk of clinically significant interactions with drugs metabolized by CYP2C9 and CYP2C19. This comparative guide underscores the importance of considering the pharmacological and metabolic properties of individual enantiomers in drug development and clinical practice.
References
- 1. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of … [ouci.dntb.gov.ua]
- 4. [PDF] Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
Amlodipine Demonstrates Superior Efficacy in Downregulating the MAPK/ERK Pathway Compared to Enalapril
A comprehensive analysis of experimental data reveals that while both amlodipine and enalapril exert beneficial effects on vascular remodeling and hypertension, amlodipine shows a more potent and direct inhibitory effect on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. This pathway is a crucial mediator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in cardiovascular diseases.
A key in vivo study directly comparing the two drugs in stroke-prone spontaneously hypertensive rats (SHRSP) found that amlodipine treatment resulted in a significantly greater reduction in the levels of MEK1 and phosphorylated p42/44 ERK—key components of the MAPK/ERK cascade—compared to enalapril.[1] Both drugs were equally effective in reducing blood pressure and inhibiting aortic remodeling and fibrosis.[1] This suggests that amlodipine's anti-atherogenic properties may be, at least in part, attributable to its pronounced effect on this signaling pathway.[1]
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, primarily functions by blocking the production of angiotensin II, a potent vasoconstrictor that is also known to activate the MAPK/ERK pathway.[2][3] Therefore, enalapril's effect on this pathway is likely indirect, resulting from the reduction of angiotensin II levels. In contrast, amlodipine, a calcium channel blocker, appears to have a more direct modulatory role on the kinase cascade, as evidenced by the more significant reduction in key signaling proteins.[1]
Quantitative Comparison of Effects on MAPK/ERK Pathway Proteins
The following table summarizes the quantitative findings from a comparative study on the effects of amlodipine and enalapril on key proteins in the MAPK/ERK pathway in the aortas of hypertensive rats.
| Protein | Vehicle-Treated SHRSP (Control) | Amlodipine-Treated SHRSP | Enalapril-Treated SHRSP | Key Finding |
| MEK1 | Significantly Higher vs. WKY | Significantly Lower vs. Enalapril | Significantly Lower vs. Vehicle | Amlodipine is more effective at reducing MEK1 levels.[1] |
| p-42/44 ERK | Significantly Higher vs. WKY | Significantly Lower vs. Enalapril | Significantly Lower vs. Vehicle | Amlodipine is more effective at reducing phosphorylated ERK levels.[1] |
| MKK6 | Significantly Higher vs. WKY | Significantly Reduced | Significantly Reduced | Both drugs reduce MKK6 levels. |
| p38 MAPK | Significantly Higher vs. WKY | Significantly Reduced | Significantly Reduced | Both drugs reduce p38 MAPK levels. |
Data adapted from Umemoto et al., Hypertension Research, 2006.[1] SHRSP: Stroke-prone spontaneously hypertensive rats; WKY: Wistar-Kyoto rats (normotensive control).
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide, providing a framework for researchers to replicate and build upon these findings.
In Vivo Animal Study Protocol
-
Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP) and normotensive Wistar-Kyoto rats (WKY) as controls.[1]
-
Treatment Groups:
-
SHRSP treated with vehicle (control).
-
SHRSP treated with amlodipine.
-
SHRSP treated with enalapril.
-
WKY treated with vehicle.[1]
-
-
Drug Administration: Both drugs were administered to achieve an equal reduction in systolic blood pressure.[1]
-
Tissue Collection: After the treatment period, the aortas were excised for analysis.[1]
-
Western Blotting Analysis:
-
Aortic tissues were homogenized and lysed to extract total protein.
-
Protein concentrations were determined using a standardized assay.
-
Equal amounts of protein from each sample were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for MEK1, p-42/44 ERK, MKK6, and p38 MAPK.
-
After washing, membranes were incubated with appropriate secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using densitometry to determine the relative protein expression levels.[4]
-
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the mechanisms and experimental approach, the following diagrams are provided.
References
- 1. Different effects of amlodipine and enalapril on the mitogen-activated protein kinase/extracellular signal-regulated kinase kinase-extracellular signal-regulated kinase pathway for induction of vascular smooth muscle cell differentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Involving Ang II and MAPK/ERK1/2 Signaling Pathways Underlie Cardiac and Renal Alterations during Chronic Undernutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II inhibits the A-type K+ current of hypothalamic paraventricular nucleus neurons in rats with heart failure: role of MAPK-ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Bioequivalence of Amlodipine Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro bioequivalence studies for various amlodipine formulations. Amlodipine, a calcium channel blocker widely used in the treatment of hypertension and angina, is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][2] For BCS Class 1 drugs, in vitro dissolution studies can serve as a surrogate for in vivo bioequivalence studies, making in vitro analysis a critical component of generic drug development and quality control.[1]
This document summarizes quantitative data from multiple studies, presents detailed experimental protocols for key bioequivalence tests, and includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies involved.
Comparative Physicochemical Analysis
The quality and performance of different amlodipine tablet formulations can be initially assessed by comparing their fundamental physicochemical properties. These tests provide insights into the manufacturing consistency and the physical integrity of the dosage form.
Table 1: Comparison of Physicochemical Parameters of 5 mg Amlodipine Tablets
| Formulation | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (minutes) | Drug Content (%) |
| Innovator | - | - | - | 98.7 ± 0.65[1] |
| Generic A | - | < 1[3] | 4.37[3] | 92.58[3] |
| Generic B | 3.0[3] | 0.91[3] | 3.05[3] | 92.58[3] |
| Generic C | - | < 1[3] | - | - |
| Generic D | - | < 1[3] | - | - |
| Generic E | 8.7[3] | 0.10[3] | - | - |
| Generic AM-1 | - | - | 1.20 ± 0.14[1] | - |
| Generic AM-2 | - | - | - | 98.0 ± 0.58[1] |
| Generic AM-3 | - | - | 1.64 ± 0.17[1] | 98.8 ± 0.95[1] |
Note: A hyphen (-) indicates data was not available in the cited sources.
Comparative Dissolution Profile Analysis
Dissolution testing is a cornerstone of in vitro bioequivalence assessment, simulating the drug release process in the gastrointestinal tract. The following tables present the percentage of amlodipine dissolved at various time points in different pH media, mimicking the conditions of the stomach (pH 1.2), and the small intestine (pH 4.5 and 6.8). For BCS Class 1 drugs, rapid and similar dissolution profiles between a generic and innovator product are strong indicators of bioequivalence.
Table 2: Percentage of Amlodipine Dissolved in 0.1 N HCl (pH 1.2)
| Time (minutes) | Innovator (%) | Generic A (%) | Generic B (%) | Generic C (%) | Generic AM-1 (%) | Generic AM-2 (%) | Generic AM-3 (%) | Generic AM-4 (%) |
| 15 | 94.2[1] | 96[4] | 99[4] | 93[4] | 96.6 ± 1.43[1] | 94.4 ± 2.35[1] | 93.5 ± 2.11[1] | 93.3 ± 1.76[1] |
| 30 | 101[4] | 99[4] | 102[4] | 98[4] | - | - | - | - |
Table 3: Percentage of Amlodipine Dissolved in Acetate Buffer (pH 4.5)
| Time (minutes) | Innovator (%) | Generic A (%) | Generic B (%) | Generic C (%) | Generic AM-1 (%) | Generic AM-2 (%) | Generic AM-3 (%) | Generic AM-4 (%) |
| 15 | 92.0[1] | - | - | - | 92.1 ± 2.26[1] | 94.4 ± 2.11[1] | 92.9 ± 2.43[1] | 93.3 ± 2.16[1] |
| 30 | - | - | - | - | - | - | - | - |
Table 4: Percentage of Amlodipine Dissolved in Phosphate Buffer (pH 6.8)
| Time (minutes) | Innovator (%) | Generic AM-1 (%) | Generic AM-2 (%) | Generic AM-3 (%) | Generic AM-4 (%) |
| 30 | 94.9 ± 3.49[1] | 93.4 ± 3.12[1] | 94.5 ± 2.62[1] | 92.4 ± 3.16[1] | 91.1 ± 3.32[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro bioequivalence tests for amlodipine.
Physicochemical Characterization
-
Hardness Test: The crushing strength of the tablets is determined using a tablet hardness tester. The force required to break the tablet is recorded in kilograms per square centimeter ( kg/cm ²).
-
Friability Test: Pre-weighed tablets are placed in a friabilator and rotated for a set number of revolutions (e.g., 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss should be less than 1% for most tablets.[3]
-
Disintegration Test: The time taken for tablets to break up into small particles when placed in a liquid medium is measured using a disintegration tester. For immediate-release tablets, this is typically expected within 15-30 minutes.[1][3]
-
Drug Content (Assay): The amount of the active pharmaceutical ingredient (API), amlodipine, in the tablets is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry. The drug content should typically be within 90-110% of the label claim.[1]
Dissolution Testing
The dissolution rate of amlodipine from its tablet formulation is a critical parameter for predicting its in vivo performance.
References
Amlodipine vs. Nifedipine: A Comparative Analysis of Their Effects on Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Amlodipine and nifedipine, both dihydropyridine calcium channel blockers, are widely prescribed for the management of hypertension and angina. While they share a primary mechanism of action, emerging evidence indicates differential effects on cardiac hypertrophy, a critical pathological component of many cardiovascular diseases. This guide provides an objective comparison of the impact of amlodipine and nifedipine on cardiac hypertrophy, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Comparative Efficacy in Preclinical Models
Animal studies are instrumental in delineating the direct effects of these drugs on the heart. The data presented below summarizes key findings from preclinical models of cardiac hypertrophy, primarily utilizing the transverse aortic constriction (TAC) model in mice and spontaneously hypertensive rats (SHR).
| Parameter | Animal Model | Amlodipine Effect | Nifedipine Effect | Key Findings |
| Heart Weight to Body Weight (HW/BW) Ratio (mg/g) | TAC Mice | Significantly reduced compared to untreated TAC mice.[1][2] | Significantly attenuated pressure overload-induced increases. | Amlodipine has demonstrated a more pronounced effect in reducing overall heart mass in response to pressure overload.[1] |
| Left Ventricular Wall Thickness (mm) | SHR | Markedly reduced left ventricular wall thickness.[1] | Showed some reduction, but less consistent or significant in some direct comparisons.[1] | The longer duration of action of amlodipine may contribute to its superior effect on reducing ventricular wall thickening.[1] |
| Myocyte Cross-Sectional Area | TAC Mice | Significantly reduced. | Significantly reduced TAC-induced increases. | Both drugs effectively reduce the size of individual heart muscle cells. |
| Fetal Gene Expression (ANP, BNP) | TAC Mice | Significantly suppressed the expression of hypertrophic markers.[1] | Attenuated the upregulation of fetal-type genes.[1][3] | Both drugs can modulate the genetic reprogramming that occurs during pathological hypertrophy.[1] |
| Left Ventricular Ejection Fraction (%) | TAC Mice | - | Attenuated decreases in ejection fraction. | Nifedipine has been shown to preserve left ventricular systolic function in the context of pressure overload. |
| Blood Pressure | TAC Mice | - | Did not significantly alter blood pressure at the doses used in some studies, suggesting a direct cardiac effect. | The anti-hypertrophic effects of nifedipine may be independent of its blood pressure-lowering effects.[4] |
Signaling Pathways and Mechanisms of Action
The differential effects of amlodipine and nifedipine on cardiac hypertrophy can be attributed to their influence on distinct cellular signaling pathways beyond their primary function as L-type calcium channel blockers.
Amlodipine's Potential Mechanisms
Amlodipine is suggested to ameliorate cardiac hypertrophy by inhibiting the phosphorylation of the epidermal growth factor receptor (EGFR).[2] This interference with the EGFR signaling cascade is a potential mechanism for its anti-hypertrophic effects, independent of blood pressure reduction.[1]
Nifedipine's Potential Mechanisms
Nifedipine has been shown to inhibit cardiac hypertrophy by targeting the Ca2+/calmodulin-dependent protein kinase II (CaMKII) and nuclear factor of activated T-cells (NFAT) signaling pathway. This pathway is considered a "final common pathway" for pathological hypertrophy.[4] Nifedipine's action on this pathway appears to be a direct effect on cardiac myocytes.[4] Early administration of nifedipine has been found to be more effective in protecting against angiotensin II-induced cardiomyocyte hypertrophy through the regulation of the CaMKII-SERCA2a pathway and apoptosis.[5]
Experimental Protocols
The following outlines a general experimental workflow for comparing the effects of amlodipine and nifedipine on cardiac hypertrophy in an animal model.
Animal Model and Induction of Cardiac Hypertrophy
-
Animal Selection: Male Wistar rats or C57/B6 mice are commonly used.[2][6]
-
Induction of Hypertrophy:
-
Transverse Aortic Constriction (TAC): This surgical procedure involves constricting the aorta to induce pressure overload on the left ventricle, leading to hypertrophy.[6][7] This is a widely accepted model for studying pressure-overload cardiac hypertrophy.[8]
-
Spontaneously Hypertensive Rats (SHR): These rats genetically develop hypertension and subsequent cardiac hypertrophy, providing a chronic model.[9]
-
Drug Administration
-
Dosage and Route: Amlodipine and nifedipine are typically administered orally. Dosages vary between studies, for example, amlodipine at 3 mg/kg/day and nifedipine at 10 mg/kg/day in mice.[2][3]
-
Treatment Duration: The duration of treatment can range from one week to several months, depending on the study's objectives.[2][9]
Assessment of Cardiac Hypertrophy
-
Echocardiography: Non-invasive imaging to measure left ventricular wall thickness, internal dimensions, and ejection fraction at various time points.[6][10]
-
Hemodynamic Measurements: Direct measurement of blood pressure and other hemodynamic parameters.[10]
-
Gravimetric Analysis: At the end of the study, hearts are excised, and the heart weight to body weight (HW/BW) ratio and left ventricular weight to body weight (LVW/BW) ratio are calculated as indices of hypertrophy.[4][9]
-
Histological Analysis:
-
Molecular Analysis:
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the expression of fetal genes such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which are re-expressed during pathological hypertrophy.[1]
-
Western Blotting: To quantify the protein levels and phosphorylation status of key signaling molecules (e.g., EGFR, CaMKII).[2][3]
-
Conclusion
The available evidence suggests that while both amlodipine and nifedipine are effective antihypertensive agents, amlodipine may offer additional benefits in mitigating cardiac hypertrophy.[1] This appears to be due to its favorable pharmacokinetic profile and its potential to interfere with pro-hypertrophic signaling pathways, such as the EGFR pathway, in a manner distinct from nifedipine.[1][2] Nifedipine, on the other hand, demonstrates anti-hypertrophic effects through the inhibition of the CaMKII-NFAT pathway. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two drugs in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Amlodipine ameliorates myocardial hypertrophy by inhibiting EGFR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine inhibits cardiac hypertrophy and left ventricular dysfunction in response to pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine Inhibits Cardiac Hypertrophy and Left Ventricular Dysfunction in Response to Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early administration of nifedipine protects against angiotensin II-induced cardiomyocyte hypertrophy through regulating CaMKII-SERCA2a pathway and apoptosis in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in cardiac structure and function in a modified rat model of myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
A Comparative Analysis of Amlodipine and Newer Generation Calcium Channel Blockers in Cardiovascular Research
Amlodipine, a third-generation dihydropyridine calcium channel blocker (CCB), has long been a cornerstone in the management of hypertension and angina. However, the development of newer generation CCBs, such as lercanidipine, cilnidipine, and manidipine, has introduced alternatives with potentially improved side-effect profiles and additional mechanistic benefits. This guide provides a comprehensive comparative analysis of amlodipine and these newer agents, focusing on their performance, underlying signaling pathways, and the experimental methodologies used to evaluate them.
Comparative Efficacy and Safety
Clinical evidence from numerous studies and meta-analyses indicates that while the antihypertensive efficacy of newer generation CCBs is comparable to that of amlodipine, they often exhibit a superior safety profile, particularly concerning common side effects like pedal edema and reflex tachycardia.
Quantitative Data Summary
The following table summarizes key quantitative data from comparative clinical trials:
| Parameter | Amlodipine | Lercanidipine | Cilnidipine | Manidipine | Source(s) |
| Mean Systolic BP Reduction (mmHg) | -12 to -21.8 | -17.8 to -21.8 | -15 | -18.3 to -19.5 | [1][2][3][4][5][6][7] |
| Mean Diastolic BP Reduction (mmHg) | -10.5 to -11.1 | -7.2 to -11.0 | Data not consistently reported | -8.5 to -10.9 | [3][4][5][7] |
| Incidence of Pedal Edema (%) | 15 to 63.3 | Lower than amlodipine (specific % varies) | 2 to 8 | 3.3 to 4 | [1][2][8][9][10][11][12] |
| Change in Heart Rate (bpm) | Minimal to slight increase | Minimal change | Decrease | -1.2 (decrease) | [12][13] |
Mechanism of Action and Signaling Pathways
The differential effects of these CCBs can be attributed to their distinct mechanisms of action at the molecular level. While amlodipine primarily targets L-type calcium channels, newer agents exhibit a multi-channel blockade.
Amlodipine, as a potent L-type calcium channel blocker, primarily induces vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells.[14][15] This prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and a decrease in blood pressure.[15]
Newer generation CCBs possess a broader spectrum of activity. Cilnidipine, for instance, blocks both L-type and N-type calcium channels.[16] The blockade of N-type calcium channels in sympathetic nerve terminals inhibits the release of norepinephrine, which is thought to contribute to its lower incidence of reflex tachycardia.[17][18][19] Manidipine blocks both L-type and T-type calcium channels.[20] The blockade of T-type calcium channels in vascular smooth muscle may contribute to its vasodilatory effects and potentially offer renal protection.[20][21][22][23][24] Lercanidipine's high lipophilicity allows it to accumulate in the cell membrane, leading to a slower onset and longer duration of action, which may contribute to a lower incidence of reflex tachycardia.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Antihypertensive efficacy and safety of manidipine versus amlodipine in elderly subjects with isolated systolic hypertension: MAISH study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. ijbcp.com [ijbcp.com]
- 5. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOLERANCE Study: Better blood pressure control and tolerability with lercanidipine | European Society of Hypertension [eshonline.org]
- 7. Effects of lercanidipine versus amlodipine in hypertensive patients with cerebral ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of amlodipine with cilnidipine on antihypertensive efficacy and incidence of pedal edema in mild to moderate hypertensive individuals: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmr.com [ijcmr.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. Manidipine performs better than amlodipine in hypertensive diabetics with early nephropathy patients | European Society of Hypertension [eshonline.org]
- 13. researchgate.net [researchgate.net]
- 14. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 15. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 17. N-Type calcium channels control sympathetic neurotransmission in human heart atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence for sympathetic neurotransmission through presynaptic N-type calcium channels in human saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 20. T-type Ca2+ channels in vascular smooth muscle: multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. T-type calcium channels and vascular function: the new kid on the block? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]
- 24. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Amlodipine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. For potent pharmaceutical compounds such as (+)-Amlodipine, a widely used calcium channel blocker, adherence to strict disposal protocols is paramount to prevent environmental contamination and ensure personnel safety. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a research and development setting, aligning with regulatory guidelines and best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel handling the compound must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or glasses that conform to OSHA regulations are required.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.
Environmental Impact and Regulatory Framework
This compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Its presence in aquatic environments can have adverse consequences for various organisms.[1] Consequently, the disposal of this compound is regulated by federal and state environmental agencies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] These regulations are in place to mitigate the environmental harm caused by pharmaceutical waste.[3]
The following table summarizes key environmental data for amlodipine:
| Parameter | Value/Information | Source(s) |
| Aquatic Toxicity | ||
| Green Algae (EC50) | 5.6 mg/L | [4] |
| Daphnia magna (EC50, 48h) | 9.9 mg/L | [4] |
| Fathead Minnow (EC50) | 2.7 mg/L | [4] |
| Persistence | The half-life (DT50) in the total system is less than 32 days, indicating it degrades in the environment. | [1] |
| Bioaccumulation | With a Log D of -0.056, amlodipine has a low potential for bioaccumulation in aquatic organisms. | [1] |
| Biodegradation | A 3% biodegradation in 28 days suggests that it is not readily biodegradable. | [5] |
Step-by-Step Disposal Protocol
The preferred method for the disposal of this compound is through a licensed professional waste disposal service or a registered drug take-back program.[1] This ensures compliance with all relevant regulations. If such programs are unavailable, the following on-site disposal procedure should be followed:
-
Waste Segregation: Isolate this compound waste from other laboratory waste streams. It is common practice to use designated, clearly labeled, leak-proof containers. Hazardous pharmaceutical waste is often collected in black containers.
-
Deactivation and Containment:
-
Do Not Flush: this compound should never be disposed of down the drain or toilet.[1]
-
Remove the compound from its original packaging.
-
Mix the this compound with an unpalatable substance like used coffee grounds, cat litter, or dirt. This step is intended to render the drug unusable and less attractive for accidental ingestion or diversion.[1]
-
Place the resulting mixture into a sealable container, such as a plastic bag or a non-recyclable container, to prevent leakage.[1]
-
-
Final Disposal:
-
Dispose of the sealed container in a designated hazardous waste receptacle, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1]
-
For empty original containers, ensure all labels with identifying information are removed or obscured before disposal in the appropriate waste stream.[1]
-
Experimental Protocols Overview
Detailed experimental protocols for the degradation and ecotoxicity of amlodipine are often proprietary and not publicly available. However, the methodologies employed generally follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).
Forced Degradation Studies: To understand the stability of amlodipine, it is subjected to stress conditions as per ICH (International Council for Harmonisation) guidelines. This typically involves:
-
Acid and Alkali Hydrolysis: Amlodipine solutions are exposed to strong acids (e.g., 5 mol/L HCl) and bases (e.g., 5 mol/L NaOH) at elevated temperatures (e.g., 80°C) for several hours.
-
Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at an elevated temperature.
-
Photodegradation: A solution of amlodipine is exposed to UV light in a photostability chamber for an extended period (e.g., 14 days).
-
Analysis: The degradation products are then identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Aquatic Toxicity Testing:
-
Test Organisms: Standard aquatic organisms are used, such as green algae (Pseudokirchneriella subcapitata), water fleas (Daphnia magna), and fathead minnows (Pimephales promelas).
-
Exposure: The organisms are exposed to a range of concentrations of amlodipine in a controlled laboratory setting for a specified duration (e.g., 48 hours for Daphnia magna, 96 hours for fish).
-
Endpoint: The concentration that causes an effect (e.g., mortality, immobilization, or growth inhibition) in 50% of the test population (EC50 or LC50) is determined.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Amlodipine - Janusinfo.se [janusinfo.se]
- 2. fishersci.com [fishersci.com]
- 3. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. pharmadesk.com [pharmadesk.com]
- 5. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (+)-Amlodipine
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with (+)-Amlodipine. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid, crystalline form, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE. For bulk processing or situations with potential for dust generation, enhanced respiratory and body protection is recommended.
| Equipment | Specifications | Purpose |
| Hand Protection | Impervious gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes.[1][2] |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P3) | Required when occupational exposure limits may be exceeded or if dust is generated.[3] |
| Additional Protection (for bulk handling) | Impervious protective clothing (meeting EN13982 or ANSI 103 standards) | To provide full-body protection from dust.[3][4] |
Hazard Summary
This compound presents several health and environmental hazards that necessitate careful handling.
| Hazard Type | Description |
| Acute Oral Toxicity | Toxic if swallowed.[5] |
| Eye Damage | Causes serious eye damage.[1][5] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][5][6] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.[3]
-
Store the compound in a tightly closed, original container.[3][7]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[3]
-
The substance should be stored locked up and out of reach of children.[1][3][7]
Handling:
-
All handling should be performed in accordance with good industrial hygiene and safety practices.[3]
-
Minimize the generation and accumulation of dust.[2][3][4] If tablets or capsules are crushed or broken, avoid breathing the dust.[2][4]
-
Use in a well-ventilated area. For operations that may generate dust, local exhaust ventilation should be employed.[3]
-
Do not eat, drink, or smoke in areas where the compound is being handled.[1][3]
-
Wash hands thoroughly after handling and before breaks.[1][3]
Spill Management and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to mitigate risks of exposure and environmental contamination.
Spill Management:
-
Evacuate all non-essential personnel from the spill area.[3][4]
-
Cleanup should only be performed by trained personnel wearing the appropriate PPE.[3][4]
-
Contain the source of the spill if it is safe to do so.[3][4]
-
For dry spills, collect the material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[3][4]
-
Place the spilled material into a labeled, sealed container for proper disposal.[2][3][4]
Disposal Plan:
-
Whenever possible, utilize a community "drug take-back" program for disposal.[3][6]
-
If a take-back program is unavailable, mix the this compound with an unpalatable substance such as used coffee grounds or cat litter.[3][6]
-
Place the mixture in a sealed plastic bag or container and dispose of it in the household trash.[3]
-
Do not flush the substance down the toilet or drain unless specifically instructed to do so, as it is very toxic to aquatic organisms.[3][6]
Emergency First-Aid Procedures
In the event of exposure, immediate and appropriate first-aid measures are critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[1][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Appearance | White to off-white solid crystalline |
| Melting Point | 134 - 136 °C / 273.2 - 276.8 °F[1] |
| Molecular Formula | C20H25ClN2O5 |
| Molecular Weight | 408.88 g/mol |
| Solubility | Slightly soluble in water |
Experimental Protocol Example: Bioequivalence Study
A common experimental protocol involving Amlodipine is a bioequivalence study to compare a generic product to the brand-name drug.
Study Design: A randomized, open-label, single-dose, two-period crossover study is a common design. This is often conducted under both fasting and fed conditions to assess the effect of food on absorption.
Participants: Healthy adult volunteers are typically enrolled in these studies.
Procedure:
-
In each study period, subjects receive a single dose of either the test or the reference Amlodipine product.
-
A washout period of sufficient length is implemented between the two dosing periods to ensure the complete elimination of the drug from the body.
-
Blood samples are collected from participants at predetermined time points following drug administration.
-
The concentration of Amlodipine in the plasma is then quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the concentration-time curve), and Tmax (time to maximum concentration), are calculated and statistically compared between the test and reference products.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amlodipine: MedlinePlus Drug Information [medlineplus.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
